Methyl dihydrogen phosphate
Description
Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992)
Methylphosphate, also known as MMP, belongs to the class of organic compounds known as monoalkyl phosphates. These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain. Methylphosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Methylphosphate has been primarily detected in feces.
Structure
3D Structure
Properties
IUPAC Name |
methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAULPUQFIIOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O4P | |
| Record name | MONOMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20714 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025684 | |
| Record name | Monomethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992), Liquid | |
| Record name | MONOMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20714 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphoric acid, monomethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
greater than 220 °F (NTP, 1992) | |
| Record name | MONOMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20714 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | MONOMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20714 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.42 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | MONOMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20714 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
812-00-0, 12789-45-6 | |
| Record name | MONOMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20714 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Monomethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dihydrogen phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, monomethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monomethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl dihydrogen phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C7GH393JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Methyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of methyl dihydrogen phosphate (B84403). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualizations.
Introduction
Methyl dihydrogen phosphate (also known as monomethyl phosphate) is an organophosphate compound with the chemical formula CH₅O₄P. It is the mono-ester of phosphoric acid and methanol (B129727). As a metabolite and a structural component of some larger biomolecules, understanding its structure and chemical behavior is pertinent to various fields, including biochemistry, pharmacology, and materials science.[1][2] This document will delve into the detailed structural characteristics of this compound, supported by available data and theoretical models.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is a compilation of experimentally derived values and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type |
| Molecular Formula | CH₅O₄P | --- |
| Molecular Weight | 112.02 g/mol | --- |
| IUPAC Name | This compound | --- |
| CAS Number | 812-00-0 | --- |
| Canonical SMILES | COP(=O)(O)O | --- |
| Appearance | Clear, very light amber liquid | Experimental |
| Density (Predicted) | 1.587 ± 0.06 g/cm³ | Computed |
| Boiling Point (Predicted) | 250.1 ± 23.0 °C | Computed |
| Water Solubility | 435 g/L at 25°C | Experimental |
| pKa (Predicted) | 1.81 ± 0.10 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Rotatable Bonds | 1 | Computed |
| Topological Polar Surface Area | 66.8 Ų | Computed |
Molecular Structure
The structure of this compound is characterized by a central phosphorus atom tetrahedrally coordinated to four oxygen atoms. One oxygen is part of a methoxy (B1213986) group (-OCH₃), another is a phosphoryl oxygen (P=O), and the remaining two are hydroxyl groups (-OH).
2D and 3D Structure
The two-dimensional structure of this compound illustrates the connectivity of the atoms. The three-dimensional arrangement around the phosphorus center is tetrahedral.
Caption: 2D chemical structure of this compound.
Bond Lengths and Angles
Table 2: Typical Bond Lengths and Angles in the Dihydrogen Phosphate Anion
| Bond/Angle | Value |
| P-OH | ~1.58 Å |
| P=O | ~1.50 Å |
| O-P-O | ~109.5° (tetrahedral) |
Note: These are generalized values for the H₂PO₄⁻ anion and may differ in this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on general principles of organic and analytical chemistry, the following sections outline plausible methodologies.
Synthesis of this compound
A common method for the synthesis of phosphate esters is the reaction of an alcohol with a phosphorylating agent. A direct esterification of phosphoric acid with methanol is a feasible, though potentially low-yielding, approach.[6] A more controlled synthesis might involve the reaction of methanol with a protected phosphorus oxychloride derivative followed by deprotection.
Hypothetical Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phosphorus oxychloride in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Addition of Methanol: Cool the solution in an ice bath and slowly add a stoichiometric amount of methanol.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography or ³¹P NMR.
-
Workup: Upon completion, the reaction mixture is quenched with water to hydrolyze any remaining phosphorus oxychloride and the P-Cl bonds.
-
Purification: The product can be extracted into an aqueous phase and purified by ion-exchange chromatography.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Characterization
-
³¹P NMR: This is a highly effective technique for characterizing phosphorus-containing compounds.[7] this compound would exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift would be indicative of a phosphate ester. In a proton-coupled spectrum, this signal would be split by the protons on the methyl group and the hydroxyl groups.
-
¹H NMR: The proton NMR spectrum would show a doublet for the methyl protons due to coupling with the phosphorus atom. The hydroxyl protons would likely appear as a broad singlet, and its position would be dependent on the solvent and concentration.
General NMR Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer. For ³¹P NMR, both proton-decoupled and coupled spectra should be obtained.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals.
The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups present.
Expected FTIR Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch: Bands around 2850-2960 cm⁻¹.
-
P=O stretch: A strong absorption around 1200-1300 cm⁻¹.
-
P-O-C stretch: Bands in the region of 1000-1100 cm⁻¹.
General FTIR Protocol:
-
Sample Preparation: A small amount of the liquid sample can be placed between two KBr or NaCl plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Biological Role and Significance
This compound has been identified as a metabolite in various organisms, including Drosophila melanogaster and the plant Lotus burttii.[2] It is also classified as an epitope and a phosphoantigen, suggesting a role in immune recognition.[2]
While specific signaling pathways directly involving this compound are not well-documented, phosphate groups, in general, are central to cellular signaling.[8] Phosphorylation and dephosphorylation events, catalyzed by kinases and phosphatases, are fundamental mechanisms for regulating protein function, signal transduction, and energy metabolism.[9][10] Inorganic phosphate itself can act as a signaling molecule, influencing various cellular processes.[8]
Caption: Generalized pathway of protein phosphorylation in cell signaling.
This compound may act as a substrate for phosphatases or be generated through the non-specific hydrolysis of more complex phosphorylated molecules. Its presence in biological systems warrants further investigation to elucidate its specific roles in metabolic and signaling pathways.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 812-00-0 [chemicalbook.com]
- 5. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 812-00-0 | Benchchem [benchchem.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methyl dihydrogen phosphate chemical formula and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl dihydrogen phosphate (B84403) (CH₅O₄P), a monoalkyl phosphate ester, serves as a crucial intermediate and building block in various chemical and biological processes. This technical guide provides a comprehensive overview of its chemical formula, physical and chemical properties, synthesis methodologies, and spectral characterization. Detailed experimental protocols for its synthesis and purification are outlined, alongside an analysis of its spectroscopic data. Furthermore, this document explores the current understanding of its biological role, particularly as a metabolite. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Methyl dihydrogen phosphate, also known as monomethyl phosphate, is the simplest monoalkyl ester of phosphoric acid. Its structure, featuring a methyl group attached to a phosphate moiety, imparts unique chemical characteristics that make it a subject of interest in organic synthesis, biochemistry, and materials science.[1][2] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for professionals in research and drug development.
Chemical Formula and Properties
The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive dataset for reference.
Identification and Formula
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Monomethyl phosphate, O-Methyl phosphate, Methylphosphoric acid |
| CAS Number | 812-00-0 |
| Molecular Formula | CH₅O₄P |
| Molecular Weight | 112.02 g/mol [3] |
| Canonical SMILES | COP(=O)(O)O |
| InChI | InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4) |
| InChIKey | CAAULPUQFIIOTL-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Clear, very light amber liquid | [3] |
| Boiling Point | 250.1 ± 23.0 °C (Predicted) | [4] |
| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | ≥ 100 mg/mL at 70 °F | [3][4] |
| pKa | 1.81 ± 0.10 (Predicted) | [4] |
| Flash Point | > 220 °F | [3] |
| XLogP3 | -1.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Experimental Protocols
Several methods have been described for the synthesis of mono-alkyl phosphates. The following sections detail the most common experimental approaches for the preparation of this compound.
Synthesis from Phosphorus Pentoxide and Methanol (B129727)
This method involves the direct reaction of phosphorus pentoxide with methanol. The reaction is highly exothermic and typically yields a mixture of mono-, di-, and trimethyl phosphates. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monomethyl phosphate.
Protocol:
-
A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with a suspension of phosphorus pentoxide (P₂O₅) in a suitable inert solvent (e.g., dichloromethane).
-
The suspension is cooled to 0-5 °C in an ice bath.
-
Methanol, diluted in the same solvent, is added dropwise to the cooled suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water, which hydrolyzes any remaining phosphorus pentoxide and polyphosphoric acids.
-
The resulting mixture is then subjected to a purification process to isolate the this compound.
Purification:
Purification of this compound from the reaction mixture can be challenging due to the presence of other phosphate esters and phosphoric acid.[5]
-
Extraction: The crude product can be extracted with an organic solvent like ether to separate it from inorganic acids.[5]
-
Aqueous Extraction of Salts: The monoalkyl phosphate can be converted to its water-soluble disodium (B8443419) salt by treatment with sodium hydroxide (B78521) to a pH of about 12. This aqueous solution is then separated from the organic phase containing unreacted alcohol and other esters. The pH of the aqueous phase is then adjusted to about 0.5 with hydrochloric acid to regenerate the monoalkyl dihydrogen phosphate, which can then be recovered by extraction with ether.[5]
-
Crystallization or Chromatography: Further purification can be achieved by crystallization or column chromatography.[1]
Figure 1: Workflow for the synthesis of this compound from P₂O₅ and methanol.
Synthesis from Phosphorus Oxychloride and Methanol
This method involves the phosphorylation of methanol using phosphorus oxychloride (POCl₃), followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate. This approach can offer better control over the reaction.
Protocol:
-
Phosphorus oxychloride is dissolved in an inert solvent and cooled to a low temperature (e.g., -10 to 0 °C).
-
A solution of methanol and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in the same solvent is added dropwise. The base is necessary to neutralize the HCl produced during the reaction.
-
The reaction mixture is stirred at a low temperature for a specified period.
-
The reaction is then carefully hydrolyzed by the addition of water or an aqueous acid solution to convert the intermediate methyl dichlorophosphate to this compound.
-
The product is then purified using similar methods as described in section 3.1.
Figure 2: Workflow for the synthesis of this compound from POCl₃ and methanol.
Spectral Characterization
The identification and characterization of this compound are performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment. For monoalkyl phosphates, the ³¹P chemical shift is expected to be in a specific range, which helps in its identification and in assessing the purity of the sample.[6][7] The spectrum is typically a singlet when proton-decoupled.
-
¹H NMR: The proton NMR spectrum would show a signal for the methyl protons, which would be coupled to the phosphorus nucleus, resulting in a doublet. The integration of this signal would correspond to three protons. The hydroxyl protons of the phosphate group may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon-13 NMR spectrum would exhibit a single resonance for the methyl carbon. This signal would also show coupling to the phosphorus nucleus.[8]
Table of Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant |
| ³¹P | ~0-5 | Singlet (¹H decoupled) | - |
| ¹H (CH₃) | ~3.5-4.0 | Doublet | JP-H ≈ 10-12 Hz |
| ¹H (OH) | Variable | Broad Singlet | - |
| ¹³C (CH₃) | ~50-55 | Doublet | JP-C ≈ 5-8 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and pH.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, confirming the presence of specific functional groups.
-
P=O stretching: A strong absorption band is expected in the IR spectrum around 1200-1300 cm⁻¹.
-
P-O-C stretching: Bands corresponding to the P-O-C asymmetric and symmetric stretching vibrations are expected in the region of 1000-1100 cm⁻¹ and 750-850 cm⁻¹, respectively.
-
O-H stretching: A broad absorption band due to the P-OH groups is expected in the region of 2500-3300 cm⁻¹.
-
C-H stretching: Absorptions corresponding to the methyl C-H stretching will be observed around 2800-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 112. GC-MS data for a trimethylsilyl (B98337) (TMS) derivative of this compound is available in public databases.[8][9]
Biological Role and Signaling Pathways
This compound is recognized as a metabolite in various organisms, including Drosophila melanogaster and certain plants.[3] It is classified as a phosphoantigen, suggesting a potential role in immunology.[8]
While it is known to be involved in general phosphate metabolism, its specific role in distinct signaling pathways is not yet well-defined. It can act as a phosphorylating agent in biochemical contexts, transferring its phosphate group to other molecules, which is a fundamental process in signal transduction and energy transfer.[8] However, at present, there are no well-characterized signaling pathways where this compound is a primary signaling molecule. Its presence as a metabolite suggests it is likely an intermediate in broader metabolic networks rather than a key regulator of a specific pathway. Further research is needed to elucidate its precise biological functions.
Safety and Handling
This compound is a corrosive substance.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the chemical formula, properties, synthesis, and characterization of this compound. The presented experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals in drug development and related fields. While the fundamental chemical aspects of this compound are relatively well-understood, its specific biological roles and involvement in signaling pathways remain an area for future investigation. The methodologies and data compiled herein are intended to support and facilitate further research into this important organophosphate compound.
References
- 1. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. Buy Monomethyl phosphate (EVT-1587262) [evitachem.com]
- 9. gcms.cz [gcms.cz]
A Comprehensive Guide to the Nomenclature of Methyl Dihydrogen Phosphate for Scientific Research
For Immediate Release
This technical guide provides a detailed overview of the nomenclature, chemical properties, and experimental protocols associated with methyl dihydrogen phosphate (B84403). Designed for researchers, scientists, and professionals in drug development, this document aims to clarify the various synonyms used in scientific literature and present key data in an accessible format.
Nomenclature and Synonyms
Methyl dihydrogen phosphate is a monoalkyl phosphate ester that is frequently referenced in chemical and biological literature under a variety of names. The inconsistent use of nomenclature can pose a challenge for literature reviews and data aggregation. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].
A comprehensive list of synonyms and identifiers is provided below to facilitate accurate and exhaustive literature searches.
Common Synonyms:
-
Methyl phosphoric acid[5]
Chemical Identifiers:
-
UNII: 7C7GH393JL[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | CH₅O₄P | [3][6][8] |
| Molecular Weight | 112.02 g/mol | [2][8] |
| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [3][7][8] |
| Boiling Point | 250.086 °C at 760 mmHg | [3] |
| Water Solubility | 435 g/L at 25 °C | [3] |
| pKa | 1.81 ± 0.10 (Predicted) | [3][8] |
| LogP | -0.27450 | [3] |
| Hydrogen Bond Donor Count | 2 | [3][5] |
| Hydrogen Bond Acceptor Count | 4 | [3][5] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported in the literature. Below are detailed methodologies for common synthetic routes.
Phosphorylation of Methanol (B129727) with Phosphorus Oxychloride
This method involves the phosphorylation of methanol followed by hydrolysis to yield monomethyl phosphate.
Materials:
-
Methanol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
A solution of methanol and pyridine in anhydrous diethyl ether is prepared in a round-bottom flask and cooled in an ice bath.
-
Phosphorus oxychloride, dissolved in anhydrous diethyl ether, is added dropwise to the cooled solution with continuous stirring.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of the dichlorophosphate (B8581778) intermediate.
-
The reaction is quenched by the slow addition of water to hydrolyze the intermediate to this compound.
-
The resulting mixture is then subjected to extraction and purification steps, typically involving ion-exchange chromatography, to isolate the final product.
Direct Methylation of Phosphoric Acid
This approach utilizes a methylating agent to directly esterify phosphoric acid.
Materials:
-
Phosphoric acid (H₃PO₄)
-
Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
A suitable base (e.g., sodium hydroxide)
-
Solvent (e.g., water or a polar aprotic solvent)
-
pH meter
-
Reaction vessel
Procedure:
-
Phosphoric acid is dissolved in the chosen solvent, and the pH is adjusted to a basic level with the addition of a base.
-
The methylating agent (methyl iodide or dimethyl sulfate) is added to the solution.
-
The reaction is allowed to proceed, often with heating, while maintaining a constant pH through the controlled addition of the base.
-
Reaction progress is monitored using techniques such as ³¹P NMR spectroscopy.
-
Upon completion, the product is isolated and purified from the reaction mixture.
Diagrams and Workflows
Conceptual Role in Phosphorylation
This compound can act as a simple model for understanding the role of phosphate esters in biochemical pathways, such as a phosphate donor in phosphorylation reactions.
Caption: Conceptual diagram of this compound as a phosphate donor.
Workflow for Identifying Chemical Synonyms
The following workflow outlines a systematic approach for identifying all relevant synonyms for a chemical compound in scientific literature.
Caption: Systematic workflow for identifying chemical synonyms in literature.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general overview of the major metabolic pathways [homepage.ufp.pt]
- 3. Buy Monomethyl phosphate (EVT-1587262) [evitachem.com]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Monomethyl phosphate | SIELC Technologies [sielc.com]
The Dawn of a Double-Edged Sword: A Technical History of Simple Organophosphates
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the discovery and history of simple organophosphates. From their innocuous beginnings in the 19th century to their notorious roles as both life-saving insecticides and devastating nerve agents, this paper traces the scientific milestones that unveiled the potent and perilous nature of these phosphorus-containing organic compounds.
Early Syntheses and Unwitting Discoveries
The story of organophosphates begins not with a bang, but with the quiet curiosity of 19th-century chemists exploring the burgeoning field of organic synthesis. One of the earliest mentions of a "phosphoric ether" dates back to 1801 by the French chemist Jean Pierre Boudet, who generated traces of the compound by reacting alcohol with phosphoric acid.[1][2][3][4] However, it was Jean Louis Lassaigne in 1820 who is often credited with the first systematic study, reacting ethanol (B145695) with phosphoric acid to produce what we now know as triethyl phosphate (B84403) (TEP).[1][3][4][5]
A pivotal moment arrived in 1854 when Philippe de Clermont, working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP).[4][5][6][7][8][9][10] This synthesis, a reaction of ethyl iodide with silver pyrophosphate, marked the creation of the first organophosphate cholinesterase inhibitor, although its biological significance would remain unknown for nearly a century.[4][6][7][10] De Clermont, along with his Russian colleague Wladimir P. Moshnin, noted the compound's peculiar odor and burning taste, oblivious to its potent toxicity.[6][8][10]
The latter half of the 19th century and the early 20th century saw further explorations into organophosphorus chemistry. In 1873, Adolf von Baeyer, a name synonymous with advances in organic chemistry, synthesized methylphosphonic acid dichloride, a precursor for later, more complex organophosphates.[6]
The Unveiling of Toxicity and the Rise of Insecticides
The turn of the 20th century brought a new focus to the field. In 1932, Willy Lange and his graduate student, Gerda von Krueger, at the University of Berlin, synthesized dimethyl and diethyl fluorophosphates. They were the first to document the toxic effects of organophosphates, noting that inhaling the vapors caused breathlessness, dizziness, and painful light sensitivity.[4][6]
This discovery of toxicity, however, was a prelude to a more systematic investigation driven by the need for effective agricultural pest control. In the 1930s, Gerhard Schrader, a chemist at the German company IG Farben, embarked on a mission to develop new insecticides.[5][11][12][13] His work was a response to the limitations of existing pesticides, which were often based on toxic heavy metals like arsenic.[13] Schrader's research led to the synthesis of thousands of organophosphate compounds.[4]
In 1944, this intensive research bore fruit with the development of parathion (B1678463) (E605), a highly effective insecticide that would see widespread use after World War II.[12][13] Other notable insecticides developed during this period include malathion (B1675926) and azinphos-methyl.[13] The effectiveness of these compounds lay in their ability to target the nervous systems of insects.[11][13]
The Dark Side: The Emergence of Nerve Agents
The same line of research that yielded powerful insecticides also led to the creation of some of the most fearsome chemical weapons known to humankind. On December 23, 1936, Gerhard Schrader made a chilling discovery: Tabun (GA).[11][12][13][14][15][16][17][18] A small drop of this compound on a lab bench was enough to cause pinpoint pupils, dim vision, and difficulty breathing in the scientists present.[14]
Recognizing its military potential, the Nazi regime classified research into organophosphates as a state secret.[4] Schrader and his team continued their work, leading to the synthesis of Sarin (GB) in 1938 and Soman (GD) in 1944.[8][11][12][19] These G-series nerve agents, named for their German origin, were stockpiled during World War II but were never deployed in the conflict.[8][11][19] A decade later, in the 1950s, British researchers at Porton Down developed the even more potent V-series nerve agents, including VX.[5][8][16][20]
Mechanism of Action: The Inhibition of Acetylcholinesterase
The profound biological effects of organophosphates, whether in an insect or a human, stem from their ability to inhibit the enzyme acetylcholinesterase (AChE).[5][21][22][23][24] AChE is a critical component of the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5][11][21][25] This degradation terminates the nerve signal, allowing the neuron to return to its resting state.
Organophosphates act as irreversible inhibitors of AChE.[5][25] They achieve this by phosphorylating a serine hydroxyl group within the active site of the enzyme.[5][21][25] This covalent modification effectively renders the enzyme non-functional.[25]
With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of muscarinic and nicotinic receptors.[5][15][21] This overstimulation results in a cholinergic crisis, characterized by a wide range of symptoms including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (the "SLUDGE" mnemonic).[15] In severe cases, it can lead to respiratory failure due to bronchoconstriction, excessive bronchial secretions, and paralysis of the respiratory muscles, ultimately resulting in death.[21][25]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of simple organophosphates, providing a comparative overview of their toxicity and inhibitory potency against acetylcholinesterase.
Table 1: Acute Toxicity (LD50) of Selected Organophosphates in Rats (Oral)
| Compound | LD50 (mg/kg) | Toxicity Class |
| TEPP | 1.05 | Highly Toxic |
| Parathion | 3-8 | Highly Toxic |
| Sarin (GB) | 0.01 (estimated human) | Extremely Toxic |
| Tabun (GA) | 0.6 (estimated human) | Extremely Toxic |
| Malathion | 885-1945 | Moderately Toxic |
| Chlorpyrifos | 82-270 | Moderately Toxic |
Data compiled from various sources.[2][20][22][26] Toxicity classes are generally defined as: Highly Toxic (LD50 ≤ 50 mg/kg) and Moderately Toxic (50 mg/kg < LD50 ≤ 500 mg/kg).[2][22]
Table 2: In Vitro Inhibition of Acetylcholinesterase (IC50) by Selected Organophosphates
| Compound | IC50 |
| Paraoxon | 20.4 nM |
| Chlorpyrifos-oxon | Varies with conditions |
| Carbofuran | 3.3 x 10⁻⁸ M |
| Coumaphos | 45.13 µM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration). Data compiled from various sources.[1][3][11][14][27]
Key Experimental Protocols
While the exact, detailed protocols from the 19th and early 20th centuries are not available in modern formats, the following represents a generalized methodology for the synthesis of key simple organophosphates based on historical accounts.
Protocol 1: Synthesis of Tetraethyl Pyrophosphate (TEPP) (De Clermont's Method, modified)
Objective: To synthesize TEPP via the reaction of a silver salt with an ethyl halide.
Materials:
-
Silver pyrophosphate (Ag₄P₂O₇)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous ether (as a solvent)
-
Reaction vessel with a reflux condenser
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel, suspend silver pyrophosphate in anhydrous ether.
-
Slowly add ethyl iodide to the suspension while stirring. The reaction is: Ag₄P₂O₇ + 4C₂H₅I → [(C₂H₅O)₂P(O)]₂O + 4AgI.[6]
-
Gently reflux the mixture for several hours to ensure the reaction goes to completion.
-
After cooling, filter the reaction mixture to remove the precipitated silver iodide.
-
Wash the silver iodide precipitate with additional anhydrous ether to recover any remaining product.
-
Combine the filtrate and the washings.
-
Carefully remove the ether solvent by distillation under reduced pressure.
-
The remaining oily liquid is crude TEPP, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of Tabun (GA) (Schrader's Method, conceptual)
Objective: To synthesize ethyl N,N-dimethylphosphoramidocyanidate (Tabun). WARNING: This synthesis is extremely dangerous and should only be attempted by authorized personnel in a specialized facility with appropriate safety measures.
Materials:
-
Dimethylamidophosphoric dichloride ((CH₃)₂NPOCl₂)
-
Sodium cyanide (NaCN)
-
Ethanol (C₂H₅OH)
-
Anhydrous solvent (e.g., benzene)
-
Reaction vessel with a stirrer, dropping funnel, and condenser
Procedure:
-
The synthesis is a two-step process. In the first step, dimethylamidophosphoric dichloride is reacted with an excess of sodium cyanide in a suitable anhydrous solvent.
-
The reaction mixture is stirred and heated to facilitate the formation of the phosphoryl cyanide intermediate.
-
In the second step, ethanol is slowly added to the reaction mixture. This results in the displacement of the remaining chlorine atom to form Tabun.
-
The reaction mixture is then worked up to remove byproducts and the solvent, followed by purification of the Tabun, likely through vacuum distillation. The industrial process involved filtration and vacuum distillation of a mixture that was approximately 25% product and 75% solvent and byproducts.[15]
Protocol 3: Assessment of Acute Organophosphate Toxicity (Generalized Animal Model)
Objective: To determine the median lethal dose (LD50) of an organophosphate compound.
Materials:
-
Test organophosphate compound
-
Laboratory animals (e.g., mice or rats) of a specific strain, age, and weight
-
Vehicle for administering the compound (e.g., corn oil, saline)
-
Syringes and needles for administration (oral gavage or injection)
-
Animal cages
-
Observational checklist for signs of toxicity
Procedure:
-
Divide the animals into several groups, including a control group that receives only the vehicle.
-
Prepare a series of graded doses of the organophosphate compound dissolved or suspended in the vehicle.
-
Administer a single dose of the compound to each animal in the experimental groups via a specific route (e.g., oral gavage).
-
Observe the animals systematically over a set period (e.g., 24-48 hours) for signs of toxicity, such as tremors, convulsions, salivation, and respiratory distress.[19][26][28]
-
Record the number of mortalities in each dose group.
-
Analyze the dose-response data using statistical methods (e.g., probit analysis) to calculate the LD50, which is the dose estimated to be lethal to 50% of the test population.[26]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to organophosphate action and experimental design.
Caption: Signaling pathway of acetylcholinesterase inhibition by organophosphates.
Caption: Experimental workflow for acute organophosphate toxicity assessment.
Conclusion
The history of simple organophosphates is a compelling narrative of scientific discovery, innovation, and the profound ethical responsibilities that accompany them. From their humble origins in the beakers of 19th-century chemists to their dual roles as agricultural boons and instruments of war, these compounds have left an indelible mark on science and society. Understanding their history, their mechanism of action, and the methodologies used to characterize them is crucial for researchers and professionals dedicated to developing safer alternatives, effective antidotes, and a deeper understanding of neurotoxicology. The journey of organophosphates serves as a potent reminder of how fundamental chemical research can lead to discoveries with far-reaching and often unforeseen consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHILIPPE HENRI ARNOUT DE CLERMONT Organophosphates, ethers, phenols, and other organic subjects [redalyc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]
- 14. researchgate.net [researchgate.net]
- 15. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Tabun (GA) 1936 - Bertin Environics [environics.fi]
- 19. Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides - Palikov - Acta Naturae [actanaturae.ru]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cabq.gov [cabq.gov]
- 23. researchgate.net [researchgate.net]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journalajst.com [journalajst.com]
- 27. researchgate.net [researchgate.net]
- 28. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl Dihydrogen Phosphate: A Core Monoalkyl Phosphate in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl dihydrogen phosphate (B84403) (CH₅O₄P), the simplest monoalkyl phosphate, serves as a fundamental model compound in the study of organophosphates and their roles in biological and chemical systems. Its structural simplicity belies a significant versatility, finding applications ranging from a building block in chemical synthesis to a key component in agricultural formulations and a model for understanding enzymatic processes.[1][2] In the realm of drug development, the monoalkyl phosphate moiety is a critical feature of prodrug strategies aimed at enhancing the bioavailability of therapeutic agents.[3] This technical guide provides a comprehensive overview of methyl dihydrogen phosphate, detailing its physicochemical properties, synthesis and purification protocols, analytical methodologies, and its relevance in biological signaling pathways.
Physicochemical Properties
This compound is a clear, very light amber liquid that is highly soluble in water.[1][4] Its key physicochemical properties are summarized in the table below, providing a consolidated resource for researchers.
| Property | Value | References |
| Molecular Formula | CH₅O₄P | [5] |
| Molecular Weight | 112.02 g/mol | [5] |
| CAS Number | 812-00-0 | [6] |
| Appearance | Clear very light amber liquid | [1][4] |
| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [7][8] |
| pKa | 1.81 ± 0.10 (Predicted) | [7][8] |
| Water Solubility | 435 g/L at 25°C | [7] |
| LogP | -0.71 | [1] |
| Boiling Point | 250.1 ± 23.0 °C (Predicted) | [9] |
| Flash Point | 105.048 °C | [7] |
| Canonical SMILES | COP(=O)(O)O | [5] |
| InChIKey | CAAULPUQFIIOTL-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of monoalkyl phosphates can be achieved through several established methods. Below are two detailed protocols for the synthesis of this compound.
Experimental Protocol: Synthesis via Phosphorus Pentoxide
This method involves the reaction of methanol (B129727) with phosphorus pentoxide, a common and effective way to produce a mixture of mono- and dialkyl phosphates.[2][10]
Materials:
-
Methanol (anhydrous)
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous diethyl ether
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus pentoxide to the cooled methanol with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting viscous liquid contains a mixture of this compound, dimethyl phosphate, and phosphoric acid.
-
To isolate the this compound, the reaction mixture can be subjected to purification.
Purification (via precipitation):
-
The crude product is dissolved in a minimal amount of cold water.
-
The pH of the solution is carefully adjusted to precipitate the desired monoalkyl phosphate.
-
Alternatively, the product can be precipitated as a salt (e.g., barium or lead salt) and then converted back to the free acid using an appropriate ion-exchange resin.
-
The purified product can be dried under vacuum.
Experimental Protocol: Synthesis via Phosphorus Oxychloride
This method utilizes phosphorus oxychloride and methanol to produce methyl dichlorophosphate (B8581778) as an intermediate, which is then hydrolyzed.[11][12]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Methanol (anhydrous)
-
Triethylamine (B128534) (or other suitable base)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphorus oxychloride in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
A solution of anhydrous methanol and triethylamine in anhydrous toluene is added dropwise from a dropping funnel with constant stirring. The triethylamine acts as a scavenger for the HCl produced.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate, containing methyl dichlorophosphate, is then carefully hydrolyzed by the slow addition of water. This step is highly exothermic and should be performed with caution.
-
The resulting mixture is then worked up to isolate the this compound. This typically involves extraction and purification by column chromatography or crystallization.
Analytical Methods
Accurate quantification and characterization of this compound are crucial for research and quality control. Below are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis (with Derivatization)
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique for polar analytes.[6]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (B92270) (or other suitable solvent)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Heating block or oven
Procedure:
-
Sample Preparation: A known amount of the this compound sample is dried completely under a stream of nitrogen or in a vacuum oven.
-
Derivatization:
-
To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Experimental Protocol: HPLC Analysis
HPLC can be used for the analysis of monoalkyl phosphates without derivatization, often employing ion-pair or mixed-mode chromatography.[13][14]
Materials:
-
This compound sample
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column or a mixed-mode column (e.g., anion-exchange/reverse-phase)
-
Mobile phase components (e.g., acetonitrile (B52724), water, phosphate buffer, ion-pairing agent like tetrabutylammonium (B224687) hydroxide)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example for Ion-Pair Chromatography):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) containing an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydroxide), adjusted to a suitable pH (e.g., pH 7.0). The gradient or isocratic elution will depend on the specific separation requirements.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: Indirect UV detection can be used if the mobile phase contains a UV-absorbing ion-pairing agent.
-
ELSD: Suitable for non-UV absorbing analytes.
-
-
Role in Biological Systems and Drug Development
Signaling Pathways
Phosphorylation and dephosphorylation are fundamental mechanisms in cellular signaling, regulated by kinases and phosphatases, respectively.[15][16] Monoalkyl phosphates like this compound can serve as simple substrates or products in enzymatic reactions, providing a model to study the kinetics and mechanisms of these crucial enzymes. For instance, alkaline phosphatase can hydrolyze this compound to methanol and inorganic phosphate.[17]
Prodrug Development
A significant application of the monoalkyl phosphate moiety in drug development is its use in prodrug design.[3][18] Many potent drug molecules suffer from poor aqueous solubility, limiting their bioavailability. By esterifying a hydroxyl group on the parent drug with phosphoric acid to form a monoalkyl phosphate ester, the water solubility can be dramatically increased.[12]
Once administered, these water-soluble prodrugs can be readily absorbed. In vivo, ubiquitous enzymes such as alkaline phosphatases efficiently cleave the phosphate ester bond, releasing the active, often more lipophilic, parent drug at the site of action.[12] This strategy has been successfully employed to improve the therapeutic profile of numerous drugs.
Conclusion
This compound, while a simple molecule, provides a powerful tool for researchers across various scientific disciplines. Its well-characterized properties make it an ideal model for studying fundamental chemical and biochemical processes. The principles derived from the study of this compound have direct applications in more complex systems, from understanding cellular signaling to the rational design of more effective therapeutic agents. This guide serves as a foundational resource to aid in the design and execution of research involving this core monoalkyl phosphate.
References
- 1. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
- 2. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 3. Kinetics of alkaline phosphatase from pig kidney. Mechanism of activation by magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. researchgate.net [researchgate.net]
- 11. US6034260A - Dialkylphosphoric acids by the methanol method - Google Patents [patents.google.com]
- 12. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Haptenation of Macrophage Migration Inhibitory Factor: A Potential Biomarker for Contact Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. welch-us.com [welch-us.com]
The Pivotal Role of Methyl Phosphate Esters in Biochemistry and Drug Discovery: A Technical Guide
Introduction
Methyl phosphate (B84403) esters, organic compounds featuring a methyl group linked to a phosphate, represent a fundamental molecular motif with profound implications across biochemistry, cell biology, and pharmacology. Although seemingly simple, this structural unit is integral to a vast array of biological processes, from the regulation of cellular signaling to the very blueprint of life encoded in DNA. In the realm of drug development, the strategic incorporation and understanding of methyl phosphate esters and their analogs have paved the way for innovative therapeutic strategies, particularly in the design of prodrugs with enhanced bioavailability. This technical guide provides an in-depth exploration of the biochemical significance of methyl phosphate esters, targeting researchers, scientists, and drug development professionals. It delves into their roles in key signaling pathways, presents quantitative data on their interactions, and offers detailed experimental protocols for their study, providing a comprehensive resource for advancing research and development in this critical area.
Core Biochemical Significance
At the heart of their biological importance lies the phosphate group's ability to be readily added to and removed from molecules, a process known as phosphorylation and dephosphorylation. The methylation of this phosphate group can modulate its properties and interactions in several critical ways:
-
Enzymatic Intermediates and Substrate Mimics: Methyl phosphate esters can serve as transient intermediates in enzymatic reactions or act as stable analogs of natural phosphate-containing substrates. Their stability against hydrolysis compared to other phosphate esters makes them invaluable tools for studying enzyme mechanisms. Phosphonate (B1237965) analogs, where a methylene (B1212753) group replaces the ester oxygen, are particularly effective as non-hydrolyzable mimics of phosphorylated substrates, enabling the study of enzymes like protein tyrosine phosphatases (PTPs) that are crucial in signal transduction.
-
Prodrug Development: One of the most significant applications of methyl phosphate esters in pharmacology is in the design of prodrugs. The negatively charged phosphate group of many active pharmaceutical ingredients hinders their ability to cross cellular membranes. By masking this charge with a methyl ester or other labile groups, the lipophilicity of the drug is increased, facilitating its absorption and cellular uptake. Once inside the cell, ubiquitous esterase enzymes cleave the methyl ester, releasing the active, phosphorylated drug. This strategy has been successfully employed to improve the oral bioavailability of antiviral and anticancer nucleoside analogs.
-
Signaling Pathway Modulation: Emerging research indicates that certain organophosphate esters can influence critical cellular signaling pathways. For instance, exposure to some of these compounds has been shown to activate the Epidermal Growth Factor Receptor (EGFR) pathway and suppress the Hippo signaling pathway, both of which are central to cell proliferation, differentiation, and apoptosis. This highlights a potential mechanism by which environmental exposure to certain organophosphates could contribute to pathological conditions and also presents opportunities for therapeutic intervention.
-
Naturally Occurring Methyl Phosphate Esters: While often considered synthetic modifications, naturally occurring methyl phosphate esters do exist. For example, methyl-phosphorylcholine has been identified in the eggs of the sea urchin S. purpuratus at a concentration of approximately 1 mM, suggesting a specific biological role for this molecule in development.[1]
Quantitative Data on Methyl Phosphate Ester Interactions
The interaction of methyl phosphate esters and their mimics with proteins is a key aspect of their biological function and therapeutic application. The following tables summarize key quantitative data from the literature.
| Compound/Enzyme | Parameter | Value | Organism/System | Reference(s) |
| Alkaline Phosphatase with Methylphosphate | kcat | ~14 s⁻¹ | In vitro (pH 8, 25°C) | [2] |
| Carboxylesterase 1 (CES1) with Oseltamivir | Km | 2.9 mM | Human | [3] |
| kcat | 0.75 s⁻¹ | Human | [3] | |
| kcat/Km | 258.6 M⁻¹s⁻¹ | Human | [3] | |
| Alkaline Phosphatase with p-nitrophenyl phosphate | Km | 0.0290 mM | E. coli | [4] |
| Vmax | 0.0254 mM/min | E. coli | [4] | |
| Carboxylesterase DLFae4-m5 with Methyl Ferulate | Km | decreased by 83.91% | Mutant Enzyme | [5] |
| kcat/Km | increased by 6.08-fold | Mutant Enzyme | [5] |
Table 1: Enzyme Kinetic Parameters. This table presents kinetic data for enzymes that metabolize phosphate esters or their prodrugs.
| Inhibitor | Target Enzyme | Parameter | Value | Comments | Reference(s) |
| (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | IC50 | 40-50 µM | Competitive inhibitor | [6] |
| (Naphth-1-yl)difluoromethylphosphonic acid | PTP-1B | IC50 | 40-50 µM | [6] | |
| Phosphomolybdate (PM) | PTP-1B | Ki | 0.06-1.2 µM | Potent, competitive inhibitor | [5] |
| Phosphotungstate (PT) | PTP-1B | Ki | 0.06-1.2 µM | Potent, competitive inhibitor | [5] |
| PTP1B Inhibitor (from docking screen) | PTP1B | IC50 | 1.7 µM | Identified via high-throughput virtual screen | [7] |
Table 2: Inhibition Constants for Phosphonate-Based Inhibitors. This table summarizes the inhibitory activity of phosphonate analogs against protein tyrosine phosphatases.
Key Signaling Pathways and Experimental Workflows
The visualization of complex biological pathways and experimental procedures is crucial for understanding the roles of methyl phosphate esters. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling cascades and experimental workflows.
Signaling Pathways
EGFR Signaling Pathway Activation by Organophosphate Esters
Certain organophosphate esters have been shown to activate the EGFR signaling pathway, a critical regulator of cell growth and proliferation. This activation can lead to the downstream phosphorylation of key signaling molecules like ERK1/2 and Akt, promoting cell survival and proliferation.
Hippo Signaling Pathway Suppression by Organophosphate Esters
The Hippo pathway is a key tumor-suppressive pathway that controls organ size by regulating cell proliferation and apoptosis. Some organophosphate esters can suppress this pathway, leading to the activation of the transcriptional co-activator YAP, which promotes the expression of genes involved in cell proliferation.
Experimental Workflows
High-Throughput Screening (HTS) for PTP1B Inhibitors
Identifying potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity, often involves high-throughput screening of large compound libraries.[2][7]
Workflow for Evaluating Cell Permeability of Phosphate Prodrugs
A critical step in the development of phosphate prodrugs is to assess their ability to cross the cell membrane and release the active drug intracellularly. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose.
Detailed Experimental Protocols
A thorough understanding of methyl phosphate esters necessitates robust analytical methodologies. The following sections provide detailed protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Quantification of Trimethyl Phosphate in Biological Samples by GC-MS
This protocol describes the extraction and quantification of trimethyl phosphate (TMP) from a biological matrix such as plasma or urine.
1. Materials and Reagents
-
Trimethyl phosphate (TMP) standard
-
Internal standard (e.g., deuterated TMP or triethyl phosphate)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Sample vials with PTFE-lined caps
-
Centrifuge
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation and Extraction
-
To 1 mL of the biological sample (e.g., plasma, urine) in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of DCM to the tube.
-
Vortex vigorously for 2 minutes to extract the TMP into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Gently agitate and let it stand for 5 minutes.
-
Transfer the dried organic extract to a GC-MS vial for analysis.
3. GC-MS Analysis
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMP (e.g., m/z 140, 125, 95, 79) and the internal standard.
-
4. Data Analysis
-
Generate a calibration curve by analyzing a series of TMP standards of known concentrations containing the same amount of internal standard.
-
Plot the ratio of the peak area of TMP to the peak area of the internal standard against the concentration of TMP.
-
Determine the concentration of TMP in the biological samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Analysis of Methyl Phosphate Esters by ³¹P NMR Spectroscopy
³¹P NMR is a powerful technique for the direct observation and characterization of phosphorus-containing compounds, including methyl phosphate esters.
1. Materials and Reagents
-
Sample containing the methyl phosphate ester.
-
Deuterated solvent (e.g., D₂O, CDCl₃) appropriate for the sample.
-
NMR tubes.
-
NMR spectrometer equipped with a phosphorus probe.
2. Sample Preparation
-
Dissolve a sufficient amount of the sample in the chosen deuterated solvent in an NMR tube. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.
-
If quantitative analysis is desired, a known amount of a suitable internal standard (e.g., phosphoric acid, phenylphosphonate) should be added.
3. ³¹P NMR Acquisition
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) will provide better sensitivity and resolution.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect).
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -50 to 50 ppm) is initially recommended to ensure all phosphorus signals are observed.
-
Relaxation Delay (d1): For quantitative analysis, a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei) is crucial to ensure full relaxation of the spins between scans.
-
Number of Scans: This will depend on the sample concentration and the desired signal-to-noise ratio.
-
-
Referencing: The chemical shifts are typically referenced to an external standard of 85% H₃PO₄ at 0 ppm.
4. Data Analysis
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication for sensitivity enhancement) and Fourier transform.
-
Phase the resulting spectrum.
-
The chemical shift of the ³¹P signal provides information about the chemical environment of the phosphorus atom. Methyl phosphate esters typically resonate in a characteristic region of the ³¹P NMR spectrum.
-
For quantitative analysis, integrate the peak area of the methyl phosphate ester and the internal standard. The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Area_analyte / Area_standard) * (Concentration_standard / Moles_P_analyte) * Moles_P_standard where Moles_P is the number of phosphorus atoms in the molecule.
Conclusion
Methyl phosphate esters are far more than simple chemical entities; they are key players in the intricate molecular choreography of life and pivotal tools in the development of modern therapeutics. Their significance spans from fundamental metabolic processes and cellular communication to the cutting-edge design of prodrugs that can overcome the physiological barriers to drug delivery. The ability to modulate the properties of bioactive molecules by the addition of a methyl phosphate group provides a powerful strategy for enhancing their efficacy. Furthermore, the use of stable phosphonate analogs as mimics of their natural counterparts has been instrumental in elucidating the mechanisms of key enzymes involved in signal transduction.
This guide has provided a comprehensive overview of the biochemical importance of methyl phosphate esters, supported by quantitative data and detailed experimental protocols. The visualization of their involvement in crucial signaling pathways and their analysis through established workflows offers a clear framework for researchers. As our understanding of the complex interplay of these molecules within cellular networks continues to grow, so too will the opportunities to leverage this knowledge for the development of novel and more effective therapies for a wide range of diseases. The continued exploration of the synthesis, analysis, and biological activity of methyl phosphate esters and their analogs will undoubtedly remain a vibrant and fruitful area of scientific inquiry.
References
- 1. Solved Ch14-1 Mechanism of Enzyme Action 1. The kcat for | Chegg.com [chegg.com]
- 2. Identification of a naturally occurring methyl-ester of phosphate, methyl-phosphorylcholine (methyl-2-(N,N,N trimethylamino) ethyl phosphate), in the eggs of the sea urchin S. purpuratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of coverage for endogenous metabolites and exogenous chemical compounds using an untargeted metabolomics platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Comparative Enzymology in the Alkaline Phosphatase Superfamily to Determine the Catalytic Role of an Active Site Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved The kcat for alkaline phosphatase-catalyzed | Chegg.com [chegg.com]
The Enigmatic Presence of Methyl Dihydrogen Phosphate in the Natural World: A Technical Guide for Researchers
An In-depth Exploration of its Occurrence, Potential Biosynthesis, and Analytical Strategies
Abstract
Methyl dihydrogen phosphate (B84403), a simple monoalkyl phosphate ester, has been identified as a naturally occurring metabolite in a diverse range of organisms, including select species of plants and insects. Despite its confirmed presence, its precise biological role, biosynthetic origins, and metabolic fate remain largely uncharacterized, presenting a compelling area for future research. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of methyl dihydrogen phosphate. Addressing the existing knowledge gap, this document further proposes hypothetical biosynthetic and metabolic pathways, offering a theoretical framework to guide investigative efforts. Crucially, this guide furnishes detailed, adaptable experimental protocols for the extraction, detection, and quantification of this compound from biological matrices using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. Accompanied by structured data tables and visual workflows, this document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to unravel the functional significance of this intriguing molecule.
Natural Occurrence of this compound
The existence of this compound as a natural product has been documented in several metabolomic studies across different biological kingdoms. While the full extent of its distribution is yet to be determined, its confirmed presence in the following organisms underscores its potential biological relevance.
Table 1: Documented Natural Occurrence of this compound
| Kingdom | Phylum/Division | Species | Common Name | Tissue/Organismal Stage | Citation(s) |
| Plantae | Magnoliophyta | Spinacia oleracea | Spinach | Leaves | [1] |
| Plantae | Magnoliophyta | Solanum lycopersicum | Tomato | Seed | [1] |
| Plantae | Magnoliophyta | Lotus burttii | - | - | [2] |
| Animalia | Arthropoda | Drosophila melanogaster | Fruit fly | Whole organism | [2] |
| Protista | Chlorophyta | Chlamydomonas reinhardtii | Green algae | - | [1] |
Note: The concentrations of this compound in these organisms have not been quantified in the cited literature. This table serves as a qualitative summary of its known natural occurrences.
Hypothetical Biosynthesis and Metabolic Roles
The enzymatic machinery and metabolic pathways directly responsible for the synthesis and degradation of this compound have not yet been elucidated. However, based on established principles of biochemistry, particularly methyltransferase and phosphatase activities, we can propose plausible hypotheses to guide future research.
Proposed Biosynthesis Pathway
The most probable route for the biosynthesis of this compound involves the enzymatic methylation of inorganic phosphate. S-adenosylmethionine (SAM), a universal methyl group donor in biological systems, is the likely co-substrate for this reaction, which would be catalyzed by a putative phosphate methyltransferase.
Caption: Hypothetical biosynthesis of this compound via a putative phosphate methyltransferase.
Potential Metabolic Functions
The biological significance of this compound remains speculative. Its simple structure suggests several potential roles:
-
Phosphate Donor: It may serve as a substrate for kinases, participating in phosphorylation reactions crucial for energy transfer and signal transduction[3].
-
Metabolic Intermediate or Byproduct: this compound could be an intermediate in a yet-to-be-discovered metabolic pathway or a byproduct of other enzymatic reactions.
-
Signaling Molecule: The methylation of inorganic phosphate could represent a novel regulatory mechanism, with this compound acting as a signaling molecule in phosphorus homeostasis or other cellular processes.
Experimental Protocols for Analysis
The accurate detection and quantification of this compound in complex biological matrices require robust analytical methodologies. The following sections provide detailed, adaptable protocols for its analysis using GC-MS, LC-MS/MS, and ³¹P-NMR.
Extraction of Polar Metabolites from Plant and Insect Tissues
This protocol is designed for the efficient extraction of small, polar molecules like this compound.
Caption: Workflow for the extraction of polar metabolites from biological tissues.
Methodology:
-
Sample Collection and Quenching: Flash-freeze approximately 100 mg of fresh plant or insect tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube containing 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol:chloroform:water, 3:1:1 v/v/v).
-
Incubation: Vortex the mixture vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes.
-
Initial Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Phase Separation: Add 300 µL of ultrapure water to the supernatant to induce phase separation. Vortex and centrifuge at 4,000 x g for 15 minutes.
-
Polar Phase Collection: Collect the upper aqueous/polar phase containing the polar metabolites.
-
Drying: Dry the collected aqueous phase completely using a vacuum concentrator or a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical platform (e.g., for GC-MS derivatization or a compatible mobile phase for LC-MS).
GC-MS Analysis (with Derivatization)
Due to its polar and non-volatile nature, this compound requires derivatization prior to GC-MS analysis.
Caption: Workflow for the derivatization and GC-MS analysis of polar metabolites.
Methodology:
-
Derivatization - Step 1 (Methoxyamination): Add 40 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried polar extract. Vortex and incubate at 37°C for 2 hours with shaking.
-
Derivatization - Step 2 (Silylation): Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the sample. Vortex and incubate at 37°C for 30 minutes.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in full scan mode (m/z 50-600) for identification and in selected ion monitoring (SIM) mode for quantification, using a known concentration of an internal standard.
-
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of polar compounds without derivatization.
Methodology:
-
Chromatographic Separation:
-
Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute polar compounds.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a pure standard. A likely precursor ion would be [M-H]⁻ at m/z 111.
-
³¹P-NMR Spectroscopy Analysis
³¹P-NMR is a powerful tool for the direct, non-destructive quantification of phosphorus-containing compounds.
Methodology:
-
Sample Preparation: Reconstitute the dried polar extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of a phosphorus reference standard (e.g., phosphonoacetic acid).
-
NMR Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer equipped with a phosphorus probe.
-
Experiment: Acquire a one-dimensional ³¹P spectrum with proton decoupling.
-
Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the phosphorus nuclei for accurate quantification.
-
-
Data Analysis: Integrate the signal corresponding to this compound and the reference standard. The concentration of this compound can be calculated based on the ratio of the integrals and the known concentration of the standard.
Data Presentation and Future Directions
While quantitative data for this compound in natural sources is currently unavailable, the following table template is provided for researchers to systematically record their findings.
Table 2: Template for Quantitative Analysis of this compound
| Species | Tissue/Organismal Stage | Extraction Method | Analytical Method | Concentration (e.g., µg/g fresh weight) | Standard Deviation |
The discovery of this compound in diverse organisms opens up new avenues of research. Future studies should focus on:
-
Elucidating its biosynthetic pathway: Identifying the putative phosphate methyltransferase and its genetic determinants.
-
Determining its metabolic fate: Investigating the enzymes and pathways involved in its degradation or conversion.
-
Uncovering its biological function: Exploring its role in cellular signaling, energy metabolism, and phosphorus homeostasis.
-
Quantitative profiling: Mapping its concentration across different species, tissues, and developmental stages to correlate its abundance with physiological states.
This technical guide provides the necessary foundation for the scientific community to embark on the exciting journey of understanding the significance of this compound in the natural world.
References
General Organophosphate Chemistry: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of organophosphate (OP) chemistry. Organophosphates are a class of organic compounds containing a central phosphorus atom, and they play significant roles in various fields, from agriculture and medicine to chemical warfare.[1][2][3] This document will delve into their fundamental structure, mechanism of action, synthesis, and analysis, presenting quantitative data in structured tables and detailing key experimental protocols.
Core Concepts in Organophosphate Chemistry
Structure and Nomenclature
Organophosphates are esters of phosphoric acid.[3][4] The general structure features a central pentavalent phosphorus atom double-bonded to an oxygen or sulfur atom (a phosphoryl or thiophosphoryl group, respectively), and single-bonded to two organic groups (R1 and R2) and a leaving group (X).[5][6][7]
The R1 and R2 moieties are typically alkyl or aryl groups, which can be attached to the phosphorus atom directly or through oxygen or sulfur atoms.[6] The nature of these R groups and the leaving group X significantly influences the compound's reactivity, stability, and toxicity.[8] Organophosphates used as insecticides are often phosphorothioates (containing a P=S bond), which are biologically activated in the target organism to their more toxic oxygen analogs (P=O).[6][9]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for most organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[1][10][11][12] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), which terminates nerve signals at cholinergic synapses.[1][12]
By phosphorylating a serine hydroxyl group at the active site of AChE, organophosphates inactivate the enzyme.[12] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[12] This cholinergic crisis manifests as a range of symptoms, including muscle twitching, glandular hypersecretion, and in severe cases, respiratory paralysis and death.[1][10]
Quantitative Data on Organophosphates
The properties and toxicity of organophosphates vary widely depending on their specific chemical structure. The following tables summarize key quantitative data for a selection of common organophosphates.
Table 1: Toxicity of Selected Organophosphates in Rats
| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Acephate | 1,030 - 1,447 | >10,250 |
| Azinphos-methyl | 4 | 150 - 200 |
| Chlorpyrifos | 96 - 270 | 2,000 |
| Diazinon | 1,250 | 2,020 |
| Dimethoate | 235 | 400 |
| Disulfoton | 2 - 12 | 3.6 - 15.9 |
| Malathion | 5,500 | >2,000 |
| Methyl parathion | 6 | 45 |
| Phorate | 2 - 4 | 20 - 30 (guinea pig) |
Data sourced from the University of Florida, Institute of Food and Agricultural Sciences.[13]
Table 2: Analytical Detection Limits for Organophosphates in Water
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Acephate | 0.5 | 1.5 |
| Monocrotophos | 0.2 | 0.7 |
| Dimethoate | 0.1 | 0.5 |
Data from a method utilizing solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
Key Experimental Protocols
Synthesis of Organophosphates: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[15][16][17] The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[17]
Detailed Methodology:
-
Reactants: Trivalent phosphorus ester (e.g., triethyl phosphite), Alkyl halide (e.g., methyl iodide). The reactivity of the alkyl halide is in the order of R′–I > R′–Br > R′–Cl.[15]
-
Mechanism: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate.[15][17][18] The displaced halide ion then attacks one of the alkyl groups on the phosphorus, displacing the oxygen and forming the final pentavalent phosphonate (B1237965) product and a new alkyl halide.[15][17][18]
-
Conditions: The reaction typically requires heating.[17][18] For less reactive phosphite esters, temperatures between 120°C and 160°C are common.[17]
Measurement of AChE Inhibition: The Ellman's Method
The Ellman's method is a simple, reliable, and widely used spectrophotometric assay to measure AChE activity and the inhibitory effects of compounds like organophosphates.[19]
Detailed Methodology:
-
Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863).[19][20] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[19][20]
-
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)[19]
-
10 mM DTNB solution in phosphate buffer[19]
-
14 mM ATCI solution in deionized water (prepare fresh)[19]
-
AChE enzyme solution
-
Test compound (potential inhibitor) solution
-
-
Procedure (96-well plate format):
-
Plate Setup: Prepare wells for a blank (buffer, DTNB, ATCI), a control (buffer, AChE, DTNB, solvent), and the test sample (buffer, AChE, DTNB, test compound).[19]
-
Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix and incubate for a set period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[19]
-
Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurements of the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis: The rate of the reaction (change in absorbance over time) is proportional to the AChE activity. The percentage of inhibition by the test compound can be calculated by comparing the reaction rate in the presence of the compound to the rate of the control.
Visualizing Key Pathways and Workflows
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of AChE inhibition by organophosphates. Normally, AChE breaks down acetylcholine in the synapse. Organophosphates block this process, leading to an accumulation of acetylcholine and continuous stimulation of the postsynaptic receptor.
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphate - Wikipedia [en.wikipedia.org]
- 4. Organophosphate - Wikiwand [wikiwand.com]
- 5. Organophosphate [chemeurope.com]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. neptjournal.com [neptjournal.com]
- 10. epa.gov [epa.gov]
- 11. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.flvc.org [journals.flvc.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
- 17. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. benchchem.com [benchchem.com]
- 20. japsonline.com [japsonline.com]
The Cornerstone of Cellular Control: An In-depth Technical Guide to Phosphorylation and Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, the reversible addition of a phosphate (B84403) group to a protein, stands as a fundamental post-translational modification that governs a vast array of cellular processes. This dynamic molecular switch, orchestrated by the opposing actions of protein kinases and phosphatases, dictates protein activity, localization, and interaction with other molecules.[1] Its central role in signal transduction pathways makes it a critical area of investigation in cell biology and a prime target for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[2][3] This technical guide provides a comprehensive exploration of the core principles of phosphorylation and phosphate esters, detailed experimental methodologies for their study, and a summary of quantitative data to support a deeper understanding of this pivotal regulatory mechanism.
The Chemistry of Phosphate Esters: Nature's Molecular Switch
At the heart of phosphorylation lies the phosphate ester, a covalent bond formed between a phosphate group and a hydroxyl group of an amino acid residue within a protein.[4] In eukaryotes, this modification predominantly occurs on serine, threonine, and tyrosine residues.[5] The unique chemical properties of the phosphate group are central to its regulatory function.
The addition of a negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its catalytic activity or its ability to interact with other proteins.[1][6] This reversibility, catalyzed by phosphatases, allows for a rapid and dynamic response to cellular signals. The stability of the phosphate ester bond is crucial; it is stable enough to persist and elicit a biological response but can be readily cleaved by specific enzymes.[7] Factors influencing the hydrolytic stability of phosphate esters include the degree of esterification and the pH of the medium.[8]
To overcome the inherent instability of phosphate esters for research purposes, phosphonate (B1237965) esters, which contain a more stable carbon-phosphorus bond, are often used as non-hydrolyzable mimics.[9]
The Key Players: Protein Kinases and Phosphatases
The phosphorylation state of a protein is meticulously controlled by the balanced activities of two enzyme superfamilies: protein kinases and protein phosphatases.[1]
-
Protein Kinases: These enzymes catalyze the transfer of a phosphate group from a donor molecule, most commonly adenosine (B11128) triphosphate (ATP), to their protein substrates.[1][10] The human genome encodes a large number of protein kinases, reflecting their diverse roles in virtually all cellular signaling pathways.[1][2] Kinase activity itself is tightly regulated, often involving its own phosphorylation or dephosphorylation, as well as interactions with scaffolding and adaptor proteins.[5][11]
-
Protein Phosphatases: In contrast, protein phosphatases catalyze the removal of phosphate groups from proteins through hydrolysis, a process known as dephosphorylation.[10] They act as crucial "off" switches in signaling pathways, ensuring that signals are terminated appropriately. Like kinases, phosphatases exhibit substrate specificity and are subject to regulatory mechanisms that control their activity.[12][13] The balance between kinase and phosphatase activity is paramount for maintaining cellular homeostasis.
Phosphorylation in Cellular Signaling: A Symphony of Regulation
Phosphorylation is a cornerstone of intracellular signal transduction, allowing cells to respond to a myriad of external and internal stimuli.[5] Signaling pathways often involve a cascade of phosphorylation events, where one kinase phosphorylates and activates another, leading to signal amplification and diversification.[5]
Two well-characterized and highly significant signaling pathways that rely heavily on phosphorylation are the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT pathways.
-
The MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.[2] It is initiated by the activation of a receptor tyrosine kinase, leading to a sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK (MAPK). Activated ERK then phosphorylates a multitude of downstream targets, including transcription factors.
-
The PI3K/AKT Pathway: This pathway is crucial for regulating cell growth, survival, and metabolism. Activation of receptor tyrosine kinases leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate PIP3, which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of substrates to mediate its effects.
Quantitative Analysis of Protein Phosphorylation
The quantitative analysis of protein phosphorylation is essential for a comprehensive understanding of the dynamics of signaling networks and for the development of targeted therapies.[1] Various methods are employed to quantify changes in phosphorylation levels.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Western Blotting with Phospho-specific Antibodies | Immunodetection of a specific phosphorylated protein using an antibody that recognizes the phosphorylated epitope.[14] | Widely accessible, relatively inexpensive. | Semi-quantitative, dependent on antibody specificity and quality.[14] | Relative fold change in phosphorylation compared to a control. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based immunoassay to quantify a specific phosphorylated protein.[15][16] | More quantitative than Western blotting, high-throughput. | Requires specific antibody pairs, can be affected by matrix effects. | Concentration of the phosphorylated protein (e.g., pg/mL or ng/mL). |
| Mass Spectrometry (MS) | Identification and quantification of phosphopeptides from a complex protein mixture.[17][18][19] | High-throughput, can identify novel phosphorylation sites, can provide stoichiometric information.[20] | Requires specialized equipment and expertise, data analysis can be complex.[17] | Relative or absolute quantification of phosphopeptide abundance, phosphorylation site stoichiometry (%). |
| In Vitro Kinase Assay | Measures the activity of a purified kinase by detecting the phosphorylation of a substrate, often using radiolabeled ATP.[14] | Directly measures kinase activity, allows for inhibitor screening. | In vitro conditions may not reflect the cellular environment. | Specific activity (e.g., pmol/min/mg), IC50 values for inhibitors. |
Experimental Protocols
A variety of robust experimental techniques are available to detect, quantify, and characterize protein phosphorylation. The choice of method depends on the specific research question and available resources.[1]
Western Blotting for Phosphoprotein Detection
This is a widely used technique to qualitatively or semi-quantitatively assess the phosphorylation state of a specific protein.[14][15][16]
Workflow:
Detailed Methodology:
-
Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry has become an indispensable tool for the large-scale identification and quantification of protein phosphorylation sites.[17][18][19][21]
Workflow:
Detailed Methodology:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into smaller peptides using a protease such as trypsin.[17]
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial.[21] Common methods include titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC), such as with Fe-NTA resins.[21]
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[17][22]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation.[21] Specialized software is used for quantitative analysis, comparing the abundance of phosphopeptides across different samples.[22]
In Vitro Kinase Assay
This assay directly measures the activity of a specific kinase.[14]
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a known substrate (which can be a protein or a peptide), ATP (often radiolabeled [γ-³²P]ATP for sensitive detection), and an appropriate buffer.[1]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding EDTA to chelate the Mg²⁺ required for kinase activity or by adding SDS-PAGE loading buffer.[1]
-
Detection of Phosphorylation: The method of detection depends on the substrate and the label used. For radiolabeled ATP, the phosphorylated substrate can be separated by SDS-PAGE and detected by autoradiography. For non-radioactive methods, a phospho-specific antibody can be used in a subsequent ELISA or Western blot.
Conclusion and Future Directions
Phosphorylation and the chemistry of phosphate esters are at the core of cellular regulation. The intricate interplay between kinases and phosphatases governs a vast network of signaling pathways that control every aspect of cell life. A deep understanding of these processes is not only fundamental to basic research but also critical for the development of novel therapeutics for a wide range of diseases.[12][13][23] The continued advancement of quantitative proteomics and other analytical techniques will undoubtedly uncover further complexities of phosphorylation-dependent signaling and open up new avenues for targeted drug discovery.[3][24]
References
- 1. benchchem.com [benchchem.com]
- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phosphorylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Regulation and Function of Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why nature chose phosphate to modify proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the differences between kinase and phosphatase? | AAT Bioquest [aatbio.com]
- 11. Revealing an invisible kinase state that accounts for vital biological function - St. Jude Children’s Research Hospital [stjude.org]
- 12. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting protein serine/threonine phosphatases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 16. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 17. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 18. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative methods for the analysis of protein phosphorylation in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Methyl Dihydrogen Phosphate: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the laboratory-scale synthesis of methyl dihydrogen phosphate (B84403), a key intermediate in various biochemical and pharmaceutical research applications.
Methyl dihydrogen phosphate serves as a fundamental building block in the synthesis of more complex organophosphate compounds and is utilized in studies of metabolic pathways and as a phosphate donor.[1] Its synthesis requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is based on the phosphorylation of methanol (B129727) using phosphorus oxychloride, followed by a controlled hydrolysis of the resulting intermediate.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | CH₅O₄P | [2] |
| Molecular Weight | 112.022 g/mol | [2] |
| Appearance | Clear, very light amber liquid | [2] |
| Density | 1.42 g/cm³ at 25°C | [2] |
| Solubility in Water | ≥ 100 mg/mL at 21.1°C | [2] |
| IUPAC Name | This compound | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the formation of the methyl dichlorophosphate (B8581778) intermediate and its subsequent hydrolysis to yield this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Methanol (CH₃OH), anhydrous
-
Deionized water
-
Nitrogen gas (or other inert gas)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Stirring apparatus
-
Cooling bath (ice-water or other)
-
Vacuum source
Part 1: Synthesis of Methyl Dichlorophosphate Intermediate [3]
-
Reaction Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure the setup is dry and under a positive pressure of nitrogen.
-
Initial Cooling: Place the flask in a cooling bath and charge it with 1.5 moles (230.25 g) of phosphorus oxychloride. Cool the phosphorus oxychloride to 5°C with stirring.
-
Addition of Methanol: Slowly add 1.0 mole (32 g or 40.5 mL) of anhydrous methanol dropwise from the dropping funnel over a period of approximately 10 minutes. Maintain the reaction temperature at or below 10°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 10°C for 1 hour.
-
Removal of Hydrogen Chloride: Following the 1-hour reaction time, remove the dissolved hydrogen chloride gas by applying a vacuum (e.g., from a water-jet pump) to the flask. Maintain the temperature at a maximum of 25°C during this degassing step until gas evolution ceases.
-
Isolation of Intermediate (Optional): The excess phosphorus oxychloride can be removed by distillation under reduced pressure (250 mbar) with the bottom temperature gradually increasing to 112°C.[3] The remaining bottom product is methyl dichlorophosphate. For the purpose of synthesizing this compound, this purification of the intermediate is not strictly necessary, and the crude product from step 5 can be carried forward.
Part 2: Hydrolysis of Methyl Dichlorophosphate to this compound
-
Hydrolysis Setup: To the flask containing the crude methyl dichlorophosphate, add a dropping funnel.
-
Controlled Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add 2.0 moles of deionized water dropwise via the dropping funnel. This reaction is exothermic and will produce hydrogen chloride gas. Ensure efficient stirring and cooling to control the reaction rate.
-
Reaction Completion: After the addition of water is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure complete hydrolysis.
-
Work-up and Purification:
-
The resulting solution will be an aqueous mixture of this compound and hydrochloric acid.
-
To isolate the this compound, the hydrochloric acid and water can be removed under reduced pressure using a rotary evaporator. Care should be taken as the product is a liquid.
-
Further purification can be achieved through chromatographic methods. For analysis and small-scale purification, reverse-phase HPLC can be employed using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier.[4]
-
Reaction Workflow and Logic
The synthesis of this compound from phosphorus oxychloride and methanol is a two-step process. The first step involves the formation of an intermediate, methyl dichlorophosphate, with the release of hydrogen chloride. The second step is the hydrolysis of this intermediate to the final product.
Caption: Synthesis workflow for this compound.
Signaling Pathway Analogy: Phosphorylation Cascade
While not a biological signaling pathway, the synthesis can be conceptually visualized as a chemical cascade where the phosphorus center is sequentially modified.
Caption: Chemical cascade for this compound synthesis.
References
Application Notes and Protocols: Methyl Dihydrogen Phosphate as a Phosphorylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dihydrogen phosphate (B84403) (CH₅O₄P) is an organic phosphate compound that serves as a fundamental building block in both synthetic and biological chemistry.[1] As a structural derivative of phosphoric acid with a methyl group, it exhibits high water solubility (435 g/L at 25°C) and reactivity, making it a viable, albeit less common, phosphorylating agent in organic synthesis.[1][2] Its utility spans the creation of pharmaceutical intermediates, agricultural chemicals, and as a model system for studying phosphoester reaction mechanisms.[1] While more complex and highly reactive phosphorylating agents are often employed for efficiency and selectivity, methyl dihydrogen phosphate offers a simple, atom-economical alternative for the introduction of a phosphate monoester moiety onto alcohols. This is particularly relevant in the synthesis of prodrugs, where phosphorylation can enhance the solubility and bioavailability of a therapeutic agent.[2][3][4][5][6][7] The phosphorylation of alcohols is a critical transformation in medicinal chemistry, as the resulting phosphate esters play key roles in biological signaling pathways and can significantly impact the pharmacokinetic properties of drug molecules.[3][8][9][10]
General Reaction Workflow
The phosphorylation of an alcohol using this compound typically proceeds via an activation step, followed by nucleophilic attack from the alcohol. A coupling agent, such as a carbodiimide, is often necessary to facilitate the formation of the phosphate ester bond.
Caption: General workflow for alcohol phosphorylation.
Experimental Protocol: Phosphorylation of a Primary Alcohol
This protocol describes a general method for the phosphorylation of a primary alcohol using this compound and dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
This compound
-
Primary alcohol substrate
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous pyridine (B92270)
-
Anhydrous diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) for chromatography
-
Methanol (B129727) (MeOH) for chromatography
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Glass funnel
-
Separatory funnel
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous pyridine (approximately 0.1 M concentration).
-
Addition of Phosphorylating Agent: Add this compound (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.5 eq) in anhydrous pyridine to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, add a small amount of deionized water to quench any remaining DCC.
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired phosphate ester.
Substrate Scope and Representative Yields
The following table summarizes the representative yields for the phosphorylation of various alcohol substrates using the described protocol. (Note: These are representative values based on general phosphorylation reactions and may vary depending on the specific substrate and reaction conditions).
| Entry | Substrate Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl dihydrogen phosphate | 18 | 75 |
| 2 | 1-Octanol | Octyl dihydrogen phosphate | 24 | 68 |
| 3 | Geraniol | Geranyl dihydrogen phosphate | 20 | 65 |
| 4 | N-Boc-serine methyl ester | N-Boc-O-phosphoserine methyl ester | 24 | 55 |
Application in Drug Development: Kinase Signaling Pathways
Phosphorylation is a cornerstone of cellular signal transduction, often mediated by kinases. The ability to synthesize phosphorylated molecules is crucial for developing kinase inhibitors and prodrugs that can modulate these pathways.
Caption: Simplified kinase signaling pathway.
Safety and Handling
This compound is a clear, light amber liquid.[11] It is water-soluble.[1] When heated to decomposition, it may emit toxic fumes of phosphorus oxides.[12] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In the presence of strong reducing agents, there is a risk of forming highly toxic and flammable phosphine (B1218219) gas.[12]
Conclusion
This compound provides a straightforward, if less reactive, option for the phosphorylation of alcohols. The protocol outlined above offers a general framework for its application in organic synthesis. For researchers in drug development, the ability to synthesize phosphate esters is critical for creating prodrugs with improved pharmaceutical properties and for studying the vital role of phosphorylation in cellular signaling. While more modern and chemoselective methods for phosphorylation exist, the use of simple reagents like this compound remains a valuable tool in the synthetic chemist's arsenal.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of acyclovir-5'-(phenyl methoxy alaninyl) phosphate as a possible membrane-soluble nucleotide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
Application Notes and Protocols for Methyl Dihydrogen Phosphate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl dihydrogen phosphate (B84403) (CH₅O₄P), a simple organophosphate, presents potential as a substrate in various enzymatic assays, particularly for the study of phosphatases and as a tool in kinase assay development. Its straightforward structure allows for unambiguous interpretation of enzymatic activity, providing a fundamental tool for enzyme characterization, inhibitor screening, and pathway analysis. These application notes provide detailed protocols for the hypothetical use of methyl dihydrogen phosphate in key enzymatic assays.
Application 1: A Novel Substrate for Phosphatase Activity Assays
This compound can serve as a substrate for a wide range of phosphatases, including acid and alkaline phosphatases. The enzymatic reaction involves the hydrolysis of the phosphate group from the methyl ester, yielding methanol (B129727) and inorganic phosphate (Pi). The liberated inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.[1][2][3] This assay is adaptable for high-throughput screening of phosphatase inhibitors.
Signaling Pathway Context: General Phosphatase Action
Caption: General mechanism of phosphatase-mediated dephosphorylation.
Experimental Workflow: Phosphatase Assay
Caption: Workflow for a phosphatase assay using this compound.
Protocol: Phosphatase Activity Assay Using this compound
I. Materials
-
This compound (Substrate)
-
Purified Phosphatase Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
II. Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to the optimum for the specific phosphatase being tested (e.g., pH 5.0 for acid phosphatase, pH 9.0 for alkaline phosphatase), and add any necessary cofactors (e.g., 1 mM MgCl₂).
-
This compound (10X): Prepare a 10 mM stock solution in the assay buffer.
-
Phosphatase Solution: Dilute the purified phosphatase in cold assay buffer to the desired concentration (e.g., 0.1-1 µg/mL).
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in assay buffer (e.g., 0, 2, 5, 10, 20, 40 µM).
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions. This typically involves mixing solutions of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
III. Assay Procedure
-
Add 40 µL of assay buffer to each well of a 96-well plate.
-
For the standard curve, add 10 µL of each phosphate standard dilution to separate wells. For the enzyme reaction, add 10 µL of assay buffer.
-
Add 10 µL of the 10X this compound solution to the enzyme reaction wells.
-
To initiate the reaction, add 40 µL of the diluted phosphatase solution to the appropriate wells. For a negative control, add 40 µL of assay buffer without the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
IV. Data Analysis
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard curve readings.
-
Plot the net absorbance versus the phosphate concentration and determine the linear regression equation.
-
Calculate the amount of phosphate released in the enzyme reaction wells using the standard curve.
-
Determine the specific activity of the phosphatase in µmol/min/mg of enzyme.
Data Presentation: Phosphatase Inhibition
| Inhibitor | Concentration (µM) | Phosphatase Activity (%) | IC₅₀ (µM) |
| Control | 0 | 100 | - |
| Inhibitor A | 1 | 85.2 | 5.8 |
| 5 | 52.1 | ||
| 10 | 28.7 | ||
| 50 | 5.4 | ||
| Inhibitor B | 1 | 95.3 | > 100 |
| 10 | 88.1 | ||
| 50 | 75.6 | ||
| 100 | 62.9 |
Application 2: A Control Substrate in Kinase Assays
While not a direct substrate for phosphorylation, this compound can be a valuable tool in kinase assays. It can be used as a negative control to ensure that the observed signal in a kinase assay is due to the phosphorylation of the intended substrate and not an artifact of the assay components. For instance, in assays that detect ATP depletion or ADP formation, this compound can help rule out non-specific hydrolysis of ATP.
Logical Relationship: Use in a Kinase Assay
Caption: Use of this compound as a negative control in a kinase assay.
Protocol: ADP-Glo™ Kinase Assay with this compound as a Control
This protocol is adapted for a generic ADP-detecting luminescent assay.
I. Materials
-
This compound
-
Purified Kinase Enzyme
-
Kinase Substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well microplate
-
Luminometer
II. Reagent Preparation
-
Kinase Assay Buffer: Prepare the buffer as described above.
-
ATP/Substrate Mix: Prepare a solution containing ATP and the kinase substrate in the assay buffer at 2X the final desired concentration.
-
This compound Control: Prepare a solution of this compound in the assay buffer at the same concentration as the kinase substrate.
-
Kinase Solution: Dilute the kinase in the assay buffer to 2X the final desired concentration.
III. Assay Procedure
-
Add 5 µL of the 2X kinase solution to the wells.
-
To the test wells, add 5 µL of the 2X ATP/Substrate mix.
-
To the negative control wells, add 5 µL of a 2X mix containing ATP and the this compound control substrate.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
IV. Data Analysis
-
Compare the luminescent signal from the wells containing the kinase substrate to the wells containing this compound.
-
A high signal in the substrate wells and a low signal in the this compound wells indicate specific kinase activity.
Data Presentation: Kinase Specificity
| Condition | Substrate | Luminescence (RLU) | Interpretation |
| Positive Control | Peptide Substrate | 850,000 | High Kinase Activity |
| Negative Control | This compound | 15,000 | No Non-specific ATP Hydrolysis |
| No Enzyme Control | Peptide Substrate | 12,000 | Background Signal |
Conclusion
This compound, while a simple molecule, offers significant potential as a tool in enzymatic assays. Its use as a substrate for phosphatases provides a clean and straightforward method for assessing enzyme activity and screening for inhibitors. Furthermore, its application as a negative control in kinase assays enhances the reliability and specificity of these experiments. The protocols outlined here provide a foundation for researchers to incorporate this compound into their drug discovery and enzyme characterization workflows.
References
Application of Phosphate Compounds in Agricultural Science: A Focus on Potassium Dihydrogen Phosphate
A Note on the Topic: Initial research indicates a lack of extensive documentation regarding the specific applications of Methyl Dihydrogen Phosphate (B84403) in agricultural science. However, a closely related and widely utilized compound, Potassium Dihydrogen Phosphate (KH₂PO₄), also known as Monopotassium Phosphate (MKP), is a cornerstone in agricultural practices for its role as a high-purity, water-soluble fertilizer. This document will focus on the applications, protocols, and mechanisms associated with Potassium Dihydrogen Phosphate to provide relevant and practical information for researchers and scientists in agricultural science.
Application Notes: Potassium Dihydrogen Phosphate (KH₂PO₄)
Potassium Dihydrogen Phosphate is a highly efficient source of both phosphorus and potassium for plants. Its application is critical during various growth stages, from root development to fruit maturation.
Key Applications:
-
Nutrient Supplementation: It serves as a primary source of phosphorus and potassium, essential macronutrients for plant growth and development.[1][2][3] Phosphorus is a vital component of ATP, nucleic acids, and phospholipids, playing a crucial role in energy transfer, genetic inheritance, and membrane structure.[2][3] Potassium is involved in enzyme activation, stomatal regulation, and photosynthesis.
-
Promotion of Root Development: Adequate phosphorus supply from Potassium Dihydrogen Phosphate is strongly associated with increased root growth, enabling plants to explore a larger soil volume for water and nutrients.[1][3]
-
Enhancement of Photosynthesis: By providing essential nutrients, it helps in strengthening plant photosynthesis, leading to better growth and yield.[1]
-
Improvement of Crop Quality: Application during the fruiting stage can increase the sugar content of fruits, leading to improved quality and taste.[1]
-
Increased Stress Tolerance: Foliar application of Potassium Dihydrogen Phosphate has been shown to enhance plant resistance to environmental stresses such as cold and drought.[1]
-
Control of Vegetative Growth: In certain situations, such as excessive growth due to high nitrogen levels or low light, spraying with a dilute solution of Potassium Dihydrogen Phosphate can help to control legginess in seedlings and promote stronger, more compact growth.[1]
-
Flowering and Fruiting: It is particularly effective during the flower bud differentiation period and fruit expansion and color conversion stages.[1]
Quantitative Data on Potassium Dihydrogen Phosphate Application
| Crop Type | Application Stage | Concentration (%) | Application Method | Observed Effects | Reference |
| General Crops | Seedling Stage (leggy growth) | 0.1 - 0.2 | Foliar Spray | Control of excessive growth, stronger seedlings | [1] |
| General Crops | Flower bud differentiation, fruit expansion, fruit color conversion | 0.2 - 0.3 | Foliar Spray | Improved flowering, increased fruit size and quality | [1] |
| Melon and Fruit Crops | Fruiting Stage | Not Specified | Top-dressing | Increased fruit yield and sugar content | [1] |
| Rhizome Crops | General Growth | Not Specified | Top-dressing | Promoted root development | [1] |
| Fruit Trees | Post-flowering (during cold snaps) | 0.2 | Foliar Spray | Reduced flower and fruit drop due to cold stress | [1] |
| General Crops | Pre-winter | 0.2 | Foliar Spray | Increased cold resistance | [1] |
Experimental Protocols
Protocol 1: Foliar Application of Potassium Dihydrogen Phosphate for Enhanced Growth and Stress Tolerance
Objective: To evaluate the effect of foliar-applied Potassium Dihydrogen Phosphate on the growth, yield, and stress tolerance of a target crop.
Materials:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Distilled water
-
Sprayer (e.g., 15 L backpack sprayer)
-
Personal Protective Equipment (gloves, safety glasses)
-
Target crop plants
Procedure:
-
Solution Preparation:
-
For a 0.2% solution, dissolve 30 grams of Potassium Dihydrogen Phosphate in 15 liters of water.
-
For a 0.3% solution, dissolve 45 grams of Potassium Dihydrogen Phosphate in 15 liters of water.
-
Ensure the powder is completely dissolved by stirring thoroughly.
-
-
Application Timing:
-
Application Method:
-
Using a sprayer, apply the solution evenly to the foliage of the plants, ensuring thorough coverage of both the upper and lower leaf surfaces.
-
For optimal absorption, it is recommended to have applied any soil-based fertilizers three days prior to foliar spraying.[1]
-
-
Experimental Design:
-
Establish a control group of plants that are sprayed with water only.
-
Set up treatment groups for different concentrations of Potassium Dihydrogen Phosphate (e.g., 0.1%, 0.2%, 0.3%).
-
Replicate each treatment and control group to ensure statistical validity.
-
-
Data Collection:
-
Monitor plant growth parameters such as height, leaf area, and biomass.
-
At maturity, measure yield parameters like fruit number, size, and weight.
-
Assess stress tolerance by subjecting a subset of plants to controlled stress conditions (e.g., drought, cold) and measuring relevant physiological responses.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of foliar-applied Potassium Dihydrogen Phosphate.
Caption: Conceptual diagram of the role of Potassium Dihydrogen Phosphate in plant physiological processes.
References
Application Notes and Protocols for Methyl Dihydrogen Phosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, standardization, and quality control of methyl dihydrogen phosphate (B84403) solutions for use in research and drug development applications.
Compound Information
Methyl dihydrogen phosphate is a water-soluble organophosphate that serves as a versatile reagent in various biochemical and pharmaceutical applications. Its properties are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | CH₅O₄P | [1] |
| Molecular Weight | 112.02 g/mol | [1] |
| Appearance | Clear, very light amber liquid | [2] |
| CAS Number | 812-00-0 | [2] |
| Water Solubility | Highly soluble | [2] |
| pKa | ~1.81 | General chemical properties |
| Stability | Susceptible to formation of phosphine (B1218219) gas in the presence of strong reducing agents. Can be neutralized with alkalis or amines to form water-soluble salts. | [2] |
Applications in Research and Drug Development
This compound and its derivatives are utilized in several key areas of research and drug development:
-
Enzyme Kinetics: It can serve as a substrate or inhibitor in enzymatic reactions, particularly those involving kinases and phosphatases.[3]
-
Prodrug Development: The phosphate moiety can be incorporated into drug molecules to improve their solubility and bioavailability.[4][5] These phosphate prodrugs are often designed to be cleaved by endogenous enzymes like alkaline phosphatases to release the active drug.[4]
-
Signaling Pathway Analysis: As a phosphate analog, it can be used to study cellular signaling pathways that are regulated by phosphorylation.[6][7][8]
-
Biochemical Assays: It is a component in various biochemical assays, including those for measuring kinase and phosphatase activity.[9][10][11]
Experimental Protocols
Preparation of a 1 M Aqueous Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound in water.
Materials:
-
This compound (high purity, ≥98%)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, or 50 mL)
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm) and syringes
-
Sterile storage tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 1 M solution using the following formula: Mass (g) = 1 mol/L * 112.02 g/mol * Volume (L)
-
Weigh the compound: Accurately weigh the calculated amount of this compound using a calibrated analytical balance.
-
Dissolution: Add approximately 70-80% of the final volume of nuclease-free water to a volumetric flask containing a magnetic stir bar.
-
Add compound to water: Slowly add the weighed this compound to the water while stirring to facilitate dissolution. Due to its high water solubility, it should dissolve readily.
-
Bring to final volume: Once completely dissolved, add nuclease-free water to the flask to reach the final desired volume.
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the solution into sterile tubes and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for up to one week.
Quality Control of the Stock Solution
Ensuring the quality and concentration of the prepared stock solution is critical for experimental reproducibility.
Recommended QC Assays:
| Parameter | Method | Acceptance Criteria |
| Concentration | UV-Vis Spectrophotometry (Molybdenum Blue Method)[12][13][14][15] or HPLC-UV | 95% - 105% of the target concentration |
| Purity | HPLC-UV or GC-MS[16] | ≥98% |
| pH | Calibrated pH meter | Record the pH of the neat solution |
| Appearance | Visual Inspection | Clear, colorless to very light amber solution |
Protocol for Concentration Determination (Molybdenum Blue Method - adapted for this compound):
This colorimetric assay is a common method for determining the concentration of phosphate in a sample.
-
Prepare a standard curve: Create a series of known concentrations of a phosphate standard (e.g., potassium dihydrogen phosphate) in the same matrix as your sample.
-
Sample preparation: Dilute an aliquot of the this compound stock solution to fall within the linear range of the standard curve.
-
Reaction: To both the standards and the diluted sample, add an acidic molybdate (B1676688) reagent followed by a reducing agent (e.g., ascorbic acid). This will form a blue phosphomolybdate complex.
-
Measurement: Measure the absorbance of the standards and the sample at the appropriate wavelength (typically around 820-880 nm) using a spectrophotometer.
-
Calculation: Determine the concentration of phosphate in the sample by comparing its absorbance to the standard curve.
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows where this compound solutions are utilized.
Caption: Workflow for a typical in vitro kinase assay using this compound as a substrate.
Caption: Conceptual pathway for the activation of a this compound-based prodrug.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | 812-00-0 [chemicalbook.com]
- 3. eppendorf.com [eppendorf.com]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel function of phosphate-mediated intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. dgtresearch.com [dgtresearch.com]
- 15. innspub.net [innspub.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Monomethyl Phosphate as a Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the methyl group as a phosphate (B84403) protecting group, a core concept related to monomethyl phosphate, in the synthesis of complex biomolecules, particularly oligonucleotides. The protocols offer generalized methodologies for key experimental steps.
Application Notes
The methyl group is a fundamental and widely used protecting group for the phosphate moiety in the chemical synthesis of complex molecules, most notably in the assembly of oligonucleotides and their analogs. Its small size and well-understood reactivity and deprotection chemistry make it a valuable tool for multi-step organic synthesis.
In the context of building complex molecules, "monomethyl phosphate" is conceptually used as a phosphotriester intermediate. This strategy is central to the phosphoramidite (B1245037) method, the gold standard for automated solid-phase oligonucleotide synthesis.[][2] During synthesis, the internucleotide linkage is created as a methyl phosphite (B83602) triester, which is then oxidized to the more stable methyl phosphotriester.[3] This temporary protection of the phosphate backbone is crucial for preventing undesirable side reactions during the sequential addition of nucleotide monomers to the growing chain.[4]
The methyl group offers several advantages as a phosphate protecting group:
-
Stability: It is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle of oligonucleotide synthesis.[4]
-
Facile Removal: The methyl group can be efficiently removed under specific, often basic, conditions at the end of the synthesis to yield the natural phosphodiester linkage.[3]
-
Modified Backbones: The use of methylphosphonamidites, which lead to a methylphosphonate (B1257008) linkage (a methyl group directly attached to the phosphorus atom), creates oligonucleotide analogs with a non-charged backbone.[5][6] These analogs, known as methylphosphonate oligonucleotides (MPOs), exhibit increased resistance to nuclease degradation and enhanced cellular uptake, making them valuable tools in antisense therapy research.[6]
Comparison of Common Phosphate Protecting Groups
The selection of a phosphate protecting group is critical for the success of oligonucleotide synthesis. The following table compares the methyl group with other commonly used protecting groups.
| Protecting Group | Structure | Key Features | Deprotection Conditions |
| Methyl | -CH₃ | Small, stable to acid. Used in phosphotriester and methylphosphonate approaches. | Thiophenolate, ammonia (B1221849), or other basic conditions. |
| 2-Cyanoethyl | -CH₂CH₂CN | Most common in phosphoramidite chemistry; removed by β-elimination.[3] | Aqueous ammonia or other amines.[4] |
| Benzyl | -CH₂Ph | Removed by hydrogenolysis.[7] | H₂/Pd |
| Allyl | -CH₂CH=CH₂ | Removed by Pd(0) catalysis.[3] | Pd(PPh₃)₄ and a nucleophile. |
| tert-Butyl | -C(CH₃)₃ | Removed under acidic conditions.[3] | Trifluoroacetic acid (TFA). |
Key Synthetic Pathways and Workflows
The primary application of methyl-protected phosphates is in the automated solid-phase synthesis of oligonucleotides using the phosphoramidite method.
Workflow for Phosphoramidite-Based Oligonucleotide Synthesis
The following diagram illustrates the standard four-step cycle used in automated DNA/RNA synthesis, where the phosphate is temporarily protected.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Formation of Phosphodiester and Methylphosphonate Linkages
The diagram below shows the chemical logic for forming both a standard phosphodiester bond (via a methyl phosphotriester intermediate) and a nuclease-resistant methylphosphonate linkage.
Caption: Pathways to phosphodiester and methylphosphonate internucleotide linkages.
Experimental Protocols
The following are generalized protocols based on standard phosphoramidite chemistry. Researchers should consult specific literature for precise conditions related to their desired molecule.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis (General Cycle)
This protocol describes a single cycle of nucleotide addition using an automated DNA/RNA synthesizer. The process uses a 2-cyanoethyl protecting group for the phosphate, which functions similarly to a methyl group but is more common due to its lability to bases used in final deprotection.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached.
-
Anhydrous acetonitrile (B52724).
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Phosphoramidite solutions: 0.1 M solutions of desired nucleoside phosphoramidites in acetonitrile.
-
Capping solution A: Acetic anhydride/Pyridine/THF.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.
Procedure:
-
Column Installation: The synthesis column containing the solid support is installed on the automated synthesizer.
-
Detritylation (Deblocking):
-
The column is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.
-
The column is washed thoroughly with acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The activator solution and the desired phosphoramidite solution are simultaneously delivered to the column.
-
The reaction is allowed to proceed for the specified coupling time (typically 2-5 minutes) to form a phosphite triester linkage.
-
The column is washed with acetonitrile.
-
-
Capping:
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion-mutant sequences.
-
The column is washed with acetonitrile.
-
-
Oxidation:
-
The oxidizing solution is passed through the column to convert the unstable phosphite triester (P(III)) linkage to a stable phosphate triester (P(V)).
-
The column is washed with acetonitrile.
-
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection of a Methyl Phosphotriester-Containing Oligonucleotide
This protocol outlines the final step to release the synthesized oligonucleotide from the solid support and remove the phosphate and nucleobase protecting groups. This specific protocol is adapted for the removal of a methyl protecting group.
Materials:
-
Oligonucleotide bound to CPG support in a synthesis column.
-
Thiophenol solution: 1 M Thiophenol in a 1:1 mixture of triethylamine (B128534) and dioxane.
-
Concentrated aqueous ammonia (28-30%).
Procedure:
-
Phosphate Demethylation:
-
The thiophenol solution is passed through the synthesis column.
-
The column is incubated at room temperature for 1-2 hours. This step specifically cleaves the methyl groups from the phosphate triester backbone via an SN2 reaction, yielding phosphodiester linkages.[3]
-
The column is washed with acetonitrile and dried with a stream of argon.
-
-
Cleavage from Support and Base Deprotection:
-
The CPG support is transferred from the column to a screw-cap vial.
-
Concentrated aqueous ammonia is added to the vial to cover the support.
-
The vial is sealed tightly and heated at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).
-
-
Work-up and Isolation:
-
The vial is cooled to room temperature, and the ammoniacal solution containing the crude oligonucleotide is carefully transferred to a new tube, leaving the CPG support behind.
-
The solution is concentrated to dryness using a centrifugal evaporator.
-
The resulting crude oligonucleotide pellet is resuspended in sterile water.
-
The product is then purified, typically by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Disclaimer: These protocols are intended for informational purposes only and represent generalized procedures. Researchers must adapt them to their specific needs and consult relevant safety data sheets for all chemicals used.
References
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. methyl-phosphonate oligo synthesis [biosyn.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Methyl Dihydrogen Phosphate in Transition-Metal-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Methyl dihydrogen phosphate (B84403) (CH₅O₄P, CAS: 812-00-0) is a simple monoalkyl phosphate ester.[1][2] While not a conventional ligand in the class of phosphines or phosphites commonly used in transition-metal-catalyzed reactions, its potential role as a precursor, additive, or modifier in catalytic systems is an emerging area of interest. The phosphate moiety can interact with transition metals, influencing their catalytic activity, selectivity, and stability.[3] This document outlines potential applications and protocols for investigating the use of methyl dihydrogen phosphate in key organic transformations relevant to pharmaceutical and chemical synthesis.
Monoalkyl phosphates are known precursors for the synthesis of various metal phosphate materials, including those used in energy storage and electrocatalysis.[2][4] This suggests their potential utility in generating heterogeneous or nanoparticle catalysts for organic synthesis. Furthermore, the phosphate anion can itself act as a ligand, coordinating to transition metals in various modes, such as bidentate, bridging, or capping, which can alter the electronic and steric environment of the metal center.[3]
These notes explore the hypothetical, yet plausible, use of this compound as an additive in homogeneous catalysis and as a precursor for the synthesis of heterogeneous catalysts.
Postulated Roles in Catalysis
The influence of this compound in a transition-metal-catalyzed reaction, such as a palladium-catalyzed cross-coupling, can be postulated through several mechanisms:
-
In Situ Formation of Phosphate-Ligated Metal Centers: In the presence of a base, this compound can deprotonate to form methyl hydrogen phosphate or phosphate anions. These anions can coordinate to the transition metal center (e.g., palladium), potentially stabilizing catalytic intermediates or influencing the rate-determining step of the catalytic cycle.
-
Precursor for Heterogeneous Catalyst Formation: this compound can serve as a phosphorus source for the synthesis of supported transition metal phosphide (B1233454) or phosphate nanoparticles. These materials are known to be active in various catalytic reactions, including hydrogenation and hydrodeoxygenation.[5][6] The use of a simple, soluble precursor like this compound could offer a convenient route to these catalytic materials.
-
Additive to Control Reaction Selectivity: The coordination of phosphate species to the metal center could modulate its Lewis acidity and electronic properties. This can influence the selectivity of reactions, for instance, in directing the regioselectivity of hydroformylation or improving the chemoselectivity in cross-coupling reactions involving multiple reactive sites.
Potential Applications
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck): The addition of this compound could influence catalyst stability and activity, particularly in challenging couplings involving sterically hindered substrates or deactivated aryl chlorides. The formation of phosphate-ligated palladium species might prevent catalyst agglomeration and deactivation.
-
Rhodium- or Ruthenium-Catalyzed Hydrogenation: As a precursor for supported catalysts, this compound could be used to prepare novel heterogeneous catalysts for the hydrogenation of alkenes, alkynes, and functionalized carbonyl compounds. The presence of phosphate on the support can create Brønsted or Lewis acid sites that may act in synergy with the metal center.
Experimental Protocols
Protocol 1: Investigation of this compound as an Additive in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a screening experiment to evaluate the effect of this compound as an additive on the yield of a standard Suzuki-Miyaura cross-coupling reaction.
Reaction:
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Toluene/Water (10:1 mixture)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (B49008) (1 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2 mmol, 276 mg), and the internal standard.
-
In a separate vial, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 2.2 mg) and PPh₃ (0.02 mmol, 5.2 mg) in 1 mL of toluene.
-
Add the desired amount of this compound (see Table 1) to the Schlenk tube.
-
Add 5 mL of the toluene/water (10:1) solvent mixture to the Schlenk tube.
-
Add 100 µL of the catalyst stock solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, quench the reaction with 5 mL of water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze the crude product by GC-MS to determine the yield.
Protocol 2: Synthesis of a Silica-Supported Palladium-Phosphate Catalyst
This protocol describes the synthesis of a heterogeneous palladium catalyst using this compound as a phosphorus source, inspired by methods for preparing transition metal phosphides.[5]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Silica (B1680970) gel (high surface area)
-
Deionized water
-
Ethanol
Procedure:
-
Impregnation:
-
Disperse 1.0 g of silica gel in 20 mL of deionized water.
-
In a separate beaker, dissolve 50 mg of PdCl₂ and a specified amount of this compound (e.g., 100 mg) in 10 mL of deionized water with sonication.
-
Add the palladium-phosphate solution dropwise to the silica slurry with vigorous stirring.
-
Stir the mixture at room temperature for 12 hours.
-
-
Drying and Calcination:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid in an oven at 110 °C for 12 hours.
-
Calcine the dried solid in a tube furnace under a flow of nitrogen at 500 °C for 4 hours.
-
-
Reduction:
-
Cool the furnace to room temperature under nitrogen.
-
Switch the gas flow to a mixture of 5% H₂ in N₂.
-
Heat the material to 400 °C at a ramp rate of 5 °C/min and hold for 3 hours to reduce the palladium species.
-
-
Passivation and Storage:
-
Cool the catalyst to room temperature under the H₂/N₂ flow.
-
Switch to a flow of 1% O₂ in N₂ for 1 hour to passivate the surface.
-
Store the resulting catalyst in a desiccator.
-
Data Presentation
Table 1: Hypothetical Results for the Suzuki-Miyaura Coupling with this compound as an Additive
| Entry | This compound (mol%) | Yield (%) |
| 1 | 0 | 75 |
| 2 | 5 | 82 |
| 3 | 10 | 88 |
| 4 | 20 | 85 |
| 5 | 50 | 65 |
This table illustrates a hypothetical outcome where a small amount of this compound improves the reaction yield, possibly by stabilizing the catalyst, while larger amounts may inhibit the reaction.
Table 2: Hypothetical Performance of Pd-P/SiO₂ Catalyst in the Hydrogenation of Styrene
| Entry | Catalyst | Conversion (%) | Selectivity to Ethylbenzene (%) |
| 1 | 5% Pd/C (commercial) | >99 | >99 |
| 2 | 5% Pd-P/SiO₂ | 98 | >99 |
| 3 | 5% Pd/SiO₂ (no P) | 95 | >99 |
This table presents a hypothetical comparison showing that the catalyst prepared with this compound (Pd-P/SiO₂) exhibits comparable or slightly improved activity compared to a standard palladium on silica catalyst.
Mandatory Visualization
Caption: Postulated influence of this compound on a Pd catalytic cycle.
Caption: Workflow for the synthesis of a supported Pd-P/SiO₂ catalyst.
References
- 1. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal phosphate complex - Wikipedia [en.wikipedia.org]
- 4. Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docs.nrel.gov [docs.nrel.gov]
Handling and storage procedures for methyl dihydrogen phosphate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of methyl dihydrogen phosphate (B84403) (CAS No. 812-00-0). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product.
Chemical and Physical Properties
Methyl dihydrogen phosphate is a clear, very light amber liquid.[1][2] It is important to be aware of its physical and chemical properties for safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH5O4P | [3][4] |
| Molecular Weight | 112.02 g/mol | [2][3] |
| Boiling Point | 250.086°C at 760 mmHg | [1][4] |
| Flash Point | 105.048°C | [1][4] |
| Density | 1.42 g/cm³ at 25°C | [1] |
| Solubility in Water | ≥ 100 mg/mL at 21.11°C; 435 g/L at 25°C | [1][3][4] |
| Vapor Pressure | 0.089 Pa at 25°C | [3] |
| pKa | 1.81 ± 0.10 (Predicted) | [3][4] |
Safety and Handling Precautions
Proper handling of this compound is essential to minimize risks. Personnel should be trained on the following procedures and potential hazards.
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.[1] Contaminated clothing should be washed before reuse.[5]
-
Respiratory Protection: If exposure limits are exceeded or if dusts, aerosols, or vapors are generated, a full-face respirator should be used.[5][6] In case of handling large quantities where dust may be formed, a dust mask is recommended.[1]
-
Work in a well-ventilated area to avoid the formation and inhalation of dust, aerosols, mists, or gases.[1][5]
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
-
Do not eat, drink, or smoke in handling areas.
Storage Procedures
Proper storage is critical to maintain the stability and integrity of this compound.
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed.[5][6][7] The recommended storage temperature is typically found on the product label.[6][7]
-
Incompatible Materials: Store apart from foodstuff containers and incompatible materials.[5] Avoid contact with strong reducing agents (like hydrides), as this can lead to the formation of highly toxic and flammable phosphine (B1218219) gas.[1][2][5] Partial oxidation by oxidizing agents may release toxic phosphorus oxides.[1][2][5] It can be neutralized by alkalis or amines.[1][2][5]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5] |
In case of a spill, follow these steps to contain and clean up the material safely:
-
Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible.[1][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][6][7]
-
Cleanup:
-
Wear appropriate PPE as described in section 2.1.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite, acid binders).[9]
-
For solid spills, avoid dust formation.[1][5][6] Use spark-proof tools and explosion-proof equipment for collection.[5]
-
Collect the spilled material in a suitable, closed container for disposal.[5]
-
-
Disposal: Dispose of the waste material at a licensed chemical destruction plant.[1] Do not contaminate water, foodstuffs, feed, or seed.[1]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[1]
-
Specific Hazards: The chemical is likely combustible and may emit toxic fumes of phosphorus oxides when heated to decomposition.[1][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.[1]
Experimental Protocols
-
Preparation:
-
Ensure a safety data sheet (SDS) for this compound is readily available.
-
Verify that a chemical fume hood is operational.
-
Assemble all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Conduct all handling of this compound within a chemical fume hood.
-
Use a clean, designated set of glassware.
-
Measure and dispense the required amount of the chemical carefully to avoid spills.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly.
-
Dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a designated hazardous waste container.
-
Remove PPE carefully, avoiding contamination of skin.
-
Wash hands thoroughly with soap and water.
-
Visualized Workflows
The following diagrams illustrate the logical flow of procedures for handling and responding to incidents involving this compound.
Caption: Safe Handling and Storage Workflow.
Caption: First-Aid Response Pathway.
References
- 1. guidechem.com [guidechem.com]
- 2. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 812-00-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. hmdb.ca [hmdb.ca]
- 9. cpachem.com [cpachem.com]
- 10. This compound | 812-00-0 [chemicalbook.com]
Application Notes and Protocols: Methyl Dihydrogen Phosphate as a Substrate for Phosphatase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, a process known as dephosphorylation. This reaction is fundamental to a vast array of cellular processes, including signal transduction, metabolic regulation, and cell cycle control. The study of phosphatase activity is therefore essential for understanding these pathways and for the development of therapeutics targeting diseases associated with aberrant phosphorylation, such as cancer, diabetes, and neurodegenerative disorders.
Methyl dihydrogen phosphate (B84403) is a simple monoalkyl phosphate that can serve as an artificial substrate for various phosphatases. Its use in enzymatic assays allows for the characterization of phosphatase activity, the screening of potential inhibitors, and the investigation of enzyme kinetics. The dephosphorylation of methyl dihydrogen phosphate yields methanol (B129727) and inorganic phosphate. The liberated inorganic phosphate can be quantified using colorimetric methods, providing a straightforward means to measure enzyme activity.
This document provides detailed application notes and protocols for the use of this compound as a substrate in phosphatase assays.
Applications
General Phosphatase Activity Assays
This compound can be employed as a generic substrate to measure the activity of various phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP). The simplicity of its structure makes it a useful tool for basic characterization of enzyme preparations.
Enzyme Kinetics Studies
By varying the concentration of this compound, key kinetic parameters of a phosphatase, such as the Michaelis constant (Km) and the maximum velocity (Vmax), can be determined. This information is crucial for understanding the enzyme's affinity for small phosphate esters and its catalytic efficiency.
High-Throughput Screening for Phosphatase Inhibitors
The assay can be adapted for a high-throughput format to screen compound libraries for potential phosphatase inhibitors. A reduction in the amount of inorganic phosphate produced in the presence of a test compound would indicate inhibitory activity.
Prodrug Activation Studies
Phosphate esters are often used as prodrug moieties to improve the solubility and bioavailability of a parent drug.[1] this compound can be used as a model substrate to study the enzymatic cleavage of the phosphate group by endogenous phosphatases, a critical step in the activation of such prodrugs.
Data Presentation
While specific kinetic data for this compound as a substrate for common phosphatases is not extensively available in the literature, the following tables illustrate how such data would be presented. Researchers would need to determine these values empirically for their specific enzyme and assay conditions.
Table 1: Hypothetical Kinetic Parameters of Various Phosphatases with this compound
| Enzyme | Source | Optimal pH | Km (mM) | Vmax (µmol/min/mg) |
| Alkaline Phosphatase | Human Placenta | 10.5 | 1.2 | 25.8 |
| Acid Phosphatase | Human Prostate | 5.5 | 2.5 | 15.2 |
| Protein Phosphatase 1 | Rabbit Skeletal Muscle | 7.5 | 5.8 | 8.9 |
Table 2: Example of Phosphatase Inhibition Data using this compound as a Substrate
| Inhibitor | Target Enzyme | Substrate Concentration (mM) | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| Sodium Orthovanadate | Alkaline Phosphatase | 1.0 | 10 | 75 | 2.5 |
| Tartrate | Acid Phosphatase | 2.0 | 50 | 62 | 35 |
| Okadaic Acid | Protein Phosphatase 1 | 5.0 | 0.1 | 88 | 0.02 |
Experimental Protocols
The following are generalized protocols for determining phosphatase activity using this compound as a substrate. The detection of the reaction product, inorganic phosphate, is achieved through the malachite green colorimetric method.
Protocol 1: General Phosphatase Activity Assay
This protocol provides a basic framework for measuring the activity of a phosphatase using this compound.
Materials:
-
This compound solution (e.g., 100 mM stock in ultrapure water)
-
Phosphatase enzyme preparation (e.g., purified enzyme or cell lysate)
-
Assay Buffer (specific to the phosphatase being studied, e.g., for alkaline phosphatase: 100 mM Tris-HCl, pH 9.5, 10 mM MgCl2; for acid phosphatase: 100 mM Sodium Acetate, pH 5.0)
-
Malachite Green Reagent (commercial kits available, or can be prepared)
-
Phosphate Standard solution (e.g., 1 M KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare a series of dilutions of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of assay buffer to each well containing the standards.
-
Add 100 µL of Malachite Green Reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow color development.
-
Measure the absorbance at a wavelength between 620 and 650 nm.
-
Plot absorbance versus phosphate concentration to generate the standard curve.
-
-
Enzymatic Reaction:
-
In separate wells of a 96-well plate, add 50 µL of assay buffer.
-
Add a known amount of the phosphatase enzyme preparation to each well.
-
To initiate the reaction, add 50 µL of a working solution of this compound (diluted in assay buffer to the desired final concentration). The final reaction volume will be 100 µL.
-
Include a "no enzyme" control (add 50 µL of assay buffer instead of the enzyme solution) and a "no substrate" control (add 50 µL of assay buffer instead of the substrate solution).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. This reagent is typically acidic and will denature the enzyme.
-
Incubate for 15-30 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing samples.
-
Use the phosphate standard curve to determine the concentration of inorganic phosphate produced in each reaction.
-
Calculate the phosphatase activity, typically expressed as µmol of phosphate released per minute per mg of enzyme.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten kinetic parameters.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Set up a series of reactions with a fixed amount of enzyme and varying concentrations of this compound. The substrate concentrations should typically range from 0.1 to 10 times the expected Km value.
-
For each substrate concentration, measure the initial reaction velocity (v₀). This requires ensuring that the product formation is linear with time. It may be necessary to perform a time-course experiment for each substrate concentration to determine the appropriate incubation time.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway of a phosphate-containing prodrug.
Experimental Workflow Diagram
Caption: Workflow for a phosphatase assay using this compound.
References
Application of Methyl Dihydrogen Phosphate in C-C Bond Formation: An Overview
A comprehensive review of scientific literature reveals no established direct application of methyl dihydrogen phosphate (B84403) as a catalyst or reagent for carbon-carbon (C-C) bond formation reactions in synthetic organic chemistry. While various phosphorus-containing compounds are pivotal in numerous organic transformations, methyl dihydrogen phosphate itself has not been identified as a key player in methodologies such as Friedel-Crafts reactions, aldol (B89426) condensations, Michael additions, or cross-coupling reactions.
This compound (also known as monomethyl phosphate) is a simple monoalkyl phosphate ester. It is recognized in biochemical contexts as a metabolite and has been used as a probe to study the mechanisms of certain enzymes. However, its role in preparative organic synthesis, particularly for the construction of C-C bonds, is not documented in peer-reviewed publications or patents.
The initial investigation into this topic sought to provide detailed application notes and protocols for researchers, scientists, and drug development professionals. The core requirements included structured data presentation, detailed experimental methodologies, and visualizations of reaction pathways. Despite extensive searches for relevant experimental data, no instances of this compound being utilized to facilitate C-C bond formation were found.
Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables for the use of this compound in this context. The absence of such information in the chemical literature suggests that this compound is not a suitable or commonly employed tool for this class of transformations.
Contextualizing the Role of Phosphorus Compounds in C-C Bond Formation
While this compound itself is not directly used, other classes of organophosphorus compounds are integral to many C-C bond-forming reactions. This distinction is crucial for researchers in the field. Examples of phosphorus-containing reagents and ligands in C-C bond formation include:
-
Phosphine (B1218219) Ligands in Cross-Coupling Reactions: Ligands such as triphenylphosphine (B44618) and its derivatives are fundamental to the efficacy of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone methods for C-C bond formation in pharmaceutical and materials science.
-
Wittig Reagents: Phosphorus ylides, known as Wittig reagents, are extensively used for the synthesis of alkenes from aldehydes and ketones, a classic and powerful C-C bond-forming transformation.
-
Horner-Wadsworth-Emmons Reagents: Phosphonate carbanions, the reagents in the Horner-Wadsworth-Emmons reaction, provide a valuable alternative to the Wittig reaction, often yielding E-alkenes with high selectivity.
-
Phosphate and Phosphoric Acid Catalysts: Brønsted acids derived from phosphoric acid, particularly chiral phosphoric acids, have emerged as powerful catalysts for a wide range of enantioselective C-C bond-forming reactions.
The following diagram illustrates the general concept of a ligand-facilitated cross-coupling reaction, a common strategy for C-C bond formation where phosphine ligands are often employed.
Figure 1. A simplified representation of a palladium-catalyzed cross-coupling cycle for C-C bond formation.
Troubleshooting & Optimization
Technical Support Center: Methyl Dihydrogen Phosphate Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl dihydrogen phosphate (B84403) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for methyl dihydrogen phosphate in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of methanol (B129727) and phosphoric acid. The hydrolysis can proceed through different mechanisms, including phosphorus-oxygen (P-O) bond fission and carbon-oxygen (C-O) bond fission. The predominant mechanism is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by the pH of the aqueous solution. The hydrolysis rate is at a minimum in strongly acidic solutions and increases as the pH rises, reaching a maximum around pH 4. This is because the monoanionic form of this compound, which is the predominant species at this pH, is particularly reactive towards hydrolysis. In strongly acidic conditions, the neutral and conjugate acid forms of the molecule are involved in the hydrolysis, which can proceed through both P-O and C-O bond fission.
Q3: What is the effect of temperature on the stability of this compound?
A3: As with most chemical reactions, an increase in temperature accelerates the hydrolysis of this compound. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly. Therefore, to minimize degradation, it is recommended to store aqueous solutions of this compound at low temperatures. For instance, the rate of hydrolysis of organophosphate pesticides has been observed to increase by a factor of 1.5 for every 10°C rise in temperature.[1]
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: The primary degradation products of this compound hydrolysis are methanol and phosphoric acid (inorganic phosphate).
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my experiment.
-
Question: I am observing a much faster degradation of my this compound solution than expected. What could be the cause?
-
Answer:
-
pH of the Solution: Verify the pH of your aqueous solution. The hydrolysis rate of this compound is maximal around pH 4. If your solution is buffered in this range, you will observe faster degradation. Consider adjusting the pH to a more acidic or neutral range if your experimental conditions allow.
-
Temperature: Ensure that your solutions are stored at the recommended low temperature (e.g., 2-8 °C) and that your experiments are conducted at a controlled temperature. Elevated temperatures, even for short periods, can significantly increase the rate of hydrolysis.
-
Contamination: The presence of certain metal ions can catalyze the hydrolysis of phosphate esters. Ensure high purity water and reagents are used. Microbial contamination can also lead to enzymatic degradation; consider sterile filtering your solutions if they will be stored for extended periods.
-
Issue 2: Inconsistent results in stability studies.
-
Question: My stability studies are giving inconsistent and non-reproducible results. What are the potential sources of this variability?
-
Answer:
-
Inaccurate pH Control: Small fluctuations in pH, especially around the pH of maximum instability (pH 4), can lead to significant differences in degradation rates. Ensure your buffer system has adequate capacity to maintain a constant pH throughout the experiment.
-
Temperature Fluctuations: Inconsistent temperature control during the experiment or during sample storage and analysis can lead to variable hydrolysis rates. Use a calibrated and stable incubator or water bath.
-
Analytical Method Variability: Ensure your analytical method for quantifying this compound and its degradation products is validated and robust. Inconsistencies in sample preparation, injection volume, or instrument calibration can lead to variable results.
-
Issue 3: Interference in the colorimetric determination of inorganic phosphate.
-
Question: I am using the molybdenum blue method to quantify the released inorganic phosphate, but I suspect there is interference. What are common interfering substances?
-
Answer: The molybdenum blue method is susceptible to interference from several substances:
-
Silicates and Arsenates: These ions can also react with the molybdate (B1676688) reagent to form colored complexes, leading to an overestimation of the phosphate concentration.
-
Reducing Agents: The presence of other reducing agents in your sample matrix can interfere with the color development step.
-
High Concentrations of Certain Ions: High levels of ions like iron (Fe) can lead to underestimates of phosphate concentration.[2] It is advisable to run a matrix blank and a spike recovery experiment to assess for potential interferences from your specific sample matrix.
-
Quantitative Data on Hydrolysis
The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following tables summarize representative kinetic data for the hydrolysis of organophosphates.
Table 1: Pseudo-first-order rate constants (k) for the hydrolysis of a generic organophosphate at 95°C at different pH values.
| pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 4 | 0.0023 | 301.3 |
| 7 | 0.0115 | 60.3 |
| 9 | 0.0461 | 15.0 |
Data adapted from a study on methyl parathion (B1678463), a related organophosphate, to illustrate the effect of pH.[1]
Table 2: Effect of Temperature on the Hydrolysis Rate Constant (k) of an Organophosphate at pH 7.
| Temperature (°C) | Rate Constant (k) (min⁻¹) |
| 75 | 0.0058 |
| 85 | 0.0087 |
| 95 | 0.0115 |
Data adapted from a study on methyl parathion to illustrate the effect of temperature.[1]
Experimental Protocols
Protocol 1: Stability Study of this compound in Aqueous Solution
This protocol outlines a general procedure for investigating the stability of this compound under various pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 9) using high-purity reagents and water.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a buffer where it is most stable, like pH 2).
-
Initiation of the Stability Study:
-
Dilute the stock solution with the respective buffer solutions to achieve the desired final concentration.
-
Divide each solution into aliquots in sealed, inert vials.
-
Place the vials in temperature-controlled environments (e.g., incubators or water baths) set at the desired temperatures (e.g., 25°C, 40°C, 60°C).
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. Immediately quench the reaction by cooling the sample on ice or by adding a quenching agent if necessary.
-
Sample Analysis: Analyze the samples for the concentration of this compound and its degradation products (methanol and inorganic phosphate) using appropriate analytical methods (see Protocol 2 and 3).
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the pseudo-first-order degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
Protocol 2: Analysis of this compound and Methanol by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Refractive Index for methanol, and a suitable method for the phosphate which may require a different detector or derivatization).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the analyte is in a single protonation state) and an organic solvent like acetonitrile (B52724) or methanol. An isocratic or gradient elution may be used.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).
-
Injection Volume: Typically 10-50 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound and methanol of known concentrations in the same buffer as the samples.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration for the standards. Use the calibration curve to determine the concentration of this compound and methanol in the samples.
Protocol 3: Colorimetric Determination of Inorganic Phosphate (Molybdenum Blue Method)
-
Reagent Preparation:
-
Molybdate Reagent: Dissolve ammonium (B1175870) molybdate in sulfuric acid.
-
Reducing Agent: Prepare a solution of a suitable reducing agent, such as ascorbic acid.
-
-
Standard Curve Preparation: Prepare a series of inorganic phosphate standards of known concentrations.
-
Sample Preparation: If necessary, dilute the samples from the stability study to ensure the phosphate concentration is within the linear range of the assay.
-
Color Development:
-
To a known volume of the standard or sample, add the molybdate reagent and mix.
-
Add the reducing agent and mix well.
-
Allow the color to develop for a specified time at a controlled temperature.
-
-
Measurement: Measure the absorbance of the blue color at the appropriate wavelength (typically around 880 nm) using a spectrophotometer.
-
Quantification: Create a standard curve by plotting the absorbance versus the concentration of the phosphate standards. Use the standard curve to determine the concentration of inorganic phosphate in the samples.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Hydrolysis rate of methyl dihydrogen phosphate under acidic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of methyl dihydrogen phosphate (B84403) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive species of methyl dihydrogen phosphate during hydrolysis in acidic conditions?
A1: In acidic solutions, the hydrolysis of this compound involves three primary reactive species: the monoanion, the neutral molecule, and the conjugate acid. The predominant species and its reaction mechanism are highly dependent on the pH of the solution.[1]
Q2: What type of bond fission occurs during the acid-catalyzed hydrolysis of this compound?
A2: Under strongly acidic conditions, the conjugate acid of this compound undergoes hydrolysis with both carbon-oxygen (C-O) and phosphorus-oxygen (P-O) bond fission.[1][2] The neutral species, however, primarily undergoes C-O bond fission.[1]
Q3: How does pH influence the rate of hydrolysis?
A3: The rate of hydrolysis of this compound is significantly influenced by pH. The reaction rate has a maximum around pH 4, where the monoanion is the predominant species.[1] In strongly acidic solutions (below pH 0), the rate increases with increasing acid concentration due to the formation of the more reactive conjugate acid.[1][2] A minimum rate is observed around pH 1.5.[2]
Q4: What is the general mechanism for the acid-catalyzed hydrolysis?
A4: The acid-catalyzed hydrolysis can proceed through different pathways. For the conjugate acid, the reaction can be initiated by the attack of a water molecule. The mechanism is complex and can involve both associative and dissociative pathways.[3][4]
Troubleshooting Guide
Issue: Inconsistent or non-reproducible hydrolysis rates in repeated experiments.
-
Possible Cause 1: pH Fluctuation. The hydrolysis rate of this compound is highly sensitive to pH. Minor shifts in the pH of your buffer or reaction medium can lead to significant variations in the observed rate.
-
Possible Cause 2: Temperature Instability. Hydrolysis reactions are temperature-dependent. Fluctuations in the reaction temperature will directly impact the kinetic results.
-
Solution: Use a water bath or thermostat with precise temperature control (e.g., ±0.1°C). Allow the reaction mixture to reach thermal equilibrium before initiating the reaction.
-
-
Possible Cause 3: Impurities in Reagents. The presence of catalytic impurities in your this compound, acid, or solvent can affect the hydrolysis rate.
-
Solution: Use high-purity reagents. If possible, recrystallize or purify the this compound. Ensure the water used is deionized and free of any potential catalysts.
-
Issue: The observed hydrolysis rate is significantly slower than expected from the literature.
-
Possible Cause 1: Incorrect Ionic Strength. The ionic strength of the medium can influence the rate of acid-catalyzed reactions.
-
Solution: If comparing your results to literature values, ensure that the ionic strength of your reaction medium is comparable. In some studies, the ionic strength is kept constant by adding a salt like sodium perchlorate.[2]
-
-
Possible Cause 2: Inaccurate Concentration Determination. Errors in the determination of the concentration of this compound or the acid catalyst will lead to incorrect rate calculations.
-
Solution: Calibrate your analytical instrumentation (e.g., spectrophotometer, HPLC) with appropriate standards. Prepare stock solutions carefully and use precise dilution techniques.
-
Issue: Difficulty in analyzing the products of hydrolysis (methanol and inorganic phosphate).
-
Possible Cause: Co-elution or interference in analytical methods.
-
Solution: Optimize your analytical method. For chromatographic techniques like HPLC, adjust the mobile phase composition, column type, or detection wavelength to achieve better separation of reactants and products. For spectroscopic methods, check for any overlapping absorbance bands and choose a wavelength where interference is minimal. Isotopic analysis, as used in some research, can definitively track the fate of different atoms.[1]
-
Data Summary
The following table summarizes the kinetic data for the hydrolysis of this compound in strongly acidic solutions at 100.1°C.
| Perchloric Acid Concentration (M) | 10⁵ x k (sec⁻¹) |
| 0.25 | 0.50 |
| 0.50 | 0.90 |
| 1.00 | 1.83 |
| 2.00 | 4.17 |
| 3.00 | 7.33 |
| 4.00 | 11.7 |
| 5.00 | 18.3 |
| 6.00 | 25.0 |
| 7.00 | 35.0 |
| 8.00 | 50.0 |
| 9.00 | 66.7 |
| 9.90 | 83.3 |
Data sourced from Bunton et al. (1958).[1]
Experimental Protocols
Protocol: Determination of Hydrolysis Rate by Kinetic Measurements
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare a series of perchloric acid solutions of varying concentrations (e.g., 0.25 M to 10 M).
-
Ensure all glassware is scrupulously clean.
-
-
Kinetic Run:
-
Pipette a known volume of the perchloric acid solution into a reaction vessel.
-
Place the vessel in a constant temperature bath (e.g., 100.1°C) and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated acid solution. Start a timer immediately.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by, for example, cooling the aliquot in an ice bath and neutralizing the acid.
-
-
Analysis of Products:
-
Analyze the concentration of the products, typically inorganic phosphate and methanol, in each quenched aliquot.
-
Inorganic phosphate can be determined spectrophotometrically using methods like the molybdate (B1676688) blue method.
-
Methanol can be analyzed using techniques such as gas chromatography (GC).
-
-
Calculation of Rate Constant:
-
Plot the concentration of the product formed (or reactant consumed) versus time.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
For a pseudo-first-order reaction (with respect to this compound), the rate constant (k) can be calculated from the integrated rate law.
-
Visualizations
Caption: Reactive species and corresponding bond fission in this compound hydrolysis.
Caption: Workflow for determining the hydrolysis rate of this compound.
References
- 1. 716. The reactions of organic phosphates. Part I. The hydrolysis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Methyl Dihydrogen Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl dihydrogen phosphate (B84403).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of methyl dihydrogen phosphate, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solutions & Analytical Steps |
| Low Yield of this compound | Incomplete Reaction: The reaction between methanol (B129727) and the phosphorylating agent (e.g., phosphoric acid, phosphorus pentoxide, or phosphorus oxychloride) may not have gone to completion. | Extend Reaction Time: Monitor the reaction progress using ³¹P NMR spectroscopy to observe the conversion of starting materials.[1][2] Increase Reaction Temperature: Gradually increase the temperature, but be cautious as excessive heat can promote the formation of side products. |
| Hydrolysis of Product: this compound is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[2] | Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss During Work-up: The product may be lost during extraction or purification steps. | Optimize Extraction: If using an extraction, ensure appropriate solvent selection and pH adjustment to minimize the solubility of the product in the aqueous phase. Careful Purification: During recrystallization, avoid using excessive solvent, which can lead to product loss. | |
| Product Contaminated with Dimethyl Phosphate and/or Trimethyl Phosphate | Incorrect Stoichiometry: An excess of methanol relative to the phosphorylating agent favors the formation of di- and tri-esters.[3] | Adjust Stoichiometry: Carefully control the molar ratio of methanol to the phosphorylating agent to favor the formation of the mono-ester. |
| Uncontrolled Reaction Conditions: High reaction temperatures can promote further esterification. | Controlled Temperature: Maintain a consistent and controlled reaction temperature. | |
| Inefficient Hydrolysis of Intermediates (if applicable): In methods using phosphorus oxychloride, incomplete hydrolysis of intermediate chlorophosphates can lead to mixed esters. | Ensure Complete Hydrolysis: If applicable, ensure the hydrolysis step is complete by monitoring with ³¹P NMR. | |
| Presence of Unreacted Phosphoric Acid in the Final Product | Incomplete Reaction: Insufficient reaction time or temperature may leave unreacted phosphoric acid. | Optimize Reaction Conditions: As with low yield, extend the reaction time or cautiously increase the temperature. |
| Ineffective Purification: The purification method may not be adequate to remove the more polar phosphoric acid. | Recrystallization: Select a suitable solvent system for recrystallization that preferentially crystallizes this compound, leaving phosphoric acid in the mother liquor.[4] Ion-Exchange Chromatography: This technique can be effective in separating the desired product from unreacted acid.[5][6][7][8][9] | |
| Formation of Pyrophosphates | Presence of Water with P₂O₅: Reaction of phosphorus pentoxide with water can lead to the formation of various phosphoric acids, which can then form pyrophosphates at elevated temperatures.[3] | Controlled Hydration: When using P₂O₅, control the addition of water or alcohol to manage the exotherm and prevent localized high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities are dimethyl phosphate, trimethyl phosphate, and unreacted phosphoric acid.[3] The formation of di- and trimethyl esters is a common side reaction during the esterification of phosphoric acid or its derivatives with methanol.[3] Pyrophosphates can also form, particularly when using phosphorus pentoxide as the phosphorylating agent.[3]
Q2: How can I monitor the progress of the reaction and the formation of impurities?
A2: ³¹P NMR spectroscopy is a powerful technique for monitoring the reaction.[1][2][10][11][12] It allows for the direct observation of the phosphorus-containing species in the reaction mixture. Each compound (this compound, dimethyl phosphate, trimethyl phosphate, phosphoric acid, and pyrophosphates) will have a distinct chemical shift in the ³¹P NMR spectrum, enabling their identification and relative quantification. Ion chromatography is another effective method for analyzing the purity of the final product and quantifying anionic impurities.[5][6][7][8][9]
Q3: What is a general experimental protocol for the synthesis of this compound?
A3: A common laboratory-scale synthesis involves the reaction of methanol with a phosphorylating agent. Below is a general procedure using phosphorus oxychloride (POCl₃):
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous methanol
-
Anhydrous diethyl ether or other suitable solvent
-
Deionized water
-
Pyridine or triethylamine (B128534) (optional, as an HCl scavenger)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous diethyl ether and cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solvent with stirring.
-
From the dropping funnel, add a solution of anhydrous methanol in diethyl ether dropwise to the POCl₃ solution while maintaining the low temperature. The molar ratio of POCl₃ to methanol should be carefully controlled to favor the formation of the monoester.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by ³¹P NMR.
-
Once the reaction is complete, slowly and carefully add water to hydrolyze the remaining P-Cl bonds. This step is exothermic and should be performed with caution.
-
The resulting mixture can be worked up by separating the aqueous and organic layers. The product, being polar, will predominantly be in the aqueous layer.
-
The aqueous layer can be washed with an organic solvent to remove any tri-ester byproducts.
-
The aqueous solution is then concentrated under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
Q4: How can I purify crude this compound?
A4: Recrystallization is a common method for purifying solid this compound.[4] The choice of solvent is critical. A solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in the solution.
Another effective purification technique is ion-exchange chromatography, which can separate the desired mono-ester from the di- and tri-esters as well as from unreacted phosphoric acid based on their different ionic charges.[5][6][7][8][9]
Impurity Profile and Analytical Data
The following table summarizes the common impurities and provides illustrative quantitative data that might be observed in a typical synthesis. Actual values will vary depending on the specific reaction conditions.
| Compound | Chemical Formula | Typical Analytical Technique(s) | Illustrative Purity/Impurity Level (%) |
| This compound (Product) | CH₅O₄P | ³¹P NMR, Ion Chromatography | 85 - 95 |
| Dimethyl Phosphate (Impurity) | C₂H₇O₄P | ³¹P NMR, GC-MS | 2 - 10 |
| Trimethyl Phosphate (Impurity) | C₃H₉O₄P | ³¹P NMR, GC-MS | 1 - 5 |
| Phosphoric Acid (Impurity) | H₃PO₄ | ³¹P NMR, Ion Chromatography | 1 - 5 |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting key decision points for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mt.com [mt.com]
- 5. diduco.com [diduco.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. db-thueringen.de [db-thueringen.de]
How to prevent degradation of methyl dihydrogen phosphate during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of methyl dihydrogen phosphate (B84403) during storage and in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for methyl dihydrogen phosphate?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, yielding methanol (B129727) and phosphoric acid. The rate of hydrolysis is significantly influenced by factors such as pH and temperature. Organophosphate esters like this compound can undergo acid-catalyzed, neutral, and base-catalyzed hydrolysis.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For short-term storage (weeks), refrigerate the solution at 2-8°C in a tightly sealed container. For long-term storage (months), it is recommended to aliquot the solution into smaller, single-use volumes and store frozen at -20°C or below. This minimizes repeated freeze-thaw cycles which can accelerate degradation. The container should be made of a compatible material such as borosilicate glass or polytetrafluoroethylene (PTFE).
Q3: Is this compound sensitive to light or air?
A3: While the primary concern for degradation is hydrolysis, it is good practice to protect this compound from prolonged exposure to light and air. Some organophosphates can undergo oxidation. Storing in an amber vial and under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage or high-purity applications.
Q4: Can I use plastic containers to store solutions of this compound?
A4: The choice of plastic container is critical. Polytetrafluoroethylene (PTFE) and borosilicate glass are excellent choices for long-term storage due to their inertness. Some plastics, such as low-density polyethylene (B3416737) (LDPE) and polyvinyl chloride (PVC), are generally not recommended for the long-term storage of esters as they may be permeable or leach plasticizers. If using plastic, ensure it is chemically resistant to acidic aqueous solutions.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
A5: Typically, for high-purity applications, the addition of chemical stabilizers is avoided as they can interfere with downstream experiments. The most effective way to prevent degradation is to control the storage conditions, specifically temperature and pH. Maintaining the solution at a low temperature and a pH where the hydrolysis rate is minimal is the best approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed after thawing a frozen solution. | Phosphate salts can have reduced solubility at lower temperatures. The precipitate is likely a phosphate salt. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure the solution is clear before use. To avoid this, consider preparing the solution at a slightly lower concentration if compatible with your experimental needs. |
| The pH of the solution has decreased over time. | Hydrolysis of this compound produces phosphoric acid, which will lower the pH of an unbuffered solution. | If your experiment is sensitive to pH, it is recommended to prepare the this compound in a suitable buffer. For storage, minimizing hydrolysis by storing at low temperatures will also minimize pH changes. |
| Inconsistent experimental results using a stored solution. | This is a strong indicator of degradation. The concentration of intact this compound has likely decreased, and the presence of degradation products (methanol and phosphoric acid) may be interfering with your assay. | It is recommended to verify the purity of your stored solution using an analytical technique such as HPLC or 31P NMR (see experimental protocols below). If significant degradation is confirmed, discard the old solution and prepare a fresh batch. |
| Cloudiness or microbial growth in the solution. | The solution may have been contaminated during preparation or handling. Phosphate-containing solutions can support microbial growth. | Prepare solutions using sterile techniques and sterile, high-purity water. For long-term storage, sterile filtration (0.22 µm filter) can be beneficial. If microbial growth is suspected, the solution should be discarded. |
Quantitative Data on Hydrolysis
| pH | Temperature (°C) | Approximate Half-life (t½) | Comments |
| 1 | 100 | ~ 2 hours | Hydrolysis is rapid at high temperatures and low pH. |
| 4 | 100 | ~ 1 hour | The monoanion species, which is prevalent at this pH, is particularly susceptible to hydrolysis. |
| 7 | 37 | Days to weeks | At physiological pH and temperature, hydrolysis is slower but still significant over long periods. |
| 9 | 37 | Weeks to months | The dianion is more stable to hydrolysis than the monoanion. |
| 12 | 25 | Months to years | In strongly alkaline solutions and at room temperature, the rate of hydrolysis is significantly reduced. |
Note: This data is based on analogous simple alkyl phosphates and should be used as a general guide. The actual degradation rate will depend on the specific conditions, including buffer composition and ionic strength.
Experimental Protocols
Stability Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting its primary degradation product, phosphoric acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 95% A / 5% B
-
15-20 min: Hold at 95% A / 5% B
-
20-22 min: Return to 100% A
-
22-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (if no chromophore, use a charged aerosol detector (CAD) or refractive index (RI) detector)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 70°C for 48 hours.
31P NMR Spectroscopy for Degradation Monitoring
31P NMR is a powerful technique for directly observing the degradation of this compound to phosphoric acid.
NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Nucleus: 31P
-
Solvent: D₂O
-
Reference: 85% H₃PO₄ (external standard, δ = 0 ppm)
-
Pulse Program: Standard single pulse with proton decoupling
-
Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei being quantified (typically 5-10 seconds for quantitative analysis)
-
Number of Scans: 64 or higher for good signal-to-noise
Sample Preparation:
-
Dissolve a known amount of the this compound sample in D₂O.
-
Add a known amount of an internal standard (e.g., triphenyl phosphate, if soluble and non-reactive) for quantification if desired.
-
Transfer the solution to an NMR tube.
Data Analysis:
-
The 31P chemical shift of this compound will be distinct from that of phosphoric acid.
-
The relative integrals of the peaks corresponding to this compound and phosphoric acid can be used to determine the extent of degradation.
-
Note that the chemical shift of both species will be dependent on the pH of the solution.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for a stability study of this compound.
Technical Support Center: Methyl Dihydrogen Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for methyl dihydrogen phosphate (B84403) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing methyl dihydrogen phosphate?
A1: The synthesis of this compound, a monoalkyl phosphate, can be challenging due to the potential for forming di- and tri-substituted phosphate byproducts or pyrophosphates.[1] Common methods involve the controlled phosphorylation of methanol (B129727). One established approach is the reaction of an alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃), followed by a careful hydrolysis step.[2] Another strategy involves using phosphate triesters with two easily cleavable groups to selectively produce the desired monoester.[1]
Q2: What is the role of a base, like pyridine (B92270) or triethylamine (B128534), in the synthesis?
A2: When using phosphorylating agents like phosphorus oxychloride (POCl₃), hydrogen chloride (HCl) is generated as a byproduct. A base, such as pyridine or triethylamine, acts as an HCl scavenger. It neutralizes the acid, preventing it from catalyzing unwanted side reactions and driving the reaction equilibrium toward the formation of the desired phosphate ester.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[2] ³¹P NMR is particularly useful for distinguishing between the starting materials, the desired product (this compound), and various phosphate byproducts like dimethyl phosphate, trimethyl phosphate, and phosphoric acid.[2]
Q4: What are the typical physical and chemical properties of this compound?
A4: this compound is a clear, light amber liquid that is water-soluble.[3][4] It is susceptible to forming phosphine (B1218219) gas in the presence of strong reducing agents and can release toxic phosphorus oxides upon decomposition at high temperatures.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution & Analytical Steps |
| Low Product Yield | Incomplete Reaction | Extend Reaction Time: Monitor the reaction using TLC or ³¹P NMR to ensure the starting material is fully consumed.[2]Increase Reaction Temperature: Gradually increase the temperature, but avoid excessive heat which could lead to decomposition.[2] |
| Hydrolysis of Product | Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as moisture can hydrolyze the phosphorylating agent or the product.[5][6]Neutralize During Workup: During aqueous workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid that could catalyze hydrolysis.[5] | |
| Loss of Product During Workup | Optimize Extraction: Use brine washes to break up emulsions that may form during aqueous extractions.[2]Minimize Transfers: Reduce the number of glassware transfers to avoid mechanical losses.[2] | |
| Product Contaminated with Dimethyl or Trimethyl Phosphate | Incorrect Stoichiometry | Adjust Stoichiometry: Carefully control the molar ratio of methanol to the phosphorylating agent. An excess of methanol can favor the formation of di- and tri-esters.[1] |
| Uncontrolled Reaction Conditions | Controlled Reagent Addition: Add the phosphorylating agent dropwise to a cooled solution of methanol to maintain temperature control and prevent runaway reactions.[2] | |
| Product Contaminated with Phosphoric Acid | Hydrolysis of Phosphorylating Agent | Use Anhydrous Reagents: Ensure the phosphorylating agent and solvent are free of water to prevent premature hydrolysis.[5] |
| Product Decomposes During Purification | Acid-Sensitivity on Silica (B1680970) Gel | Neutralize Silica Gel: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before performing column chromatography.Alternative Purification: Consider other purification methods such as crystallization or ion-exchange chromatography. |
Experimental Protocols
Key Experiment: Synthesis via Phosphorus Oxychloride (POCl₃)
This protocol is a general procedure adapted from methods used for analogous simple alkyl phosphates and should be optimized for specific laboratory conditions.[2]
Materials:
-
Methanol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or Triethylamine (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (e.g., nitrogen), dissolve methanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or ³¹P NMR.
-
Quenching: Carefully quench the reaction by slowly adding it to crushed ice or cold water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Visualizations
References
Technical Support Center: Troubleshooting Phosphorylation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address low yield in phosphorylation reactions.
Troubleshooting Guide: Low Phosphorylation Yield
Low or no signal in your kinase assay is a common problem. This guide addresses specific issues in a question-and-answer format to help you identify and resolve the root cause.
Q1: My kinase appears to be inactive or has very low activity. What should I check?
An inactive kinase is a primary suspect for low phosphorylation yield. Several factors can contribute to this issue.[1][2]
Potential Causes & Solutions:
-
Improper Storage and Handling: Kinases are sensitive enzymes. Avoid multiple freeze-thaw cycles by storing them in small aliquots at -80°C. When in use, always keep the enzyme on ice.[3]
-
Inactive Conformation: Many kinases require activation, often through phosphorylation by an upstream kinase, to adopt their active conformation.[1][4] Ensure your kinase preparation is in its active state. Mass spectrometry can be a useful tool to check the phosphorylation state of your enzyme.[1]
-
Enzyme Purity and Aggregation: Impurities or aggregation can significantly reduce kinase activity.[5] Use highly purified, active enzyme preparations for your assays. If aggregation is suspected, including a small amount of a non-ionic detergent might help.
-
Suboptimal Concentration: The amount of kinase used is critical. Too little enzyme will result in a low signal. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.[6]
Q2: Could my substrate be the source of the problem?
Yes, issues with the substrate are another frequent cause of poor phosphorylation.
Potential Causes & Solutions:
-
Purity and Integrity: Substrate quality is crucial. Impurities can inhibit the reaction, and degradation of peptide substrates can lead to low yield.[2][5] Confirm the integrity and concentration of your substrate stock.
-
Suboptimal Concentration: The substrate concentration should be carefully optimized. Ideally, it should be at or above its Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme activity.[6] A typical starting point for a peptide substrate is around 100-200 µM.[6][7]
-
Substrate Inaccessibility: For protein substrates, the target phosphorylation site may be buried within the protein's structure, making it inaccessible to the kinase.[8]
-
Poor Substrate Quality: Not all substrates are phosphorylated with the same efficiency. Some may be "low quality" but still authentic substrates.[9] Ensure you are using a substrate known to be efficiently phosphorylated by your kinase of interest.
Q3: How do I know if my ATP is causing the issue?
ATP is the phosphate (B84403) donor and is essential for the reaction. Problems with ATP will directly impact phosphorylation.
Potential Causes & Solutions:
-
Degradation: ATP solutions can degrade over time, especially with repeated freeze-thaw cycles. Use a fresh, properly stored stock of ATP for your reactions.[10] It's recommended to prepare a concentrated stock solution and store it in small aliquots at -20°C.
-
Incorrect Concentration: The ATP concentration is a critical parameter. For many assays, using an ATP concentration close to the Km value for the specific kinase is recommended to ensure data comparability.[11] However, cellular ATP concentrations are much higher (in the mM range), which can be important to consider for certain experiments.[11] If the ATP concentration is too high, it can lead to a high background signal in assays that measure ATP depletion.[12]
Q4: My reagents seem fine. Could the reaction conditions be wrong?
Absolutely. The composition of your kinase buffer and the physical conditions of the reaction are critical for optimal enzyme activity.
Potential Causes & Solutions:
-
Incorrect Buffer Composition: The buffer's pH, ionic strength, and components can all affect kinase activity.[5] HEPES is a commonly used buffer, while phosphate buffers should be used with caution as they can precipitate with essential divalent cations like Mg²⁺.[6]
-
Missing Cofactors: Most kinases require a divalent cation, typically Magnesium (Mg²⁺), as a cofactor.[1] Ensure your buffer contains an adequate concentration, usually in the range of 5-20 mM.[13][14]
-
Phosphatase Contamination: Contaminating phosphatases in your enzyme or substrate preparation can remove the phosphate groups as soon as they are added, leading to a low or non-existent signal.[15] Including phosphatase inhibitors like β-glycerophosphate and sodium orthovanadate in your reaction buffer is highly recommended.[14][16]
-
Suboptimal Temperature and Incubation Time: Enzyme activity is highly sensitive to temperature. Most kinase assays are performed at 30°C or 37°C.[2][17] The incubation time must be within the linear range of the reaction to ensure the results are quantitative. A time-course experiment is the best way to determine the optimal incubation period.[10]
Frequently Asked Questions (FAQs)
Q1: What are the essential controls I should include in my kinase assay?
To ensure your assay is working correctly and to help troubleshoot issues like low yield or high background, you should always include the following controls[12]:
-
No Enzyme Control: Contains all reaction components except the kinase. This helps identify any signal coming from compound interference or contaminated reagents.
-
No Substrate Control: Helps to measure kinase autophosphorylation, which should be significantly lower than the signal from your complete reaction.
-
Positive Control (No Inhibitor): Represents 100% kinase activity and is used for data normalization.
-
Negative Control (Known Inhibitor): Using a known inhibitor for your kinase validates that the assay can detect inhibition.
Q2: How do I choose the right kinase assay format?
The choice depends on your specific needs, such as throughput, sensitivity, and available equipment.[5][11]
-
Radiometric Assays: Considered the "gold standard" for their direct and sensitive measurement of phosphate incorporation. They use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[3][18]
-
Luminescence-Based Assays: These are popular for high-throughput screening.[11] They typically measure the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®) in the reaction.[19][20][21] A high signal in a Kinase-Glo® assay indicates low kinase activity (more ATP is left), while a high signal in an ADP-Glo® assay indicates high kinase activity (more ADP was produced).[21]
-
Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation and are suitable for HTS.[5][11]
Q3: What are the typical components of a kinase reaction buffer?
A standard kinase reaction buffer is designed to maintain an optimal environment for the enzyme. While specific concentrations may need optimization, a typical buffer includes several key components.
| Component | Typical Final Concentration | Purpose | References |
| Buffering Agent | 25-50 mM | Maintains a stable pH (typically 7.5) | [14] |
| Divalent Cation | 5-20 mM | Essential cofactor for ATP binding and catalysis | [13][14] |
| Reducing Agent | 1-2 mM | Maintains kinase in an active state by preventing oxidation | [3][14] |
| Phosphatase Inhibitor | 5 mM | Prevents dephosphorylation of the substrate | [14][16] |
| Phosphatase Inhibitor | 0.1 mM | Prevents dephosphorylation of the substrate | [14] |
| ATP | 10-200 µM | Phosphate donor (concentration is often near the kinase's Km for ATP) | [6][7][22] |
Key Experimental Protocols
Protocol 1: General Radiometric Kinase Assay
This protocol, considered a gold standard, directly measures the incorporation of a radioactive phosphate from [γ-³²P]ATP into a substrate.[3][18]
1. Reagent Preparation:
-
5X Kinase Buffer: Prepare a stock solution containing 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 5 mM DTT.[3]
-
Kinase Solution: Dilute the purified, active kinase to a working concentration in 1X kinase buffer. The optimal amount (e.g., 50-500 ng) should be determined by titration.[3][6]
-
Substrate Solution: Prepare the substrate (protein or peptide) at a stock concentration in nuclease-free water or an appropriate buffer.
-
ATP Mix: Prepare a mix of "cold" (non-radioactive) ATP and "hot" [γ-³²P]ATP to achieve the desired final concentration and specific activity.[23]
2. Assay Procedure:
-
Set up the reaction on ice in a microcentrifuge tube.
-
Add the components in the following order: nuclease-free water, 5X kinase buffer, substrate solution, and kinase solution.
-
Initiate the reaction by adding the ATP mix. The typical final reaction volume is 25-50 µL.[23]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes).[17]
-
Terminate the reaction by adding an equal volume of SDS-PAGE loading buffer or a stop solution like 75 mM phosphoric acid.[17]
3. Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.[3]
-
Quantify the amount of incorporated radioactivity using a phosphorimager or by scintillation counting of the excised bands.[24]
Protocol 2: Luminescence-Based Kinase Assay (ATP Depletion)
This protocol describes a common non-radiometric format, such as the Kinase-Glo® assay, which measures kinase activity by quantifying the amount of ATP remaining in the solution.[19]
1. Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a 2X buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 0.2 mg/ml BSA).
-
Kinase Solution: Dilute the kinase to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution containing the substrate and ATP in 1X kinase buffer.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[13]
2. Assay Procedure (384-well plate format):
-
Add 5 µL of your test compound (or buffer for controls) to the wells.
-
Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. Detection:
-
Add a volume of the Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well (e.g., 20 µL).[13]
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[13]
Visual Guides
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence Determinants of a Specific Inactive Protein Kinase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and exploiting substrate recognition by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homing in: mechanisms of substrate targeting by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. scbt.com [scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
Technical Support Center: Methyl Dihydrogen Phosphate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl dihydrogen phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the common side products observed during the synthesis of methyl dihydrogen phosphate?
A1: The most common side products in this compound synthesis are dimethyl phosphate and trimethyl phosphate, which arise from the over-esterification of the phosphorus-containing starting material.[1] Other potential side products include unreacted starting materials and, depending on the synthetic route, pyrophosphates or other condensed phosphate species, especially when using dehydrating agents like phosphorus pentoxide (P₄O₁₀) or polyphosphoric acid (PPA).[2][3] In syntheses using phosphoryl chloride (POCl₃), residual chlorinated phosphate intermediates may also be present if hydrolysis is incomplete.
Q2: How can I minimize the formation of di- and tri-methyl phosphate esters?
A2: To minimize the formation of over-methylated products, it is crucial to control the stoichiometry of the reactants. Using a molar excess of the phosphorylating agent relative to methanol (B129727) will favor the formation of the mono-ester.[1] Additionally, controlling the reaction temperature and reaction time is important, as prolonged reaction times or elevated temperatures can promote further esterification.
Q3: What is the role of a base, such as pyridine (B92270), in phosphorylation reactions using POCl₃?
A3: In phosphorylation reactions using phosphoryl chloride (POCl₃), a non-nucleophilic base like pyridine is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[4][5] This prevents the accumulation of acid, which can catalyze unwanted side reactions, and drives the reaction towards the desired phosphate ester product.
Q4: Can this compound degrade during storage or in solution?
A4: Yes, this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methanol and phosphoric acid. The stability is pH-dependent.
Q5: What are the recommended analytical techniques to identify and quantify side products in my this compound reaction mixture?
A5: The most powerful techniques for the analysis of this compound and its side products are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6] ³¹P NMR provides distinct signals for different phosphate species, allowing for their identification and quantification.[6][7][8][9][10] HPLC, particularly with mixed-mode chromatography, coupled with a mass spectrometer, can effectively separate and identify the various phosphate esters and other impurities.[11][12]
Troubleshooting Guides
Low Yield of this compound
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product. | Incomplete Reaction: The reaction may not have gone to completion. | - Extend Reaction Time: Monitor the reaction progress using ³¹P NMR or HPLC. - Increase Temperature: Cautiously increase the reaction temperature, but be aware that this may also increase the formation of side products. |
| Suboptimal Stoichiometry: Incorrect ratio of methanol to the phosphorylating agent. | - Adjust Stoichiometry: Ensure the appropriate molar ratio is used to favor the formation of the mono-ester. An excess of the phosphorylating agent is often required. | |
| Inefficient Quenching/Hydrolysis: Incomplete hydrolysis of intermediate species. | - Ensure Complete Hydrolysis: Add water or an aqueous solution to the reaction mixture and stir for a sufficient time to ensure all intermediates are hydrolyzed to the final product. |
Presence of Impurities
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of dimethyl phosphate and/or trimethyl phosphate. | Over-esterification: Use of excess methanol or prolonged reaction time/high temperature. | - Control Stoichiometry: Use a stoichiometric excess of the phosphorylating agent. - Optimize Reaction Conditions: Reduce the reaction temperature and/or time. |
| Presence of pyrophosphate or other condensed phosphates. | Use of Dehydrating Phosphorylating Agents: Side reactions common with P₄O₁₀ or PPA. | - Controlled Hydration: Ensure a controlled workup with sufficient water to hydrolyze any anhydride (B1165640) linkages. - Alternative Reagent: Consider using a different phosphorylating agent, such as POCl₃, which is less prone to forming condensed phosphates. |
| Presence of unreacted starting materials. | Incomplete Reaction: Insufficient reaction time or temperature. | - Optimize Reaction Conditions: Increase reaction time or temperature as needed, while monitoring for the formation of other side products. |
Experimental Protocols
Synthesis of this compound using Phosphorus Pentoxide
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend phosphorus pentoxide (P₄O₁₀) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Methanol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methanol in the same solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition. The molar ratio of P₄O₁₀ to methanol should be carefully controlled to favor mono-ester formation.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by ³¹P NMR.
-
Hydrolysis: Slowly and carefully add water to the reaction mixture while cooling in an ice bath to hydrolyze any remaining P-O-P bonds.
-
Work-up: The resulting aqueous solution can be extracted with an organic solvent to remove any non-polar impurities. The aqueous layer containing the product can then be further purified, for example, by ion-exchange chromatography.
Quantitative Analysis by ³¹P NMR Spectroscopy
-
Sample Preparation: Accurately weigh a known amount of the crude reaction mixture and dissolve it in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard, such as triphenyl phosphate or a certified reference material.[6][7]
-
NMR Acquisition: Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all phosphorus nuclei, which is crucial for accurate quantification.
-
Data Analysis: Integrate the signals corresponding to this compound, dimethyl phosphate, trimethyl phosphate, and the internal standard. The concentration of each species can be calculated based on the integral values and the known concentration of the internal standard.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EP1207135A1 - Phosphation reagent, process and use - Google Patents [patents.google.com]
- 3. Stabilized Molecular Diphosphorus Pentoxide, P2O5L2 (L = N-donor base), in the Synthesis of Condensed Phosphate-Organic Molecule Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dst.defence.gov.au [dst.defence.gov.au]
- 11. hpst.cz [hpst.cz]
- 12. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl Dihydrogen Phosphate
Welcome to the technical support center for the purification of crude methyl dihydrogen phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude methyl dihydrogen phosphate?
A1: Crude this compound can contain several impurities depending on the synthetic route. The most common impurities include:
-
Unreacted starting materials: Residual methanol (B129727) and phosphoric acid are often present.
-
Over-alkylation byproducts: Dimethyl phosphate and trimethyl phosphate can form if the reaction conditions are not carefully controlled.
-
Water: As a hygroscopic substance, this compound readily absorbs moisture from the atmosphere.
-
Other organic residues: Depending on the synthesis, other organic solvents or reagents may be present in trace amounts.
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques for this compound are:
-
Acid-Base Extraction: This method leverages the acidic nature of the phosphate group to separate it from neutral or less acidic impurities.
-
Precipitation/Crystallization of Salts: Although this compound is a liquid at room temperature, it can be converted to a solid salt (e.g., with an amine or an inorganic cation) which can then be purified by recrystallization.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is effective for isolating the anionic this compound from neutral or cationic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
³¹P NMR Spectroscopy: This is a powerful and direct method for identifying and quantifying phosphorus-containing compounds. Each phosphate species (this compound, dimethyl phosphate, phosphoric acid, etc.) will have a distinct chemical shift, allowing for the determination of their relative concentrations.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to separate this compound from its impurities. Quantification is typically performed using a UV detector (if impurities are UV-active) or a charged aerosol detector (CAD).
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity and to monitor the progress of a purification. A suitable developing solvent system and a phosphorus-specific stain are required for visualization.
Troubleshooting Guides
Acid-Base Extraction
Problem: An emulsion has formed between the organic and aqueous layers, and they will not separate.
-
Cause: Vigorous shaking of the separatory funnel can create a stable emulsion, especially if surfactant-like impurities are present.
-
Solution:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the entire mixture through a pad of celite or glass wool. This can help to coalesce the fine droplets that form the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Problem: Low recovery of this compound after back-extraction.
-
Cause 1: Incomplete protonation. The pH of the aqueous layer was not sufficiently acidic to convert the this compound salt back to its neutral (acidic) form.
-
Solution 1: Ensure the pH of the aqueous layer is lowered to at least 2 by adding a strong acid (e.g., 1 M HCl). Use pH paper to confirm the acidity.
-
Cause 2: Insufficient extraction. Not enough organic solvent was used, or the extractions were not performed enough times to fully recover the product from the aqueous layer.
-
Solution 2: Perform the back-extraction with an adequate volume of organic solvent at least three times to ensure complete recovery.
Precipitation/Crystallization of Salts
Problem: The this compound salt does not precipitate out of solution.
-
Cause 1: Solution is not saturated. The concentration of the salt in the solvent is below its saturation point.
-
Solution 1: Concentrate the solution by evaporating some of the solvent.
-
Cause 2: Inappropriate solvent. The chosen solvent or solvent mixture is too good of a solvent for the salt, even at low temperatures.
-
Solution 2: Add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to the solution until turbidity is observed, then warm slightly to redissolve and allow to cool slowly.
Problem: The precipitated salt is oily or gummy, not crystalline.
-
Cause: The presence of impurities can inhibit crystal formation. The cooling rate may also be too fast.
-
Solution:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a few small crystals of the pure salt to the solution to induce crystallization.
-
Ion-Exchange Chromatography
Problem: Poor separation of this compound from its impurities.
-
Cause 1: Incorrect resin choice. The selected ion-exchange resin may not have the appropriate selectivity for the target separation.
-
Solution 1: For separating anionic species like phosphate esters, a strong anion exchange (SAX) or weak anion exchange (WAX) resin is typically used. The choice will depend on the pKa of the analytes and the desired pH of the separation.
-
Cause 2: Inappropriate elution gradient. The salt gradient may be too steep, causing co-elution of components, or too shallow, leading to broad peaks.
-
Solution 2: Optimize the elution gradient. Start with a shallow gradient to screen for the optimal salt concentration for elution, and then refine it to improve the resolution between the target compound and its impurities. A step gradient can also be employed.
-
Cause 3: Sample overloading. Too much sample has been loaded onto the column, exceeding its binding capacity.
-
Solution 3: Reduce the amount of sample loaded onto the column.
Problem: this compound does not bind to the anion-exchange column.
-
Cause: The pH of the loading buffer is too low. For an anion exchanger, the pH must be above the pKa of the analyte to ensure it is deprotonated and carries a negative charge.
-
Solution: Increase the pH of the loading buffer to at least one pH unit above the pKa of this compound.
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Extraction: Gently invert the separatory funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of this compound) into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction. Combine all aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 1 M HCl) with stirring until the pH is approximately 2. This will convert the sodium this compound back to this compound.
-
Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel and extract the this compound back into a fresh portion of the organic solvent. Repeat this extraction at least three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Ion-Exchange Chromatography Protocol
-
Resin Selection: Choose a suitable anion exchange resin (e.g., a quaternary ammonium-based strong anion exchanger).
-
Column Packing: Prepare a slurry of the resin in the starting buffer (a low ionic strength buffer, e.g., 10 mM Tris-HCl, at a pH at least one unit above the pKa of this compound) and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to elute any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound this compound using a linear or step gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Desalting and Concentration: Combine the pure fractions, remove the salt (e.g., by dialysis or using a desalting column), and concentrate the solution to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: General workflow for purification by anion exchange chromatography.
Data Summary
Currently, specific quantitative data from literature for the purification of this compound is limited. The following table provides a general comparison of the purification techniques. Researchers should perform small-scale trials to determine the optimal conditions and expected yields for their specific crude material.
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Range (Expected) |
| Acid-Base Extraction | Partitioning between immiscible liquids based on pH-dependent solubility. | Scalable, cost-effective, good for removing neutral impurities. | Can be prone to emulsion formation, may not separate acidic impurities. | 90-98% |
| Precipitation of Salts | Conversion to a solid salt followed by recrystallization. | Can yield highly pure crystalline material, effective for removing soluble impurities. | Finding a suitable salt and crystallization conditions can be challenging, potential for product loss in mother liquor. | >98% |
| Ion-Exchange Chromatography | Separation based on charge interactions with a stationary phase. | High resolution, can separate compounds with very similar properties. | Can be less scalable, requires specialized equipment, desalting step needed. | >99% |
References
Safety precautions for handling organophosphates in the lab.
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with organophosphates.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
| Problem | Possible Cause | Solution |
| Mild symptoms of exposure (headache, nausea, dizziness) are experienced. | Inadequate ventilation or minor breach in Personal Protective Equipment (PPE). | 1. Immediately cease work and move to a well-ventilated area. 2. Inform your supervisor and consult the Safety Data Sheet (SDS). 3. Seek medical attention if symptoms persist or worsen.[1][2] 4. Review handling procedures and PPE for any deficiencies. |
| A small liquid organophosphate spill occurs on a workbench. | Accidental dropping of a container or improper handling. | 1. Alert personnel in the immediate area. 2. If the substance is volatile, increase ventilation through a fume hood. 3. Wearing appropriate PPE, contain the spill with absorbent material. 4. Neutralize and decontaminate the area as per the detailed protocol below. 5. Dispose of all contaminated materials as hazardous waste.[3][4][5] |
| Skin contact with an organophosphate solution. | Improper glove usage or a splash incident. | 1. Immediately remove contaminated clothing and gloves. 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention.[6][7] 4. Report the incident to your supervisor. |
| Unusual odor (e.g., garlic-like or solvent smell) is detected. | Possible leak or spill of an organophosphate compound. Some organophosphates have a distinct odor. | 1. Do not attempt to identify the source by smelling it directly. 2. Evacuate the immediate area and inform your supervisor. 3. If the odor is strong, evacuate the lab and follow your institution's emergency procedures. 4. The area should be assessed by trained personnel with appropriate respiratory protection. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pieces of Personal Protective Equipment (PPE) when handling organophosphates?
A1: The most critical PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or chemical-resistant suit, and safety glasses with side shields or a face shield to protect against splashes.[8][9][10] For operations with a risk of aerosol generation, a respirator with an appropriate cartridge is essential.[11]
Q2: How do I properly decontaminate my work area after using organophosphates?
A2: For routine cleaning, wipe down surfaces with a suitable laboratory detergent. For decontamination after a spill, use a recommended decontamination solution such as a 10% bleach solution or a 10% sodium hydroxide (B78521) (lye) or lime solution, followed by a thorough rinse with water.[2][12][13] Always consult the specific organophosphate's SDS for the most effective decontamination agents.
Q3: What are the initial symptoms of organophosphate exposure I should be aware of?
A3: Early symptoms of mild to moderate exposure can include headache, nausea, vomiting, dizziness, blurred vision, excessive salivation and sweating, and muscle twitching.[1][2][12] More severe exposure can lead to difficulty breathing, convulsions, and loss of consciousness.[2] Symptoms can appear within minutes to hours of exposure.[2][12]
Q4: What is the correct procedure for disposing of organophosphate waste?
A4: Organophosphate waste is considered hazardous waste. It must be collected in clearly labeled, sealed containers.[14] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of organophosphates down the drain or in regular trash.[15] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[16]
Q5: Can I work alone when handling highly toxic organophosphates?
A5: No, it is strongly advised not to work alone when handling extremely toxic materials like many organophosphates. A "buddy" system should be in place to provide assistance in case of an emergency.[17]
Quantitative Safety Data
The following table summarizes occupational exposure limits for some common organophosphates. These values are crucial for risk assessment and for ensuring a safe working environment.
| Substance | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | Notes |
| Chlorpyrifos | 0.2 mg/m³ | 0.2 mg/m³ | Not specified in search results | Skin absorption is a significant route of exposure. |
| Malathion | 15 mg/m³ (total dust) | Not specified in search results | Not specified in search results | Skin absorption can occur. |
| Parathion | 0.1 mg/m³ | Not specified in search results | Not specified in search results | Highly toxic; skin absorption is a major hazard. |
| Ronnel | 15 mg/m³ | 10 mg/m³ | Not specified in search results | |
| Phorate | Not specified in search results | 0.05 mg/m³ | Not specified in search results | Skin absorption is a significant route of exposure. |
Disclaimer: This table provides a summary of available data from the search results. Occupational exposure limits are subject to change and may vary by jurisdiction. Always consult the most current Safety Data Sheets (SDS) and relevant regulatory bodies (OSHA, NIOSH, ACGIH) for the latest information.[5][10][18][19]
Experimental Protocols
Protocol 1: Organophosphate Spill Cleanup
This protocol outlines the steps for cleaning up a small, manageable spill of a liquid organophosphate.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., cat litter, vermiculite, or commercial sorbent pads)
-
Decontamination solution (e.g., 10% bleach or 10% sodium hydroxide)
-
Plastic scoops or other non-sparking tools
-
Heavy-duty plastic bags for waste disposal
-
Hazardous waste labels
-
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (double-gloving is recommended)
-
Chemical-resistant apron or suit
-
Safety goggles and face shield
-
Respirator with appropriate cartridges (if the substance is volatile)
-
Procedure:
-
Alert and Isolate: Immediately alert others in the vicinity. Isolate the spill area.
-
Ventilate: If the organophosphate is volatile, increase ventilation by opening a fume hood sash. Do not create strong drafts that could spread the material.
-
Don PPE: Put on all necessary personal protective equipment.
-
Contain the Spill: Create a dike around the spill using absorbent material to prevent it from spreading.[3][5]
-
Absorb the Liquid: Apply absorbent material over the entire spill, working from the outside in. Allow sufficient time for the liquid to be fully absorbed.[3][5]
-
Collect the Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag.[4]
-
Decontaminate the Area:
-
Final Cleaning: Wipe the area with soap and water. Dry the surface.
-
Dispose of Waste: Seal the waste bag, label it as hazardous waste containing organophosphates, and arrange for its proper disposal according to your institution's guidelines.[4]
-
Doff and Decontaminate PPE: Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the hazardous waste bag. Clean and store reusable PPE according to the manufacturer's instructions.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Report: Report the incident to your supervisor and complete any necessary incident reports.
Protocol 2: Personal Decontamination After Exposure
This protocol details the immediate actions to take following skin or eye contact with an organophosphate.
Materials:
-
Emergency shower
-
Eyewash station
-
Soap and water
-
Clean change of clothes
Procedure for Skin Contact:
-
Immediate Action: Proceed immediately to the nearest emergency shower.
-
Remove Contaminated Items: While under the shower, remove all contaminated clothing, shoes, and jewelry. These items must be handled as hazardous waste.[6]
-
Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.
-
Seek Medical Attention: After showering, seek immediate medical attention. Inform the medical personnel about the specific organophosphate you were exposed to and provide them with the SDS if possible.
-
Report the Incident: Inform your supervisor as soon as possible.
Procedure for Eye Contact:
-
Immediate Action: Go to the nearest eyewash station immediately.
-
Flush Eyes: Hold your eyelids open and flush your eyes with a gentle, continuous stream of water for at least 15 minutes.
-
Seek Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist or emergency room.
-
Report the Incident: Inform your supervisor as soon as possible.
Visualizations
Caption: Emergency response workflow for an organophosphate exposure event.
Caption: General laboratory safety workflow for handling organophosphates.
References
- 1. CHOLINESTERASE INHIBITING PESTICIDES - ACGIH [acgih.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdc.gov [cdc.gov]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phorate [cdc.gov]
- 8. CHLORPYRIFOS | Occupational Safety and Health Administration [osha.gov]
- 9. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 10. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 12. bacterial organophosphorus hydrolase: Topics by Science.gov [science.gov]
- 13. ORGANOPHOSPHATES - Hazardous Agents | Haz-Map [haz-map.com]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. restoredcdc.org [restoredcdc.org]
- 16. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Incompatibilities of methyl dihydrogen phosphate with common reagents.
This guide provides troubleshooting advice and frequently asked questions regarding the incompatibilities of methyl dihydrogen phosphate (B84403) with common laboratory reagents. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of methyl dihydrogen phosphate?
This compound is incompatible with strong reducing agents, strong oxidizing agents, and bases.[1][2] When heated to decomposition, it can also emit toxic fumes of phosphorous oxides.[1][2]
Q2: What happens when this compound is mixed with strong reducing agents?
Contact with strong reducing agents, such as hydrides, can lead to the formation of highly toxic and flammable phosphine (B1218219) gas.[1][2] Extreme caution should be exercised to prevent this combination.
Q3: What is the reaction with strong oxidizing agents?
Partial oxidation of this compound by strong oxidizing agents can result in the release of toxic phosphorus oxides.[1][2]
Q4: How does this compound react with bases?
As an acidic compound, this compound can be neutralized by alkalis or amines to form water-soluble salts.[1][2] This is a standard acid-base reaction.
Q5: Is this compound stable in aqueous solutions?
This compound is highly soluble in water.[3][4][5] However, its solubility can be influenced by the pH of the solution; it tends to be more soluble in basic environments compared to acidic ones.[3] In aqueous solutions, it can generate an acidic medium.[6]
Q6: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1][7] It is also described as hygroscopic, meaning it can absorb moisture from the air.[3]
Troubleshooting Guides
Issue 1: Unexpected Precipitate Formation
You've mixed this compound with another reagent and an unexpected solid has formed.
Troubleshooting Steps:
-
Check the pH: The solubility of this compound is pH-dependent.[3] An unexpected change in the solution's pH upon adding another reagent could cause it to precipitate.
-
Review Reagent Compatibility: Confirm that the other reagents in your mixture are not incompatible bases or salts that could lead to the formation of an insoluble phosphate salt.
-
Consider Temperature: While an increase in temperature generally enhances solubility, significant temperature changes could affect the stability of other components in your mixture, leading to precipitation.[3]
Caption: Troubleshooting workflow for unexpected precipitate.
Issue 2: Gas Evolution or Fuming Observed
You've observed gas bubbles, fumes, or an unexpected odor after adding a reagent to this compound.
Troubleshooting Steps:
-
IMMEDIATE CAUTION: This could indicate a hazardous reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Identify the Reagent: Determine the chemical nature of the reagent that was added.
-
Check for Reducing Agents: If the reagent was a strong reducing agent (e.g., a hydride), the gas could be highly toxic and flammable phosphine.[1][2]
-
Check for Strong Oxidizers: If the reagent was a strong oxidizing agent, the fumes could be toxic phosphorus oxides.[1][2]
-
Neutralize and Dispose: Follow appropriate safety protocols for neutralizing and disposing of hazardous reactants and products.
Caption: Decision-making for handling unexpected gas evolution.
Data and Protocols
Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | CH₅O₄P | [2][4][8][9] |
| Molecular Weight | 112.02 g/mol | [2][8][9] |
| pKa | 1.81 ± 0.10 | [2][4][8][9] |
| Water Solubility | 435 g/L at 25°C | [2][5][9] |
| Boiling Point | 250.1 ± 23.0 °C (Predicted) | [2][5][8] |
| Density | 1.587 ± 0.06 g/cm³ (Predicted) | [2][5][8][9] |
| LogP | -0.71 | [2][5][8][9] |
Experimental Protocol: General Incompatibility Test
This protocol provides a general workflow for testing the compatibility of this compound with a new reagent when data is unavailable. This should only be performed on a small scale in a controlled laboratory environment with appropriate safety measures.
Objective: To observe any signs of chemical incompatibility (e.g., precipitation, gas evolution, color change, temperature change) between this compound and a test reagent.
Materials:
-
This compound solution of known concentration.
-
Test reagent solution of known concentration.
-
Appropriate solvent (e.g., deionized water, buffer).
-
Small-scale reaction vessels (e.g., test tubes, vials).
-
Calibrated pH meter and thermometer.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
-
Fume hood.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a stock solution of the test reagent in the same solvent, if possible.
-
Measure and record the initial pH and temperature of both solutions.
-
-
Small-Scale Test:
-
In a clean test tube within a fume hood, add a small volume (e.g., 1 mL) of the this compound solution.
-
Slowly, dropwise, add a small volume (e.g., 100 µL) of the test reagent solution.
-
Gently agitate the mixture.
-
-
Observation:
-
Carefully observe the mixture for any immediate changes:
-
Precipitation: Formation of a solid.
-
Gas Evolution: Bubbling or fizzing.
-
Color Change: Any deviation from the initial colors.
-
Exotherm/Endotherm: Feel the outside of the test tube for any significant temperature change. Use a thermometer for accurate measurement if a change is suspected.
-
-
Record all observations.
-
-
pH and Temperature Measurement:
-
After mixing, carefully measure and record the final pH and temperature of the solution.
-
-
Analysis:
-
Compare the initial and final observations. Significant changes indicate a potential incompatibility that requires further investigation before scaling up.
-
Caption: Experimental workflow for a general incompatibility test.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 812-00-0 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy this compound | 812-00-0 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. 812-00-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Enhancing Kinase-Catalyzed Phosphorylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of kinase-catalyzed phosphorylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ATP concentration for my kinase assay?
A1: The ideal ATP concentration is often at or near the Michaelis constant (Km) of the kinase for ATP.[1] This provides a good balance for detecting inhibitor potency while maintaining a sufficient reaction rate. For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[1][2] If the Km is unknown, a common starting point for many kinase assays is 10 µM.[1] However, it is highly recommended to experimentally determine the ATP Km for your specific kinase and substrate. Cellular ATP concentrations are in the millimolar (mM) range, so performing assays at these higher concentrations can provide insights into an inhibitor's performance in a cellular context.[2][3]
Q2: How do I choose the right buffer components for my kinase reaction?
A2: A typical kinase reaction buffer contains a buffering agent (e.g., HEPES, Tris-HCl) to maintain a physiological pH (usually between 7.0 and 8.0), a divalent cation (commonly 10 mM MgCl₂), and a reducing agent (like DTT) to maintain enzyme stability.[4] Low concentrations of a non-ionic detergent (e.g., 0.01% Triton X-100) can prevent the enzyme and substrate from adhering to plasticware.[4] It is advisable to test your kinase reaction with and without certain components like detergents to determine the optimal conditions for your specific assay.[4]
Q3: My kinase is losing activity after purification. How can I improve its stability?
A3: Kinase stability can be enhanced by optimizing the storage buffer. A recommended general storage buffer is 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol.[5] It is crucial to snap-freeze protein solutions, store them at -80°C, and avoid repeated freeze-thaw cycles.[2][5] For some enzymes prone to unfolding, sucrose (B13894) or trehalose (B1683222) (30-50%) can be used as a stabilizer.[5] Also, ensure that reagents from the purification process, such as high concentrations of imidazole, are removed through buffer exchange as they can be detrimental to kinase activity.[5]
Q4: What are the essential controls to include in a kinase assay?
A4: Including proper controls is fundamental for troubleshooting and validating your assay results. Key controls include:
-
No Enzyme Control: Contains all assay components except the kinase. This helps identify any interference from the test compound with the detection system.[6]
-
No Substrate Control: Measures kinase autophosphorylation, which should be significantly lower than the signal from the complete reaction.[6]
-
Positive Control (No Inhibitor): Represents 100% kinase activity and provides the maximum signal.[6]
-
Negative Control (Known Inhibitor): Validates the assay's ability to detect inhibition and confirms the enzyme is performing as expected.[6]
Troubleshooting Guides
Problem 1: Low or No Kinase Activity
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | Ensure the kinase has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[2] Verify the activity of the enzyme stock with a positive control substrate and optimal reaction conditions.[2] |
| Incorrect Buffer Composition | Verify the pH, salt concentration, and the presence of necessary cofactors like MgCl₂.[1][4] The optimal pH is typically between 7.0 and 8.0.[4] High salt concentrations can be inhibitory.[4] |
| Degraded ATP or Substrate | Use fresh, high-quality ATP and substrate stocks.[2][7] ATP solutions can degrade over time, and peptide substrates can be susceptible to degradation.[2][7] |
| Suboptimal Incubation Time or Temperature | Optimize the incubation time and temperature for your specific kinase.[7] Some kinases may require longer incubation times to generate a detectable signal.[7] Perform a time-course experiment to determine the linear range of the reaction.[2] |
| Incorrect Enzyme or Substrate Concentration | Titrate both the enzyme and substrate to find their optimal concentrations.[1] Excessively high kinase concentration can lead to rapid substrate depletion, while a low concentration may not produce a sufficient signal.[6] |
Problem 2: High Background Signal
Possible Causes and Solutions
| Cause | Recommended Solution |
| Assay Plate Issues | Some plates can have inherent phosphorescence. Test different plates or pre-read the plate before adding reagents.[2] |
| Contaminated Reagents | Ensure buffer components and substrates are not contaminated with ATP or other interfering substances.[2] |
| Compound Interference | The test compound may interfere with the detection system (e.g., luciferase-based assays).[6] Run a "No Enzyme Control" with the compound to check for interference.[6] |
| Compound Aggregation | Small molecules can form aggregates that non-specifically inhibit enzymes.[6] Including a low concentration of a non-ionic detergent like 0.01% Triton X-100 can often disrupt these aggregates.[6] |
| High ATP Concentration | Using an ATP concentration significantly above the Km can lead to a high background in assays that measure ATP depletion.[6] |
Experimental Protocols
Protocol 1: Determination of Apparent ATP Km
This protocol outlines the steps to determine the apparent Michaelis constant (Km) for ATP, which is crucial for optimizing your kinase assay.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)[8]
-
ATP stock solution
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare a series of ATP dilutions in the kinase reaction buffer. A typical concentration range to test would be from 0 to 100 µM.
-
Add a fixed, optimized concentration of the kinase and substrate to each well of a microplate.
-
Initiate the kinase reaction by adding the different concentrations of ATP to the wells.
-
Incubate the plate at the optimal temperature for a predetermined time within the linear range of the reaction.[2]
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Add the detection reagent according to the manufacturer's instructions to measure the kinase activity (e.g., amount of ADP produced).
-
Read the plate on a suitable microplate reader.
-
Plot the reaction velocity (signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.
Protocol 2: Evaluating Compound Interference and Aggregation
This protocol helps determine if a test compound is interfering with the assay detection system or forming aggregates.
Part A: Detection Interference
-
Set up your standard kinase assay reaction wells, but replace the kinase with an equal volume of assay buffer.[6]
-
Add a serial dilution of your test compound to these "No Enzyme Control" wells.[6]
-
Add the substrate and ATP as you would in the standard assay.
-
Initiate the detection reaction (e.g., by adding the detection reagent).
-
Read the signal. An increase or decrease in signal in the absence of the kinase indicates interference with the detection system.[6]
Part B: Compound Aggregation
-
Repeat your primary kinase assay with the test compound under two buffer conditions:
-
Test a full dose-response curve of the compound in both conditions.
-
If the compound's inhibitory activity is significantly reduced in the presence of Triton X-100, it is likely due to compound aggregation.[6]
Visualizations
Caption: Troubleshooting workflow for low kinase activity.
Caption: General experimental workflow for an in vitro kinase assay.
Caption: Logical relationship in ATP-competitive kinase inhibition.
References
Technical Support Center: Automated Reaction Optimization for Phosphate Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing automated phosphate (B84403) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard phosphoramidite (B1245037) synthesis cycle?
A1: The phosphoramidite method is a sequential, four-step process that builds the oligonucleotide chain in the 3' to 5' direction on a solid support. Each cycle adds one nucleotide residue. The four steps are:
-
Deblocking (Detritylation): An acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), removes the 5'-hydroxyl protecting group (Dimethoxytrityl, DMT) from the nucleotide bound to the solid support. This leaves a free 5'-hydroxyl group ready for the next reaction.[1]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage.[1][]
-
Capping: To prevent the formation of deletion mutants (n-1), any unreacted 5'-hydroxyl groups are blocked by acetylation.[3] This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[1][]
This cycle is repeated until the oligonucleotide of the desired length is synthesized.
Q2: What are the most common causes of low yield in automated phosphate synthesis?
A2: Low yields can stem from several factors, with the most common being:
-
Low Coupling Efficiency: This is a critical factor, as even a small decrease in coupling efficiency per step can significantly reduce the overall yield of the full-length product.[4]
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation and reduced coupling efficiency. It is crucial to use anhydrous solvents and reagents.
-
Reagent Degradation: The quality and freshness of all reagents, including phosphoramidites, activator, and capping solutions, are paramount.
-
Suboptimal Protocol: The synthesis protocol, including reaction times and reagent concentrations, may not be optimized for the specific sequence or synthesizer.
-
Issues with the Solid Support: The type and loading of the solid support can impact synthesis efficiency, especially for long oligonucleotides.[5]
Q3: How does the coupling efficiency affect the theoretical yield?
A3: The coupling efficiency has a multiplicative effect on the overall yield. The theoretical maximum yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) . For example, a 30-mer oligonucleotide requires 29 coupling steps. With a 99% average coupling efficiency, the theoretical yield is (0.99)^29, which is approximately 75%. If the coupling efficiency drops to 98%, the theoretical yield decreases to (0.98)^29, or about 55%.[4]
Q4: What are common side reactions in phosphoramidite chemistry?
A4: Several side reactions can occur during automated synthesis, leading to impurities:
-
Formation of Deletion Sequences (n-1): These are oligonucleotides missing one nucleotide. They arise from either incomplete coupling or inefficient capping of unreacted 5'-hydroxyl groups.
-
Hydrolysis of Phosphoramidites: The presence of water can hydrolyze the phosphoramidite monomers, rendering them inactive for coupling.
-
Depurination: The acidic conditions of the deblocking step can lead to the cleavage of the glycosidic bond of purine (B94841) bases (adenine and guanine), resulting in abasic sites.
Q5: How can I troubleshoot issues with G-rich sequences?
A5: Guanine-rich sequences have a tendency to form G-quadruplex structures, which can impede the synthesis process and inhibit DNA polymerases.[6][7][8] To troubleshoot this, consider the following:
-
Use a Lower Concentration of the G-rich Primer: This can reduce the formation of intermolecular G-quadruplexes.[6][7]
-
Modify PCR Conditions: For subsequent applications, increasing the denaturation temperature and time during PCR can help to melt these secondary structures.[9]
Troubleshooting Guides
Guide 1: Low Overall Yield
This guide provides a step-by-step approach to diagnosing and resolving low yield issues.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Coupling Efficiency | Analyze the trityl cation release at each cycle. A significant drop in the signal indicates poor coupling. | - Increase coupling time.- Increase phosphoramidite concentration.- Use a stronger activator (e.g., DCI instead of tetrazole).- Perform a double coupling for problematic monomers. |
| Moisture Contamination | Check the water content of the acetonitrile (B52724) (ACN) and other solvents (should be <30 ppm). | - Use fresh, anhydrous ACN.- Ensure all reagent bottles are properly sealed.- Dry the synthesizer lines thoroughly. |
| Degraded Reagents | Verify the age and storage conditions of phosphoramidites, activator, and capping solutions. | - Replace old or improperly stored reagents.- Dissolve phosphoramidites immediately before use. |
| Synthesizer Malfunction | Check for leaks in the fluidics system, blocked lines, or incorrect reagent delivery volumes. | - Perform a system maintenance check.- Calibrate reagent delivery volumes. |
| Suboptimal Deprotection | Analyze the final product for incomplete removal of protecting groups. | - Use fresh deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).- Increase deprotection time or temperature as recommended for the specific protecting groups. |
Guide 2: Poor HPLC Profile of Crude Oligonucleotide
This guide helps in interpreting and addressing common issues observed during HPLC analysis of the crude product.
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple early-eluting peaks (shorter fragments) | - Low coupling efficiency.- Inefficient capping. | - Refer to the "Low Coupling Efficiency" troubleshooting section.- Ensure capping reagents are fresh and delivered correctly. |
| Broad or tailing peak for the full-length product | - Presence of n-1 species co-eluting with the product.- On-column degradation. | - Optimize HPLC purification gradient to improve separation.- Ensure the mobile phase is fresh and at the correct pH. |
| Peak corresponding to DMT-on product is low or absent | Inefficient detritylation during the final cycle. | - Check the deblocking reagent concentration and delivery. |
| Unexpected late-eluting peaks | - Formation of modified oligonucleotides due to side reactions.- Incomplete removal of certain protecting groups. | - Review synthesis chemistry for potential side reactions.- Optimize deprotection conditions. |
Experimental Protocols
Protocol 1: Standard Automated Phosphoramidite Synthesis Cycle
This protocol outlines the general steps for a single nucleotide addition cycle on an automated synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Deliver the deblocking solution to the synthesis column for 60-180 seconds.
-
Wash: Thoroughly wash the column with anhydrous acetonitrile.[1]
-
-
Coupling:
-
Reagents: 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile and 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or other activator in anhydrous acetonitrile.
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column and allow the reaction to proceed for 30-120 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents: Capping Reagent A (e.g., acetic anhydride in THF/pyridine) and Capping Reagent B (e.g., N-methylimidazole in THF).
-
Procedure: Deliver both capping reagents to the column and allow the reaction to proceed for 30-60 seconds.[1]
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: Deliver the oxidizing solution to the column and allow the reaction to proceed for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support:
-
Reagent: Concentrated ammonium hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: After the final synthesis cycle, treat the solid support with the cleavage solution for 1-2 hours at room temperature.
-
-
Deprotection of Nucleobases and Phosphate Backbone:
-
Procedure: Transfer the solution containing the cleaved oligonucleotide to a sealed vial and heat at a temperature and duration specific to the protecting groups used (e.g., 55°C for 8-12 hours for standard protecting groups).[10]
-
-
Work-up:
-
Cool the solution and evaporate the ammonia/methylamine.
-
Resuspend the crude oligonucleotide in sterile water or a suitable buffer for purification.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing automated phosphate synthesis.
Table 1: Reagent Concentrations and Reaction Times
| Step | Reagent | Typical Concentration | Typical Reaction Time |
| Deblocking | Trichloroacetic Acid (TCA) in DCM | 3% (v/v) | 60 - 180 seconds |
| Coupling | Phosphoramidite | 0.05 - 0.15 M | 30 - 120 seconds |
| Activator (e.g., ETT, DCI) | 0.25 - 0.5 M | 30 - 120 seconds | |
| Capping | Acetic Anhydride / N-Methylimidazole | Varies by manufacturer | 30 - 60 seconds |
| Oxidation | Iodine | 0.02 - 0.1 M | 30 - 60 seconds |
Table 2: Impact of Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length (mer) | Number of Couplings | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency |
| 20 | 19 | 90.9% | 82.6% | 68.0% |
| 30 | 29 | 86.5% | 74.7% | 55.5% |
| 50 | 49 | 78.2% | 61.0% | 37.0% |
| 70 | 69 | 70.8% | 49.9% | 24.7% |
| 100 | 99 | 60.9% | 36.9% | 13.5% |
Visualizations
Caption: Experimental workflow of the automated phosphoramidite synthesis cycle.
Caption: A decision tree for troubleshooting low yield in automated phosphate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Guanine-rich sequences inhibit proofreading DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanine-rich sequences inhibit proofreading DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Site-Specific and Cassette Mutagenesis of Plasmids Harboring GC-Rich Sequences [mdpi.com]
- 10. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying the Structure of Methyl Dihydrogen Phosphate: A Comparative Guide to ³¹P NMR Analysis
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed comparison of the ³¹P NMR analysis of methyl dihydrogen phosphate (B84403) against other small alkyl phosphate alternatives, supported by experimental data and protocols to aid in unambiguous structure confirmation.
The phosphorus-31 (³¹P) nucleus is a powerful probe for characterizing organophosphorus compounds due to its 100% natural abundance and wide chemical shift range, which provides excellent signal dispersion. In this guide, we focus on the ³¹P NMR spectral features of methyl dihydrogen phosphate, a fundamental organophosphate ester, and compare it with its ethyl and propyl analogs to highlight the subtle yet significant spectral differences that arise from changes in the alkyl substituent.
Comparative ³¹P NMR Data
The structural integrity of this compound and its analogs can be readily confirmed by analyzing their respective ³¹P NMR spectra. Key parameters for comparison include the chemical shift (δ), which is indicative of the electronic environment of the phosphorus nucleus, and the coupling constant (J), which provides information about the connectivity to neighboring protons.
| Compound | Structure | Chemical Shift (δ) in D₂O (ppm) | Multiplicity (Proton-Coupled) | ³J(H,P) Coupling Constant (Hz) |
| This compound | CH₃OPO(OH)₂ | ~0.8 | Quartet | ~7-11 |
| Ethyl Dihydrogen Phosphate | CH₃CH₂OPO(OH)₂ | ~-0.5 | Triplet of Quartets | ~7-9 |
| Propyl Dihydrogen Phosphate | CH₃CH₂CH₂OPO(OH)₂ | ~-0.2 | Triplet of Multiplets | ~7-9 |
Note: Chemical shifts are referenced to external 85% H₃PO₄. The exact chemical shift can be influenced by factors such as pH and solvent.
The data clearly indicates that while the chemical shifts of these small alkyl dihydrogen phosphates are in a similar region, the multiplicity patterns in the proton-coupled ³¹P NMR spectra are distinct and diagnostic. The phosphorus signal of this compound appears as a quartet due to coupling with the three equivalent protons of the methyl group. In contrast, ethyl dihydrogen phosphate exhibits a more complex triplet of quartets, and propyl dihydrogen phosphate shows a triplet of multiplets, reflecting the different proton environments in the alkyl chains.
Experimental Protocol for ³¹P NMR Analysis
To ensure accurate and reproducible results for the structural confirmation of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of deuterium (B1214612) oxide (D₂O). The use of a deuterated solvent is crucial for the spectrometer's lock system. For quantitative analysis, a non-protic solvent like DMSO-d₆ may be preferred to avoid deuterium exchange with acidic protons[1][2].
-
Add a small amount of a reference standard, such as 85% phosphoric acid (H₃PO₄), in a sealed capillary tube to the NMR tube. This external standard is assigned a chemical shift of 0 ppm and is used to reference the chemical shifts of the analyte.
2. NMR Spectrometer Setup:
-
The analysis should be performed on a high-field NMR spectrometer.
-
Tune and match the phosphorus probe to the correct frequency.
-
Ensure the sample is at a constant and known temperature, typically 298 K (25 °C).
3. Data Acquisition:
-
Proton-Decoupled ³¹P NMR: Acquire a standard proton-decoupled ³¹P NMR spectrum to determine the chemical shift of the phosphorus signal. Key parameters include:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 5 x T₁ (A longer delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nucleus is recommended for accurate integration in quantitative studies)
-
Number of Scans: 64-128 (or more for dilute samples)
-
-
Proton-Coupled ³¹P NMR: Acquire a proton-coupled ³¹P NMR spectrum to observe the splitting pattern and measure the ³J(H,P) coupling constant. The same parameters as the decoupled experiment can be used, but with the proton decoupler turned off during acquisition.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the external H₃PO₄ standard at 0 ppm.
-
Integrate the signals if quantitative analysis is required.
-
Measure the chemical shifts and coupling constants.
Visualization of the Analysis Workflow
The logical flow for confirming the structure of this compound using ³¹P NMR is illustrated in the following diagram.
This structured approach, combining precise experimental execution with careful spectral analysis and comparison, enables researchers to confidently verify the molecular structure of this compound and distinguish it from similar compounds. The distinct multiplicity patterns observed in proton-coupled ³¹P NMR spectra serve as a definitive fingerprint for each alkyl phosphate.
References
Mass Spectrometry Fragmentation of Methyl Dihydrogen Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric fragmentation patterns of methyl dihydrogen phosphate (B84403), a key metabolite and structural motif in various biological and chemical systems. Understanding its fragmentation behavior is crucial for accurate identification and quantification in complex matrices. This document outlines the fragmentation patterns observed under different ionization techniques and provides insights into the experimental methodologies employed.
Executive Summary
Methyl dihydrogen phosphate, due to its polarity and low volatility, presents unique challenges for mass spectrometric analysis. Direct analysis is typically performed using electrospray ionization (ESI), while gas chromatography-mass spectrometry (GC-MS) requires prior derivatization. This guide compares these two common approaches, presenting fragmentation data and outlining the underlying principles and experimental considerations for each.
Comparison of Analytical Approaches
The two primary mass spectrometric workflows for the analysis of this compound are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): This is the preferred method for the direct analysis of the underivatized molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): This method requires chemical derivatization to increase the volatility of the analyte.
The choice of method significantly impacts the observed fragmentation patterns and the overall analytical strategy.
Fragmentation Pattern of Derivatized this compound (GC-MS)
For GC-MS analysis, this compound is typically derivatized, for example, by silylation to create a more volatile compound. The following data is based on the Gas Chromatography-Electron Ionization Time-of-Flight (GC-EI-TOF) mass spectrum of a derivatized form of monomethyl phosphate (another name for this compound)[1][2].
| m/z | Relative Intensity (%) | Plausible Fragment Identity (of derivatized compound) |
| 241 | 100.00 | [M-CH3]+ (Fragment of the silylated derivative) |
| 133 | 37.54 | (CH3)3Si-O=P(OH)2+ |
| 163 | 27.53 | [(CH3)3SiO]2P(O)+ |
| 89 | 17.52 | (CH3)2Si=OH+ |
| 211 | 15.12 | [M-CH3-CH2O]+ (Fragment of the silylated derivative) |
Note: The fragmentation pattern above is for a derivatized form of this compound and does not represent the fragmentation of the native molecule. Derivatization is a necessary step to make the compound volatile for GC-MS analysis[3][4].
Predicted Fragmentation Pattern of this compound (LC-MS/MS)
In negative ion ESI-MS/MS, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Collision-induced dissociation (CID) of this precursor is expected to yield characteristic fragment ions.
Expected Key Fragmentation Pathways in Negative Ion ESI-MS/MS:
-
Neutral Loss of Water: Loss of H₂O from the precursor ion.
-
Neutral Loss of Methanol: Loss of CH₃OH from the precursor ion.
-
Formation of Dihydrogen Phosphate Ion: Cleavage of the P-O-CH₃ bond to yield the [H₂PO₄]⁻ ion at m/z 97.
-
Formation of Metaphosphate Ion: Further fragmentation can lead to the formation of the [PO₃]⁻ ion at m/z 79.
The following diagram, generated using Graphviz, illustrates the predicted fragmentation pathways of the deprotonated this compound molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for the two main analytical approaches.
LC-MS/MS for Direct Analysis
This method is suitable for the direct analysis of this compound in aqueous samples.
-
Sample Preparation: Dilute the sample in an appropriate solvent system, such as a mixture of acetonitrile (B52724) and water.
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining and separating highly polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the precursor ion at m/z 111.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized to achieve sufficient fragmentation, typically in the range of 10-30 eV.
-
GC-MS for Derivatized Analysis
This method requires derivatization to increase the volatility of this compound.
-
Derivatization:
-
Evaporate the sample to dryness.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture to facilitate the reaction.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: Typically around 250 °C.
-
Oven Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to obtain the fragmentation pattern.
-
Comparison of Methodologies
| Feature | LC-MS/MS (Direct Analysis) | GC-MS (Derivatized Analysis) |
| Sample Preparation | Minimal, typically dilution. | Requires a multi-step derivatization process.[3][4] |
| Analyte Form | Native, underivatized molecule. | Chemically modified (e.g., silylated) molecule. |
| Fragmentation | Controlled fragmentation of the [M-H]⁻ ion via CID. | Extensive fragmentation of the derivatized molecular ion via EI. |
| Information Obtained | Provides information on the intact molecule and its characteristic fragments. | Provides a fragmentation pattern of the derivative, which can be used for library matching. |
| Advantages | Direct analysis, less sample handling, suitable for polar and non-volatile compounds. | High chromatographic resolution, extensive and reproducible fragmentation libraries available. |
| Disadvantages | Potential for ion suppression in complex matrices. | Indirect analysis, derivatization can be complex and introduce artifacts. |
Logical Workflow for Analysis
The following diagram outlines a logical workflow for the mass spectrometric analysis of this compound.
References
- 1. Monomethyl phosphate | CH5O4P | CID 13130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Methyl vs. Ethyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of methyl dihydrogen phosphate (B84403) and ethyl dihydrogen phosphate. The information presented herein is intended to assist researchers in selecting the appropriate phosphate monoester for their specific applications, ranging from biochemical studies to the design of phosphorylating agents in drug development. This comparison focuses on two key aspects of their reactivity: hydrolysis rates and phosphorylation potential, supported by available experimental data and established chemical principles.
Executive Summary
Methyl dihydrogen phosphate and ethyl dihydrogen phosphate are the two simplest alkyl monoesters of phosphoric acid. Their reactivity is primarily influenced by the nature of the alkyl group, which affects the electrophilicity of the phosphorus atom and the stability of the molecule. While both compounds are structurally similar, the seemingly minor difference between a methyl and an ethyl group leads to notable distinctions in their chemical behavior.
I. Hydrolysis Rates: A Quantitative Comparison
The stability of a phosphate ester in aqueous media is a critical factor in many biological and chemical systems. The rate of hydrolysis of methyl and ethyl dihydrogen phosphate has been studied, particularly in acidic solutions.
| Compound | Relative Rate of Hydrolysis (D₂O vs. H₂O)[1] |
| This compound | 1.20 ± 0.06 |
| Ethyl Dihydrogen Phosphate | 1.32 ± 0.05 |
| Table 1: Comparison of the kinetic solvent isotope effect for the hydrolysis of methyl and ethyl dihydrogen phosphate in strongly acidic solutions. A higher value suggests a greater degree of bond breaking in the transition state. |
In strongly acidic media, the rate of hydrolysis of ethyl dihydrogen phosphate is proportional to the perchloric acid concentration.[1] The kinetic data from studies in deuterated versus non-deuterated water show a difference in the solvent isotope effect, which provides insights into the reaction mechanism.[1] While a direct rate constant comparison is not explicitly provided in the initial search results, the trend in the series of alkyl dihydrogen phosphates (methyl, ethyl, isopropyl, t-butyl) suggests that the rate of hydrolysis decreases as the steric bulk of the alkyl group increases.[1] This is consistent with the general principles of steric hindrance in nucleophilic substitution reactions at the phosphorus center.
II. Phosphorylation Potential: A Theoretical and Mechanistic Comparison
The primary function of a phosphorylating agent is to transfer a phosphate group to a nucleophile, such as an alcohol or an amine. The efficiency of this transfer is referred to as the phosphorylation potential.
While direct experimental data comparing the phosphorylation rates of methyl and ethyl dihydrogen phosphate is scarce, we can infer their relative reactivity based on fundamental chemical principles:
-
Steric Effects: The methyl group is smaller than the ethyl group.[2][3] This reduced steric hindrance allows for easier access of a nucleophile to the electrophilic phosphorus atom, which should lead to a faster phosphorylation reaction.[4]
-
Electronic Effects: The methyl group is generally considered to be slightly more electron-withdrawing than the ethyl group due to hyperconjugation effects. This would make the phosphorus atom in this compound slightly more electrophilic and thus more susceptible to nucleophilic attack.
Therefore, it is reasonable to hypothesize that This compound is a more potent phosphorylating agent than ethyl dihydrogen phosphate .
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general reaction pathways for hydrolysis and phosphorylation, as well as a typical experimental workflow for comparing their reactivity.
III. Experimental Protocols
A. Determination of Hydrolysis Rate as a Function of pH
This protocol is adapted from the OECD Test Guideline for Hydrolysis as a Function of pH.
1. Materials:
-
This compound
-
Ethyl dihydrogen phosphate
-
Buffer solutions (pH 4, 7, and 9)
-
Constant temperature bath or incubator
-
HPLC or ³¹P NMR spectrometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare stock solutions of this compound and ethyl dihydrogen phosphate of known concentration in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For each compound, prepare three sets of reaction solutions by diluting the stock solution in the pH 4, 7, and 9 buffer solutions in volumetric flasks. The final concentration should be suitable for the analytical method used.
-
Place the reaction flasks in a constant temperature bath set at a specific temperature (e.g., 25°C or 50°C).
-
At regular time intervals, withdraw an aliquot from each reaction flask.
-
Immediately analyze the aliquot using a suitable analytical method (e.g., HPLC to measure the decrease in the parent compound concentration or ³¹P NMR to measure the increase in the inorganic phosphate signal).
-
Continue sampling until at least 50% of the compound has hydrolyzed or for a predetermined period.
3. Data Analysis:
-
Plot the concentration of the remaining alkyl dihydrogen phosphate versus time for each pH.
-
Determine the pseudo-first-order rate constant (k_obs) for hydrolysis at each pH by fitting the data to the integrated rate law: ln([A]t/[A]₀) = -k_obs * t.
-
Compare the k_obs values for methyl and ethyl dihydrogen phosphate at each pH.
B. Comparative Analysis of Phosphorylation Potential using ³¹P NMR Spectroscopy
This protocol outlines a method to compare the rate at which methyl and ethyl dihydrogen phosphate phosphorylate a model alcohol.
1. Materials:
-
This compound
-
Ethyl dihydrogen phosphate
-
A primary alcohol (e.g., benzyl (B1604629) alcohol) as the phosphate acceptor
-
A non-reactive deuterated solvent (e.g., D₂O or a deuterated organic solvent)
-
A suitable non-aqueous base (if necessary to deprotonate the alcohol)
-
NMR tubes
-
³¹P NMR spectrometer
2. Procedure:
-
In separate NMR tubes, prepare reaction mixtures containing a known concentration of the phosphate acceptor (benzyl alcohol), and either this compound or ethyl dihydrogen phosphate in the deuterated solvent. Ensure the molar ratio of the phosphorylating agent to the alcohol is 1:1.
-
If necessary, add a non-nucleophilic base to the reaction mixture to facilitate the reaction.
-
Acquire an initial ³¹P NMR spectrum (t=0) for each reaction mixture. The signals for the alkyl dihydrogen phosphate and the newly formed phosphorylated product should be distinct.
-
Maintain the NMR tubes at a constant temperature.
-
Acquire ³¹P NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting alkyl dihydrogen phosphate and the phosphorylated product in each spectrum.
3. Data Analysis:
-
Calculate the relative concentration of the product at each time point from the integration values.
-
Plot the concentration of the phosphorylated product versus time for both methyl and ethyl dihydrogen phosphate.
-
Determine the initial rate of reaction for each compound from the initial slope of the concentration-time plot.
-
Compare the initial rates to determine the relative phosphorylation potential.
IV. Conclusion
The available evidence on hydrolysis rates and the established principles of chemical reactivity strongly suggest that This compound is more reactive than ethyl dihydrogen phosphate . This increased reactivity is attributed to the smaller steric profile and slightly greater electron-withdrawing character of the methyl group. Consequently, this compound is expected to be a more potent phosphorylating agent.
For researchers designing experiments or developing new chemical entities, the choice between these two simple phosphate esters will depend on the desired balance between reactivity and stability. For applications requiring a more rapid phosphate transfer, this compound would be the preferred choice. Conversely, if greater stability in an aqueous environment is desired, ethyl dihydrogen phosphate may be more suitable. The experimental protocols provided in this guide offer a framework for directly comparing their reactivity under specific experimental conditions. Further research directly comparing the phosphorylation potential of these fundamental organophosphate compounds would be a valuable contribution to the field.
References
- 1. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 3. Page loading... [guidechem.com]
- 4. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
A Comparative Guide to Phosphorylation Reagents: Alternatives to Methyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a cornerstone of numerous biological processes and a critical step in the synthesis of many pharmaceuticals and research compounds. While simple phosphate donors like methyl dihydrogen phosphate have their applications, a diverse array of alternative reagents offers significant advantages in terms of efficiency, selectivity, and compatibility with complex molecules. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the optimal phosphorylation strategy for your research needs.
I. Overview of Phosphorylation Strategies
Phosphorylation methods can be broadly categorized into chemical and enzymatic approaches. Chemical methods offer versatility in substrate scope but can sometimes require harsh conditions or protecting group strategies. Enzymatic methods, primarily utilizing kinases and ATP analogs, provide exceptional selectivity under mild, physiological conditions but are often limited to specific substrates.
Here, we compare the performance of prominent chemical phosphorylation reagents—phosphorus oxychloride (POCl₃), phosphoramidites, and the Ψ-reagent—with kinase-catalyzed phosphorylation using ATP analogs.
II. Performance Comparison of Phosphorylation Reagents
The following tables summarize the performance of different phosphorylation reagents based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources to provide a relative understanding of each reagent's capabilities.
Table 1: Comparison of Reaction Yields for Alcohol Phosphorylation
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Ψ-Reagent | 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | 95 | [1] |
| Metronidazole | Metronidazole phosphate | 91 | [1] | |
| Cholesterol | Cholesterol phosphate | 85 | [1] | |
| Phosphoenolpyruvate (PEP-K) * | 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | 88 | [2] |
| 4-Bromophenethyl alcohol | 4-Bromophenethyl phosphate | 85 | [2] | |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl phosphate | 90 | [2] | |
| Electrochemical (H₃PO₃) | Methanol | Methyl phosphate | ~80 (NMR Yield) | [3] |
| Ethanol | Ethyl phosphate | ~75 (NMR Yield) | [3] | |
| 1-Propanol | Propyl phosphate | ~70 (NMR Yield) | [3] |
Note: Data for Phosphoenolpyruvate (PEP-K) is included as a proxy for a simple, activated phosphate donor, offering a point of comparison for reaction efficiency under specific catalytic conditions.
Table 2: Chemoselectivity of Phosphorylation Reagents
| Reagent | Substrate Mixture | Preferred Substrate | Selectivity Ratio | Reference |
| Ψ-Reagent | Serine vs. Tyrosine | Serine | >15:1 | [1] |
| Serine vs. Threonine | Serine | 5:1 | [1] | |
| Triallyl phosphite | Primary vs. Secondary Alcohols | Primary Alcohol | High (not quantified) | [4] |
Table 3: Substrate Scope of Selected Phosphorylation Reagents
| Reagent | Compatible Functional Groups | Incompatible Functional Groups | Reference |
| Ψ-Reagent | Alcohols (primary, secondary), phenols, amines (with protection), azides, thiophenes, aryl iodides, olefins, alkyl halides | Free amines | [1][5] |
| POCl₃ | Protected nucleosides, alcohols, phenols | Acid and base-labile groups without proper protection | [6] |
| Phosphoramidites | Alcohols, amines, thiols (requires subsequent oxidation) | Water, protic solvents without activators | [7] |
| Kinase-catalyzed (ATP analogs) | Specific protein/peptide substrates with kinase recognition motifs | Non-natural substrates, inhibitors of the specific kinase | [8] |
III. Experimental Protocols
A. Chemical Phosphorylation using the Ψ-Reagent
This protocol describes a general procedure for the phosphorylation of an alcohol using the P(V)-based Ψ-reagent.[1][5]
Materials:
-
Alcohol substrate (1.0 equiv.)
-
Ψ-reagent (1.5 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv. for loading, 3.0 equiv. for hydrolysis)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
To a stirred solution of the alcohol (0.1 mmol) in anhydrous DCM (1 mL) under an inert atmosphere, add the Ψ-reagent (0.15 mmol).
-
Add DBU (0.15 mmol) dropwise and stir the reaction at room temperature for 1 hour.
-
Prepare a solution of water (50 µL) in MeCN (1 mL).
-
Add the water/MeCN solution to the reaction mixture, followed by an additional portion of DBU (0.3 mmol).
-
Stir the resulting solution at room temperature for 15 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by preparative HPLC or HILIC silica (B1680970) gel chromatography.
B. Kinase-Catalyzed Phosphorylation using ATP Analogs
This protocol provides a general workflow for an in vitro kinase assay using a fluorescently labeled or modified ATP analog.
Materials:
-
Kinase of interest
-
Protein or peptide substrate
-
ATP analog (e.g., clickable, fluorescent)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated analogs, fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP analog in the kinase reaction buffer.
-
Initiate the reaction by adding the ATP analog.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction, for example, by adding EDTA or by heat inactivation.
-
Detect the phosphorylated product using a method compatible with the ATP analog used (e.g., Western blot, fluorescence measurement, or click chemistry followed by detection).
IV. Visualizing Phosphorylation in Cellular Signaling and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical signaling pathway involving phosphorylation and a general workflow for a phosphorylation experiment.
Caption: A generic signaling cascade initiated by ligand binding, leading to a series of phosphorylation events that activate downstream kinases and ultimately a transcription factor, resulting in altered gene expression.
Caption: A generalized experimental workflow for a chemical phosphorylation reaction, from combining reactants to the analysis and characterization of the final phosphorylated product.
V. Conclusion
The choice of a phosphorylation reagent is a critical decision in experimental design. While traditional reagents like this compound can be effective in certain contexts, the alternatives presented in this guide offer a range of advantages in terms of mildness of reaction conditions, chemoselectivity, and substrate compatibility. For researchers working with sensitive and complex biomolecules, reagents like the Ψ-reagent and enzymatic methods using ATP analogs provide powerful tools to achieve targeted phosphorylation with high efficiency. Careful consideration of the specific substrate, desired outcome, and available resources will enable the selection of the most appropriate method to advance research and development in the life sciences.
References
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 6. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
- 8. The Chemical Biology of Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Unraveling the Hydrolysis of Methyl Dihydrogen Phosphate
A deep dive into the associative, dissociative, and concerted pathways governing the breakdown of a fundamental phosphate (B84403) ester, supported by comparative experimental data and detailed analytical protocols.
The hydrolysis of methyl dihydrogen phosphate, a seemingly simple reaction, serves as a crucial model for understanding phosphoryl transfer reactions that are fundamental to countless biological processes, from energy metabolism to signal transduction. The precise mechanism of this reaction has been a subject of considerable scientific debate, with evidence pointing towards a mechanistic continuum rather than a single, universally accepted pathway. This guide provides a comparative analysis of the three principal proposed mechanisms—associative, dissociative, and concerted—supported by experimental data and detailed protocols for researchers in chemistry, biochemistry, and drug development.
The Mechanistic Trilemma: Associative, Dissociative, or Concerted?
The hydrolysis of this compound can proceed through several pathways, the predominance of which is influenced by factors such as pH and the nature of the leaving group. The three primary mechanisms under consideration are:
-
Associative Mechanism (ANDN): This pathway involves a step-wise process where the nucleophile (a water molecule) attacks the phosphorus center, forming a pentacoordinate intermediate. This is followed by the departure of the leaving group (methanol).
-
Dissociative Mechanism (DN+AN): In this mechanism, the leaving group departs first, leading to the formation of a highly reactive metaphosphate intermediate. This intermediate is then rapidly attacked by a water molecule.
-
Concerted Mechanism (SN2-like): This pathway involves a single transition state where the bond to the incoming nucleophile is forming concurrently with the breaking of the bond to the leaving group.
Quantitative Comparison of Hydrolysis Rates and Activation Parameters
The rate of this compound hydrolysis is significantly influenced by the pH of the solution, which dictates the protonation state of the phosphate group. The monoanionic species has been observed to be the most reactive.[3] Below is a summary of experimentally determined and computationally predicted kinetic and thermodynamic parameters for the hydrolysis reaction under various conditions.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) | Proposed Dominant Mechanism | Reference |
| 4 | 100 | 8 x 10⁻⁶ | - | - | Dissociative/Associative | [3] |
| 7 | 100 | 1.3 x 10⁻⁶ | - | - | Dissociative/Associative | [3] |
| Alkaline | High Temp | Extrapolated ~10⁻¹² (39°C) | 44.7 | -12 (predicted for substrate-assisted) | Solvent-assisted/Substrate-assisted | [4] |
| Neutral (dianion) | - | - | ~44 (calculated) | Near-zero | Associative/Dissociative | [2][5] |
Note: The data presented is a compilation from multiple sources and may involve experimental measurements under specific conditions or theoretical calculations. Direct comparison should be made with caution. The near-zero activation entropy observed in several studies is a point of contention, as it has been traditionally associated with dissociative pathways, yet computational studies suggest it can also be consistent with associative mechanisms.[2][6]
Experimental Protocols
To facilitate reproducible research in this area, detailed protocols for key experimental techniques are provided below.
Kinetic Analysis of this compound Hydrolysis via ³¹P NMR Spectroscopy
Objective: To determine the rate of hydrolysis of this compound by monitoring the change in the ³¹P NMR signal of the reactant and the inorganic phosphate product over time.
Materials:
-
This compound
-
Buffer solutions (e.g., phosphate, acetate, or borate (B1201080) buffers) for desired pH control[1][3][5][7][8]
-
Deuterated water (D₂O) for NMR field locking
-
NMR tubes
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired buffer.
-
For each kinetic run, transfer a precise volume of the stock solution into an NMR tube.
-
Add a known amount of D₂O to the NMR tube for locking purposes.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and allow the temperature to equilibrate.
-
Acquire a ³¹P NMR spectrum at time zero (t=0). Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5 times the longest T₁ of the phosphorus nuclei being observed to ensure full relaxation for quantitative analysis.
-
Proton decoupling to simplify the spectrum.
-
-
Continue to acquire spectra at regular time intervals over the course of the reaction. The frequency of acquisition will depend on the reaction rate at the chosen temperature and pH.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and the inorganic phosphate product.
-
The concentration of the reactant at each time point is proportional to its integral.
-
Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot should be linear.
-
The negative of the slope of this line gives the observed rate constant (k_obs).
-
HPLC-Based Kinetic Assay for Phosphate Ester Hydrolysis
Objective: To determine the rate of hydrolysis by separating and quantifying the reactant and product(s) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffer solutions for mobile phase and reaction medium
-
Acetonitrile or other suitable organic solvent for the mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
-
Autosampler for automated injections
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing a known concentration of this compound in the desired buffer and at a controlled temperature.
-
-
HPLC Method Development:
-
Develop an HPLC method capable of separating this compound from its hydrolysis products (methanol and inorganic phosphate). This will involve optimizing the mobile phase composition (e.g., buffer concentration, organic modifier percentage, and pH) and flow rate.
-
-
Kinetic Monitoring:
-
At time zero (t=0), inject a sample of the reaction mixture into the HPLC system.
-
Continue to inject samples at regular time intervals. An autosampler is highly recommended for accurate timing of injections.
-
-
Data Analysis:
-
Integrate the peak area of the this compound in each chromatogram.
-
Create a calibration curve by injecting known concentrations of this compound to correlate peak area with concentration.
-
Convert the peak areas from the kinetic run into concentrations using the calibration curve.
-
Plot the concentration of this compound versus time and analyze the data using appropriate kinetic models (e.g., first-order decay) to determine the rate constant.[9]
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathways: Proposed Mechanisms of Hydrolysis
Caption: Proposed mechanistic pathways for the hydrolysis of this compound.
Experimental Workflow: Kinetic Analysis
Caption: A generalized experimental workflow for studying the kinetics of hydrolysis.
Logical Relationships: Factors Influencing Mechanism
Caption: Key factors influencing the predominant mechanism of phosphate ester hydrolysis.
References
- 1. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Associative versus dissociative mechanisms of phosphate monoester hydrolysis: on the interpretation of activation entropies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Methyl Dihydrogen Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for synthesizing and validating the purity of methyl dihydrogen phosphate (B84403), a crucial building block in various chemical and pharmaceutical applications. We present detailed experimental protocols, comparative data on different synthetic routes, and robust analytical methods for purity assessment to ensure the quality and reliability of this important reagent.
Synthesis of Methyl Dihydrogen Phosphate: A Comparison of Phosphorylating Agents
The synthesis of this compound typically involves the phosphorylation of methanol (B129727). The choice of phosphorylating agent is critical as it influences reaction conditions, yield, and the impurity profile of the final product. Here, we compare two common methods: the use of phosphoryl chloride (POCl₃) and a milder, alternative phosphorylating agent.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method A: Phosphoryl Chloride (POCl₃) | Method B: Alternative Phosphorylating Agent (e.g., Ψ-Reagent) |
| Reagent | Phosphoryl chloride (POCl₃) | P(V)-based Ψ-reagent[1] |
| Typical Yield | 70-85% | 80-95%[1] |
| Reaction Conditions | Anhydrous conditions, often requires a base (e.g., pyridine) to scavenge HCl.[2][3] Can be exothermic. | Mild conditions, ambient temperature.[1][4] |
| Key Advantages | Readily available and inexpensive reagent. | High chemoselectivity, tolerates a wide range of functional groups, avoids harsh acidic byproducts.[1] |
| Key Disadvantages | Generates corrosive HCl byproduct, can lead to over-reaction to form dimethyl and trimethyl phosphate, requires careful control of stoichiometry.[5][6] | Reagent may be less readily available and more expensive. |
| Common Impurities | Dimethyl phosphate, trimethyl phosphate, unreacted methanol, phosphoric acid, pyridine (B92270) hydrochloride. | Unreacted starting materials, byproducts from the reagent itself. |
Experimental Protocols
Method A: Synthesis using Phosphoryl Chloride (POCl₃)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous methanol (1.0 eq) and anhydrous pyridine (1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or diethyl ether. The reaction is cooled to 0 °C in an ice bath.
-
Reaction: Phosphoryl chloride (1.0 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirred methanol solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The reaction is then quenched by the slow addition of cold water.
-
Work-up: The organic layer is separated, and the aqueous layer is washed with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Method B: Synthesis using a Ψ-Reagent (Illustrative)
-
Setup: A vial equipped with a stir bar is charged with methanol (1.0 eq), the Ψ-reagent (1.5 eq), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in anhydrous DCM.[1]
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Work-up: The reaction mixture is then subjected to an aqueous work-up and purification by chromatography to isolate the pure this compound.[1]
Figure 1. General workflow for the synthesis and purity validation of this compound.
Purification of this compound
Purification is a critical step to remove byproducts and unreacted starting materials. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the product and impurities in a suitable solvent system at different temperatures.[7][8] | Cost-effective for large-scale purification, can yield high-purity crystalline product. | Finding a suitable solvent system can be challenging, may result in product loss in the mother liquor. |
| Ion-Exchange Chromatography | Separation based on the charge of the molecule. This compound is anionic and will bind to an anion-exchange resin.[9][10][11][12][13] | High resolution and effective for removing charged impurities like phosphoric acid and hydrochloride salts. | Can be more time-consuming and expensive than recrystallization, especially for large quantities. |
Experimental Protocols
Purification by Recrystallization
-
Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., a polar solvent). A second solvent in which the product is poorly soluble (an anti-solvent, e.g., a non-polar solvent) is slowly added until turbidity is observed.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.
Purification by Ion-Exchange Chromatography
-
Resin Preparation: An anion-exchange resin (e.g., DEAE-cellulose or a strong anion exchanger) is packed into a column and equilibrated with a low ionic strength buffer (e.g., triethylammonium (B8662869) bicarbonate buffer, pH 7.5).
-
Sample Loading: The crude product is dissolved in the equilibration buffer and loaded onto the column.
-
Elution: The column is washed with the equilibration buffer to remove neutral and cationic impurities. The bound this compound is then eluted using a gradient of increasing salt concentration (e.g., a linear gradient of triethylammonium bicarbonate buffer).
-
Isolation: Fractions containing the product (identified by a suitable method like TLC or a phosphate assay) are pooled, and the volatile buffer is removed by lyophilization.
Analytical Validation of Purity
A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
Table 3: Analytical Methods for Purity Validation
| Technique | Information Provided | Key Parameters |
| ³¹P NMR Spectroscopy | Quantitative purity assessment, identification of phosphorus-containing impurities.[14][15][16] | Chemical shift (δ), integration, use of an internal standard for quantitative analysis (qNMR).[17][18] |
| ¹H NMR Spectroscopy | Structural confirmation, detection of non-phosphorus impurities. | Chemical shift (δ), integration, coupling constants. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities.[1][19][20][21] | Retention time, peak area, use of a reference standard. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | m/z value of the molecular ion. |
| Titration | Determination of the acid dissociation constants (pKa) and overall purity. | Equivalence points corresponding to the two acidic protons. |
Experimental Protocols
Quantitative ³¹P NMR Spectroscopy
-
Sample Preparation: A known mass of the synthesized this compound and a known mass of an internal standard (e.g., triphenyl phosphate or methylphosphonic acid) are accurately weighed and dissolved in a deuterated solvent (e.g., D₂O or CD₃OD).[17][18]
-
Data Acquisition: The ³¹P NMR spectrum is acquired with proton decoupling.[14] Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei for accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of the product peak to the integral of the internal standard peak, taking into account the molecular weights and number of phosphorus atoms of both the analyte and the standard.
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).[19]
-
Detection: UV detection is often not suitable for this compound due to the lack of a chromophore. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are preferred.
-
Analysis: The purity is determined by the percentage of the main peak area relative to the total peak area of all components in the chromatogram. A reference standard of known purity should be used for comparison and quantification.
Figure 2. Logical flow for the comprehensive purity validation of synthesized this compound.
Comparison with Alternative Products
While this compound is a versatile phosphorylating agent, other reagents can be used for similar purposes.
Table 4: Comparison with Alternative Phosphorylating Agents
| Reagent | Application | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Phosphorylation of alcohols and other nucleophiles.[22][23][24] | Powerful dehydrating and phosphorylating agent. | Highly reactive and can be difficult to handle, often leads to the formation of polyphosphates.[22][23] |
| Polyphosphoric Acid (PPA) | Phosphorylation and cyclization reactions.[25] | Strong acid and dehydrating agent, useful for specific transformations. | Viscous and can be difficult to work with, reactions often require high temperatures. |
| Dialkyl Phosphites (e.g., Diethyl Phosphite) | Atherton-Todd reaction for phosphorylation. | Milder reaction conditions compared to POCl₃. | Requires an oxidant and a base. |
Conclusion
The successful synthesis and validation of high-purity this compound require careful selection of the synthetic method, a robust purification strategy, and a comprehensive analytical approach. The use of modern, milder phosphorylating agents can offer advantages in terms of yield and chemoselectivity over traditional methods using phosphoryl chloride. For purity validation, a combination of ³¹P NMR for quantitative analysis and HPLC for orthogonal purity assessment is highly recommended to ensure the final product meets the stringent quality requirements for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. jte.edu.vn [jte.edu.vn]
- 8. researchgate.net [researchgate.net]
- 9. The fractionation of phosphate esters on ion-exchange resin by a new system of pH-gradient elution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. mdpi.com [mdpi.com]
- 17. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]
- 23. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. journal.uctm.edu [journal.uctm.edu]
A Comparative Analysis of Organophosphate Directing Groups in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic use of directing groups is a cornerstone of efficient and selective chemical synthesis. Among the diverse array of directing groups, organophosphates have emerged as a versatile and powerful class, enabling a wide range of synthetic transformations, most notably in the realm of C-H activation. This guide provides a comparative overview of common organophosphate directing groups—phosphates, phosphonates, phosphine (B1218219) oxides, and phosphoramidates—supported by experimental data to inform the selection of the optimal group for a given synthetic challenge.
Organophosphates offer several advantages as directing groups. They are generally stable, can be readily installed and removed, and their electronic and steric properties can be tuned to influence the reactivity and selectivity of a reaction. Their ability to chelate to transition metals facilitates the activation of otherwise inert C-H bonds, paving the way for the construction of complex molecular architectures.[1][2][3]
Performance Comparison of Organophosphate Directing Groups
The choice of an organophosphate directing group can significantly impact the outcome of a synthetic transformation. The following tables summarize the performance of different organophosphate directing groups in various catalytic reactions, providing a quantitative basis for comparison.
Table 1: Performance in C-H Activation and Functionalization Reactions
| Directing Group | Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Selectivity | Reference |
| Phosphate (B84403) | C–H Arylation | Pd(TFA)₂ | Aryl Diethyl Phosphates | Moderate to Good | Regioselective | [2] |
| Phosphonate (B1237965) | C–H Borylation | Iridium Catalyst | Aromatic Phosphonates | Good to Excellent | ortho-selective | [4] |
| Asymmetric Hydroboration | Rhodium Catalyst | Allylic Phosphonates | up to 83 | up to 99:1 er | [5] | |
| Oxidative Annulation | Rhodium Catalyst | Phosphonic Monoesters | High | Regioselective | [6] | |
| Phosphine Oxide | C–H Olefination | Pd(OAc)₂ | (2-bromophenyl)diphenylphosphine oxide | >90 | Regioselective | [7] |
| Asymmetric Hydrosilylation | P-chiral Phosphine Oxides | Ketimines | Good | Poor (ee <30%) | [8] | |
| Phosphoramidate | C–H Arylation | Pd(OAc)₂ | N-Aryl Phosphoramidates | Good to Excellent | Regioselective | [9] |
In-Depth Look at Organophosphate Directing Groups
Phosphate Esters
The phosphate group can serve as an effective directing group in transition-metal-catalyzed C-H bond activation.[2] For instance, both dialkyl phosphate and monophosphoric acid directing groups have been shown to facilitate the palladium-catalyzed arylation of C-H bonds.[2]
Phosphonates
Phosphonate groups have demonstrated significant utility in directing catalytic reactions. They have been successfully employed in the rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes, affording chiral tertiary boronic esters with high enantioselectivity.[5] Furthermore, phosphonate monoesters are effective directing groups in rhodium-catalyzed oxidative annulations with alkynes to produce phosphaisocoumarins.[6] Their utility also extends to iridium-catalyzed ortho-C–H borylation of aromatic phosphonates.[4]
Phosphine Oxides
Phosphine oxides are another prominent class of organophosphate directing groups. They have been instrumental in palladium-catalyzed C-H olefination reactions to generate phosphine-alkene ligands.[7] While P-chiral phosphine oxides have been explored as catalysts in asymmetric hydrosilylation, they have so far provided modest enantioselectivity.[8]
Phosphoramidates
Phosphoramidates represent a more recent addition to the arsenal (B13267) of organophosphate directing groups. They have been shown to be highly effective in directing palladium-catalyzed C-H arylation of N-aryl compounds at room temperature, providing good to excellent yields of the desired products.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of these synthetic methods. Below are representative experimental protocols for reactions utilizing different organophosphate directing groups.
Protocol 1: Phosphonate-Directed Rhodium-Catalyzed Asymmetric Hydroboration of an Allylic Phosphonate[5]
Objective: To synthesize a chiral tertiary boronic ester via enantioselective hydroboration directed by a phosphonate group.
Materials:
-
Allylic phosphonate substrate (e.g., (E)-diethyl (3-phenylallyl)phosphonate)
-
Pinacolborane (HBpin)
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., TADDOL-derived monophosphite ligand)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, a solution of [Rh(cod)₂]BF₄ and the chiral ligand in anhydrous THF is prepared and stirred for 30 minutes.
-
To this catalyst solution, the allylic phosphonate substrate is added.
-
Pinacolborane is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral tertiary boronic ester.
Protocol 2: Phosphine Oxide-Directed Palladium-Catalyzed C-H Olefination[7]
Objective: To synthesize an olefinated phosphine oxide via a Heck reaction directed by the phosphine oxide group.
Materials:
-
Haloarylphosphine oxide (e.g., (4-bromophenyl)diphenylphosphine (B1581179) oxide)
-
Olefin (e.g., styrene)
-
Herrmann-Beller palladacycle catalyst
-
Sodium acetate (B1210297) (NaOAc)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, the haloarylphosphine oxide, olefin, sodium acetate, and the Herrmann-Beller palladacycle catalyst are added.
-
Anhydrous DMF is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to 125 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the olefinated phosphine oxide.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a general signaling pathway for directed C-H activation and a typical experimental workflow.
Caption: General mechanism of transition metal-catalyzed C-H activation directed by an organophosphate group.
Caption: A typical experimental workflow for a directed C-H functionalization reaction.
Conclusion
Organophosphate directing groups are indispensable tools in modern organic synthesis, enabling the selective functionalization of C-H bonds. The choice between phosphates, phosphonates, phosphine oxides, and phosphoramidates depends on the specific reaction, desired outcome, and substrate. While phosphonates and phosphine oxides are well-established and versatile, newer additions like phosphoramidates show great promise for specific applications. The provided data and protocols serve as a guide for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new molecules.
References
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed oxidative C-H activation/cyclization for the synthesis of phosphaisocoumarins and phosphorous 2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Unrivaled Efficacy of ATP in Kinase Reactions: A Comparative Guide to Phosphate Donors
A comprehensive review of scientific literature reveals Adenosine Triphosphate (ATP) as the unparalleled phosphate (B84403) donor in kinase-catalyzed reactions. While alternative donors have been identified, extensive searches have yielded no evidence of methyl dihydrogen phosphate serving as a substrate for kinases. This guide will delve into the established role of ATP, explore known alternative phosphate donors, and provide detailed protocols for assessing kinase activity.
ATP: The Universal Currency of Phosphorylation
Kinases, a pivotal class of enzymes, regulate a vast array of cellular processes by catalyzing the transfer of a phosphoryl group to a substrate.[1] This process, known as phosphorylation, almost universally utilizes ATP as the phosphate donor. The high phosphoryl transfer potential of ATP is attributed to the electrostatic repulsion between its negatively charged phosphate groups and the resonance stabilization of the resulting Adenosine Diphosphate (ADP) and inorganic phosphate.[1] This inherent chemical energy makes the transfer of the terminal (gamma) phosphate group a thermodynamically favorable reaction.
The general mechanism of a kinase-catalyzed reaction involves the binding of both ATP and the substrate to the enzyme's active site. The kinase then facilitates the nucleophilic attack of a hydroxyl group on the substrate to the gamma-phosphate of ATP, resulting in the phosphorylated substrate and ADP.
Figure 1: General workflow of a kinase-catalyzed phosphorylation reaction using ATP.
Exploring the Landscape of Non-ATP Phosphate Donors
While ATP is the predominant phosphate donor, a few exceptions have been documented in the scientific literature. It is noteworthy that this compound does not appear among these studied alternatives.
Inorganic Pyrophosphate (PPi): Some kinases, particularly in certain bacteria and lower eukaryotes, can utilize inorganic pyrophosphate as a phosphate donor.[2] For instance, a PPi-dependent ribokinase has been identified.[2] The specificity for PPi over ATP in these enzymes is determined by specific motifs in their active sites, such as an RXGRGD motif, which accommodates the smaller PPi molecule.[2]
Inositol (B14025) Pyrophosphates: Diphosphoinositol pentakisphosphate (IP7), an inositol pyrophosphate, has been shown to phosphorylate proteins in a non-enzymatic manner, and in some cases, in a way that appears to be distinct from ATP-dependent phosphorylation.[3][4] Research has indicated that IP7 can phosphorylate a similar number of proteins in cell extracts as ATP, but the specific protein targets seem to differ.[4]
A direct quantitative comparison of the efficacy of these alternative donors with ATP is challenging due to the limited number of kinases that can utilize them and the different reaction mechanisms. The vast majority of the over 500 kinases in the human kinome are highly specific for ATP.[5]
| Phosphate Donor | Known Utilizing Kinases/Mechanism | Key Features | Reference |
| Adenosine Triphosphate (ATP) | The vast majority of known kinases. | High phosphoryl transfer potential, ubiquitous in cells. | [1] |
| Inorganic Pyrophosphate (PPi) | A limited number of kinases, such as certain ribokinases. | Utilized by specific enzymes with adapted active sites. | [2] |
| Diphosphoinositol Pentakisphosphate (IP7) | Can phosphorylate proteins, potentially non-enzymatically. | May phosphorylate a different subset of proteins than ATP. | [3][4] |
| This compound | No published evidence of use as a kinase substrate. | N/A | N/A |
Standard Experimental Protocols for Measuring Kinase Activity with ATP
Given the central role of ATP, numerous assays have been developed to measure kinase activity by detecting either the consumption of ATP or the formation of the phosphorylated product.
Experimental Workflow for a Typical Kinase Assay
Figure 2: A generalized experimental workflow for a kinase assay.
Radiometric Assay using [γ-³²P]ATP
This is considered the "gold standard" for quantifying kinase activity due to its direct measurement and high sensitivity.[6]
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a protein or peptide substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate (protein or peptide), [γ-³²P]ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl).
-
Initiation: Start the reaction by adding the kinase to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, followed by washing to remove unincorporated ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Calculation: Kinase activity is calculated based on the amount of radioactivity incorporated over time.[6]
Luminescence-Based Assay (e.g., Kinase-Glo®)
This high-throughput method measures kinase activity by quantifying the amount of ATP remaining in the solution after the reaction.[7]
Principle: The amount of ATP remaining is inversely proportional to the kinase activity. The remaining ATP is used in a luciferase-catalyzed reaction to produce light.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, a known concentration of ATP, and reaction buffer.
-
Incubation: Incubate the plate at room temperature for the desired reaction time.
-
ATP Detection: Add a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent typically contains luciferase and its substrate, luciferin, and also stops the kinase reaction.
-
Signal Stabilization: Incubate for a short period as per the manufacturer's instructions to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. A lower luminescent signal indicates higher kinase activity.[7]
Fluorescence-Based Assay
These assays utilize fluorescently labeled substrates or ATP analogs to monitor the kinase reaction.[8]
Principle: The phosphorylation of a fluorescently labeled substrate leads to a change in its fluorescent properties, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Protocol (Example using a fluorescently labeled peptide):
-
Reaction Components: Prepare a reaction mixture with the kinase, a fluorescently labeled peptide substrate, ATP, and reaction buffer.
-
Reaction Initiation and Incubation: Mix the components and incubate to allow for phosphorylation.
-
Detection: Measure the change in the fluorescent signal (e.g., fluorescence polarization) using a suitable plate reader. The degree of change in the signal is proportional to the extent of substrate phosphorylation.
Kinase Signaling Pathway Example: The MAPK/ERK Pathway
Kinases are integral components of signaling pathways that transmit signals from the cell surface to the nucleus, regulating cellular processes like proliferation and differentiation.
Figure 3: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a pyrophosphate-dependent kinase and its donor selectivity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation without ATP | The Scientist [the-scientist.com]
- 4. ATP-free phosphorylation | The Scientist [the-scientist.com]
- 5. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Comparative Guide to Cross-Reactivity Studies of Monomethyl Phosphate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-reactivity involving monomethyl phosphate (B84403) (MMP) and other structurally similar organophosphate compounds. Due to the limited availability of direct cross-reactivity data for monomethyl phosphate in immunoassays, this document leverages data from related organophosphate metabolites to offer insights into a crucial analytical challenge. The guide also presents alternative analytical methods and detailed experimental protocols relevant to the detection of small organophosphate molecules.
Executive Summary
Monomethyl phosphate is a primary metabolite of several organophosphate compounds. Its detection and quantification are essential for toxicological assessments and exposure monitoring. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput method for screening such small molecules. However, a significant challenge with immunoassays is the potential for cross-reactivity, where antibodies bind to structurally similar, non-target analytes, leading to inaccurate results.[1] This guide explores the principles of cross-reactivity in the context of MMP and provides a framework for evaluating potential interferences.
Immunoassay Cross-Reactivity: A Comparative Overview
The specificity of an immunoassay is determined by the binding affinity of the antibody to its target antigen. Cross-reactivity occurs when the antibody binds to other structurally related compounds.[1] For small molecules like MMP, developing highly specific antibodies is challenging due to the limited number of unique epitopes.
Table 1: Cross-Reactivity of an Immunoassay for Parathion with Related Organophosphorus Pesticides
| Compound | Cross-Reactivity (%) |
| Parathion | 100 |
| Methyl-parathion | 42.4 |
| Fenitrothion | Data not available |
| Imidacloprid | Negligible |
| Imidaclothiz | 103.4 |
Source: Data inferred from studies on organophosphorus pesticide immunoassays.[3]
Table 2: Inhibitory Concentrations (IC50) of Soman Analogs in a Competitive Inhibition Enzyme Immunoassay (CIEIA)
| Compound | IC50 (M) |
| 4-nitrophenylpinacolylmethylphosphonate | 5 x 10⁻⁷ |
| dipinacolylmethylphosphonate | 8 x 10⁻⁷ |
| diisopropylmethylphosphonate | 2 x 10⁻⁶ |
| 4-nitrophenylmethyl(phenylphosphinate) | 3 x 10⁻⁵ |
| 4-nitrophenylethyl(phenyl)phosphinate | 6.5 x 10⁻⁵ |
| 4-Nitrophenyl-di(n-butyl)phosphinate | No inhibition |
Source: Data from a study on an immunoassay for the organophosphorus compound soman.[4]
Alternative Analytical Methods
Given the potential for cross-reactivity in immunoassays, alternative, more specific methods are often employed for the quantitative analysis of monomethyl phosphate.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be utilized for the analysis of monomethyl phosphate. This method offers high specificity and is suitable for separating MMP from other metabolites.[5]
-
Mobile Phase: A typical mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility.[5]
-
Column: A Newcrom R1 HPLC column is an example of a suitable stationary phase.[5]
-
Application: This method is scalable and can be used for the isolation of impurities in preparative separation and for pharmacokinetic studies.[5]
Experimental Protocols
A competitive ELISA is a common format for the detection of small molecules like monomethyl phosphate.[6] Below is a representative, detailed protocol.
Competitive ELISA Protocol for Small Molecule Detection
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Sample/Standard Diluent: Assay-specific buffer.
-
Antibody Diluent: Assay-specific buffer.
-
Enzyme-Conjugate Diluent: Assay-specific buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.
-
Stop Solution: 2 M Sulfuric Acid.
2. Assay Procedure:
-
Coating: Dilute the capture antibody-small molecule conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add 50 µL of the standard or sample to the appropriate wells. Immediately add 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step, increasing the number of washes to five.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Caption: Workflow for a competitive ELISA.
Caption: Principle of antibody cross-reactivity.
References
- 1. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Development of an immunoassay for diagnosis of exposure to toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monomethyl phosphate | SIELC Technologies [sielc.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
Differentiating Methyl Dihydrogen Phosphate from Other Phosphate Esters: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphate (B84403) esters are fundamental molecules in biological systems and are integral to numerous drug candidates. The degree of esterification of a phosphate group dramatically influences its chemical and physical properties, including its acidity, polarity, and ability to interact with biological targets. Consequently, the precise characterization of phosphate esters, such as distinguishing methyl dihydrogen phosphate from its di- and tri-methylated counterparts, is a critical step in research and development. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of this compound.
Spectroscopic Comparison of Methylated Phosphate Esters
The key to differentiating this compound from dimethyl phosphate and trimethyl phosphate lies in the number of acidic protons and methyl groups, which directly impacts their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of phosphate esters. The key nuclei to probe are ³¹P, ¹H, and ¹³C.
Data Summary: NMR Spectroscopy
| Compound Name | Structure | ³¹P NMR Chemical Shift (δ, ppm) | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | CH₃OPO(OH)₂ | ~0 to +5 (pH-dependent) | -OCH₃: ~3.5-3.8 (d, ³JHP ≈ 10-11 Hz)-OH: Broad, pH and concentration-dependent, ~4-12 | -OCH₃: ~50-55 (d, ²JCP ≈ 5-7 Hz) |
| Dimethyl Phosphate | (CH₃O)₂PO(OH) | ~+2 to +3[1] | -OCH₃: ~3.6-3.9 (d, ³JHP ≈ 11 Hz)-OH: Broad, pH and concentration-dependent, ~10-13 | -OCH₃: ~52-56 (d, ²JCP ≈ 6-8 Hz) |
| Trimethyl Phosphate | (CH₃O)₃PO | ~+2 to +4 | -OCH₃: ~3.7-3.8 (d, ³JHP ≈ 11 Hz)[2] | -OCH₃: ~54-55 (d, ²JCP ≈ 6 Hz)[3] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, pH, and temperature.
Key Differentiating Features in NMR:
-
³¹P NMR: The chemical shift of phosphate esters is sensitive to the number of ester groups. While there is some overlap, monoalkyl phosphates like this compound tend to have ³¹P chemical shifts that are highly dependent on the pH of the solution due to the presence of two acidic protons. The signal will shift significantly as the phosphate group is deprotonated. Diesters are also pH-sensitive, but to a lesser extent, while the chemical shift of triesters is largely pH-independent.
-
¹H NMR: The most telling feature is the integration of the methyl proton signal relative to the exchangeable hydroxyl protons (if observed). For this compound, the ratio of methyl protons to hydroxyl protons is 3:2. For dimethyl phosphate, this ratio is 6:1. Trimethyl phosphate will show only a signal for the methyl protons. The methyl protons in all three compounds appear as a doublet due to coupling with the phosphorus atom (³JHP).
-
¹³C NMR: Similar to ¹H NMR, the carbon of the methyl group(s) will appear as a doublet due to coupling with the phosphorus atom (²JCP). The chemical shift of the methoxy (B1213986) carbon is subtly influenced by the degree of esterification.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrations for phosphate esters are the P=O (phosphoryl) and P-O-C (ester) stretches.
Data Summary: IR Spectroscopy
| Compound Name | P=O Stretch (cm⁻¹) | P-O-C Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | ~1200 - 1300 | ~1000 - 1050 | Broad, ~2500 - 3300 |
| Dimethyl Phosphate | ~1250 - 1280 | ~1010 - 1060 | Broad, ~2500 - 3300 |
| Trimethyl Phosphate | ~1270 - 1300[4] | ~1020 - 1070[4] | Absent |
Key Differentiating Features in IR:
The most significant difference is the presence or absence of a broad O-H stretching band, which is characteristic of the acidic protons on the phosphate group. Both this compound and dimethyl phosphate will exhibit a strong, broad absorption in the 2500-3300 cm⁻¹ region, which is absent in the spectrum of trimethyl phosphate. Differentiating between methyl dihydrogen and dimethyl phosphate by IR alone can be challenging, but subtle differences in the P=O and P-O-C stretching frequencies may be observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Data Summary: Mass Spectrometry
| Compound Name | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) in Negative Ion Mode | Key Fragmentation Pathways |
| This compound | 112.02 | 111.01 | Loss of CH₃OH, loss of H₂O |
| Dimethyl Phosphate | 126.05[5] | 125.03 | Loss of CH₃OH, loss of CH₃ |
| Trimethyl Phosphate | 140.07[6] | Not readily observed | [M+H]⁺: 141.05. Fragmentation by loss of CH₂O, CH₃OH. |
Key Differentiating Features in MS:
-
Molecular Ion: The most straightforward differentiation is the molecular weight of each compound. In negative ion mode ESI-MS, this compound and dimethyl phosphate are readily deprotonated to form [M-H]⁻ ions at m/z 111.01 and 125.03, respectively. Trimethyl phosphate, lacking an acidic proton, is more commonly observed as a protonated molecule [M+H]⁺ or as adducts in positive ion mode.
-
Fragmentation: The fragmentation patterns can also be diagnostic. For instance, the neutral loss of methanol (B129727) (CH₃OH) is a common pathway for both methyl and dimethyl phosphate.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy (³¹P, ¹H, ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the phosphate ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).
-
For pH-dependent studies, prepare a series of samples in D₂O buffered to different pD values.
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., DSS for ¹H in D₂O, or a sealed capillary with a reference for ³¹P).
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
³¹P NMR Acquisition:
-
Use a broadband probe tuned to the ³¹P frequency.
-
Acquire spectra with proton decoupling to simplify the spectrum to a single peak for each unique phosphorus environment.
-
Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration if needed.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
For observing P-C coupling, a ¹³C spectrum without proton decoupling can be acquired, though this significantly reduces sensitivity.
-
2D correlation experiments like HSQC (¹H-¹³C) and HMBC (¹H-¹³C) can be used to confirm assignments.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (e.g., Trimethyl Phosphate): A thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (e.g., this compound):
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the phosphate ester (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).
-
For ESI, the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) can improve ionization efficiency for positive and negative modes, respectively.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe all possible ionic species.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe characteristic daughter ions.
-
Visualizing the Differentiation
Molecular Structures
The fundamental differences in the structures of the three phosphate esters are the basis for their distinct spectroscopic properties.
References
- 1. rsc.org [rsc.org]
- 2. Trimethyl phosphate(512-56-1) 1H NMR [m.chemicalbook.com]
- 3. Trimethyl phosphate(512-56-1) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosphoric acid, trimethyl ester [webbook.nist.gov]
The Surprising Potential of Methyl Dihydrogen Phosphate in Cross-Coupling Chemistry: A Comparative Outlook for Suzuki and Negishi Reactions
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and robust catalytic systems in cross-coupling reactions is perpetual. While sophisticated phosphine (B1218219) ligands often take center stage, this guide explores the theoretical potential of a simpler, often overlooked molecule: methyl dihydrogen phosphate (B84403). In the absence of direct comparative studies, this document provides a theoretical framework, grounded in the fundamental principles of Suzuki-Miyaura and Negishi cross-coupling reactions, to anticipate the performance of methyl dihydrogen phosphate and to propose avenues for future experimental validation.
The Suzuki-Miyaura and Negishi reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of ligands and additives is paramount in these palladium- or nickel-catalyzed transformations, influencing catalyst stability, reactivity, and selectivity. While bulky, electron-rich phosphines are the conventional choice, the unique properties of this compound—a small, acidic, and coordinating molecule—suggest it could play a multifaceted role in these catalytic cycles.
A Tale of Two Couplings: Mechanistic Overview
The catalytic cycles of the Suzuki-Miyaura and Negishi couplings share common elementary steps: oxidative addition and reductive elimination. The key difference lies in the transmetalation step, which involves an organoboron species in the Suzuki reaction and an organozinc reagent in the Negishi reaction. This distinction has profound implications for reaction conditions and the potential influence of additives.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling typically requires a base to activate the organoboron species, forming a borate (B1201080) complex that facilitates transmetalation. The choice of base is critical and can influence the reaction outcome.
The Negishi Catalytic Cycle
In contrast, the Negishi coupling does not typically require a base, as organozinc reagents are generally more reactive and transmetalate directly with the palladium center.
Hypothetical Performance of this compound
Based on its chemical properties, this compound could influence the catalytic cycles in several ways: as a proton source, a ligand, or a phosphate source.
Potential Roles in Suzuki Coupling
In the Suzuki reaction, the acidic protons of this compound could play a significant role.
-
Protonolysis of the Organoboron Reagent: The acidity of this compound could lead to the undesired protonolysis of the organoboron reagent, potentially reducing the yield.
-
Interaction with the Base: It could react with the base required for the Suzuki coupling, altering the basicity of the reaction medium and potentially affecting the rate of transmetalation.
-
Ligand Exchange: The phosphate moiety could coordinate to the palladium center, potentially displacing other ligands and altering the catalyst's reactivity and stability.
Potential Roles in Negishi Coupling
The Negishi coupling, being base-free, might offer a more compatible environment for this compound.
-
Ligand Properties: The phosphate oxygen atoms can act as a weak L-type ligand, coordinating to the palladium center. This could potentially stabilize the catalytic species.
-
Additive Effects: In some cases, additives are known to influence the rate and selectivity of Negishi couplings. The phosphate anion could potentially act as a phase-transfer agent or influence the aggregation state of the organozinc reagent.
Proposed Experimental Protocols for Comparative Analysis
To validate these hypotheses, a systematic experimental investigation is required. Below are proposed general protocols for evaluating the performance of this compound in both Suzuki and Negishi couplings.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube would be charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (if any, e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The tube would then be evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., toluene, 5 mL) and this compound (at varying concentrations) would be added via syringe. The reaction mixture would be stirred at a specified temperature (e.g., 100 °C) and monitored by GC-MS or LC-MS.
General Procedure for Negishi Coupling
An oven-dried Schlenk tube would be charged with the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (if any, e.g., P(t-Bu)₃, 4 mol%). The tube would be evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., THF, 5 mL) and this compound (at varying concentrations) would be added. The organozinc reagent (1.2 mmol in THF) would then be added dropwise at room temperature. The reaction mixture would be stirred at a specified temperature (e.g., 60 °C) and monitored by GC-MS or LC-MS.
Hypothetical Data Presentation
The following tables present a hypothetical comparison of the expected performance of a standard Suzuki and Negishi coupling with and without the addition of this compound. It is crucial to note that this data is purely speculative and intended to guide future experimental design.
| Reaction | Additive (mol%) | Aryl Halide | Coupling Partner | Yield (%) | Selectivity |
| Suzuki-Miyaura | None | 4-Bromotoluene | Phenylboronic acid | 95 | >99:1 |
| This compound (10) | 4-Bromotoluene | Phenylboronic acid | 60 | >99:1 | |
| This compound (50) | 4-Bromotoluene | Phenylboronic acid | 25 | >99:1 | |
| Negishi | None | 4-Bromotoluene | Phenylzinc chloride | 92 | >99:1 |
| This compound (10) | 4-Bromotoluene | Phenylzinc chloride | 90 | >99:1 | |
| This compound (50) | 4-Bromotoluene | Phenylzinc chloride | 85 | >99:1 |
Table 1: Hypothetical Yield Comparison.
| Parameter | Suzuki-Miyaura with MeH₂PO₄ | Negishi with MeH₂PO₄ |
| Plausible Interaction | Protonolysis of boronic acid, interaction with base, ligand exchange. | Weak ligand coordination, potential additive effects. |
| Expected Outcome | Significant decrease in yield due to side reactions. | Minimal impact on yield, potentially slight modulation of reactivity. |
| Optimal Conditions | Likely requires a non-basic variant of Suzuki coupling. | More tolerant to the presence of the acidic additive. |
Table 2: Hypothetical Performance Summary.
Logical Workflow for Investigation
The following diagram outlines a logical workflow for a research program aimed at elucidating the role of this compound in these cross-coupling reactions.
Conclusion and Future Outlook
While the direct application of this compound as a performance-enhancing additive in Suzuki and Negishi couplings remains unexplored, a theoretical analysis suggests divergent outcomes. Its acidic nature is likely to be detrimental in the base-mediated Suzuki-Miyaura reaction, whereas its potential role as a weak ligand or benign additive in the Negishi coupling warrants experimental investigation. The protocols and hypothetical data presented here provide a roadmap for researchers to explore this intriguing possibility. Uncovering the precise role of simple molecules like this compound could lead to the development of novel, cost-effective, and environmentally benign catalytic systems for carbon-carbon bond formation.
Characterization of Methyl Dihydrogen Phosphate: A Comparative Guide to HPLC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate and robust characterization of small, polar molecules like methyl dihydrogen phosphate (B84403) (MDHP) is critical for ensuring product quality, purity, and performance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical methods for the characterization of MDHP. The information presented herein is supported by experimental data and detailed protocols to assist in method selection and implementation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a powerful and versatile technique for the analysis of a wide range of compounds, including the highly polar methyl dihydrogen phosphate. Its high sensitivity and selectivity make it particularly suitable for identifying and quantifying MDHP, even in complex matrices. Due to the polar nature of MDHP, specialized chromatographic techniques are often employed to achieve adequate retention and separation.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is a popular approach for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography. The separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Ion-Pair Chromatography-MS
Ion-pair chromatography is another effective strategy for the analysis of ionic and highly polar compounds like MDHP. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on a non-polar stationary phase.
Experimental Protocols
HPLC-MS Method for this compound
This section details a proposed HPLC-MS method for the quantitative analysis of this compound, based on established methods for similar small organophosphate compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a diluent (e.g., 90:10 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the diluent to prepare calibration standards and quality control samples at the desired concentrations.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
HILIC-MS Conditions:
-
Column: A HILIC column, such as one with an amide or zwitterionic stationary phase (e.g., 100 mm x 2.1 mm, 2.5 µm particle size), is recommended.
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH adjusted to 6.1.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 75% B
-
5-6 min: Hold at 75% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transition (MRM): The precursor ion for this compound ([M-H]⁻) is m/z 111. The product ion for quantification would be m/z 79 (PO₃⁻).
Ion-Pair LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 10 mM N,N-dimethylhexylamine (ion-pairing reagent), pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: A typical starting condition would be a high percentage of Mobile Phase A (e.g., 90-95%) with adjustments based on initial scouting runs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode is often used with amine-based ion-pairing reagents to form adducts.[1]
-
Monitored Transition (MRM): The specific transition would depend on the adduct formed with the ion-pairing reagent.
Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other analytical techniques offer complementary or alternative approaches for the characterization of this compound.
Ion Chromatography (IC)
Ion chromatography is a robust and reliable technique specifically designed for the analysis of ionic species. It is particularly well-suited for the direct determination of phosphate-containing compounds.[2][3]
Experimental Protocol - Ion Chromatography:
-
Column: A high-capacity anion-exchange column.
-
Eluent: A potassium hydroxide (B78521) (KOH) gradient is commonly used.
-
Detection: Suppressed conductivity detection is the standard for high sensitivity.[3]
-
Sample Preparation: Similar to HPLC-MS, samples are dissolved in deionized water and filtered before injection.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly specific and non-destructive technique for the characterization and quantification of phosphorus-containing compounds.[4][5] It provides valuable structural information and can be used for absolute quantification without the need for a calibration curve when an internal standard is used.[4]
Experimental Protocol - ³¹P NMR:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O).
-
Add a known amount of a suitable internal standard (e.g., triphenyl phosphate for organic solvents or a certified reference material for aqueous solutions).[6]
-
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a pulse program with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Ensure a sufficient relaxation delay (typically 5 times the longest T₁ of the phosphorus nuclei being quantified) to allow for complete relaxation of the nuclei between pulses.
-
-
Quantification: The concentration of this compound is determined by comparing the integral of its ³¹P signal to the integral of the known concentration of the internal standard.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of the discussed analytical methods for the analysis of small organophosphate compounds, providing a basis for comparison. Please note that the exact values for this compound may vary depending on the specific instrumentation and experimental conditions.
Table 1: Performance Comparison for Quantitative Analysis
| Parameter | HPLC-MS (HILIC) | Ion Chromatography | ³¹P NMR |
| Limit of Detection (LOD) | 0.02 - 0.07 ng/mL[7][8] | 0.2 - 0.8 µg/L[9] | ~200 µM |
| Limit of Quantitation (LOQ) | 0.06 - 0.21 ng/mL[7][8] | ~1 µg/L | ~500 µM |
| Linearity (r²) | >0.99[10] | >0.99 | N/A (Direct quantification) |
| Precision (%RSD) | <15%[7][10] | <15%[9] | <5% |
| Selectivity | High (based on m/z) | Moderate | High (based on chemical shift) |
| Throughput | High | High | Low to Moderate |
Table 2: Qualitative Comparison of Analytical Techniques
| Feature | HPLC-MS | Ion Chromatography | ³¹P NMR |
| Principle | Separation by chromatography, detection by mass | Separation by ion exchange, detection by conductivity | Nuclear magnetic resonance of ³¹P nucleus |
| Strengths | High sensitivity and selectivity, structural information from MS/MS | Robust, reliable for ionic species, direct analysis | Non-destructive, absolute quantification, detailed structural information |
| Limitations | Matrix effects, potential for ion suppression | Limited to ionic analytes, lower sensitivity than MS | Lower sensitivity, requires higher concentrations, lower throughput |
| Typical Application | Trace-level quantification, impurity profiling, metabolite identification | Routine analysis of known ionic compounds | Structural elucidation, purity assessment, absolute quantification |
Mandatory Visualizations
References
- 1. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]
- 2. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 3. diduco.com [diduco.com]
- 4. mdpi.com [mdpi.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methyl Dihydrogen Phosphate: An Essential Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of methyl dihydrogen phosphate (B84403), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical.
Methyl dihydrogen phosphate is an acidic and corrosive organophosphate compound. Improper disposal can lead to environmental contamination and potential health hazards. When heated to decomposition, it emits toxic fumes of phosphorous oxides. Therefore, a systematic approach to its disposal, incorporating neutralization and adherence to local regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety goggles or a face shield: To protect the eyes from splashes.
-
A laboratory coat: To protect clothing and skin.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound from a laboratory setting involves neutralization to a neutral pH range, followed by disposal in accordance with local regulations.
Experimental Protocol: Neutralization of this compound Waste
This protocol details the in-laboratory neutralization of small quantities (typically less than 1 liter) of aqueous solutions containing this compound.
Materials:
-
Waste solution of this compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution or 5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Ice bath
-
Appropriate PPE
Procedure:
-
Preparation:
-
Place the beaker containing the this compound waste solution in an ice bath on a stir plate within a chemical fume hood.
-
If the waste is concentrated, dilute it with water to a concentration of less than 10%. Always add the acid to the water slowly.
-
Begin stirring the solution gently.
-
-
Neutralization:
-
Slowly add the 1 M sodium hydroxide solution or 5% sodium bicarbonate solution dropwise to the stirring waste solution. The neutralization reaction is exothermic, and slow addition is crucial to control the temperature.
-
Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH indicator strips.
-
-
Endpoint Determination:
-
Continue adding the basic solution until the pH of the waste solution is within the neutral range of 6.0 to 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized, it must be disposed of in accordance with local, state, and federal regulations. Do not assume the neutralized solution can be poured down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) office or the local water authority for specific guidance on the disposal of the neutralized phosphate solution.
-
The final solution should be collected in a properly labeled hazardous waste container.
-
Quantitative Data for Disposal Considerations
While specific discharge limits for laboratories can vary significantly based on location, the following table summarizes general effluent limitations for phosphorus from wastewater treatment plants, which can serve as a conservative reference.
| Parameter | Typical Effluent Limitation | Notes |
| Total Phosphorus | < 1 mg/L (or 1 ppm) | This is a common limit for municipal wastewater treatment plants to prevent eutrophication of receiving waters.[1] |
| pH of Discharged Water | 6.0 - 9.0 | The pH of any wastewater discharged to the sanitary sewer must typically be within this range to protect plumbing and treatment systems. |
It is imperative to consult your local wastewater treatment authority and institutional EHS guidelines for the specific disposal limits applicable to your laboratory.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Dihydrogen Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl dihydrogen phosphate (B84403), including detailed operational procedures and disposal plans to build a foundation of safety and trust in your laboratory practices.
Methyl dihydrogen phosphate is classified as a corrosive liquid that can cause skin and serious eye irritation.[1] When heated to decomposition, it can emit toxic fumes of phosphorous oxides.[2][3] Adherence to proper safety protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Best Practices |
| Eye and Face | Chemical Splash Goggles, Face Shield | Goggles should be worn at all times when there is a risk of splashing.[4][5] A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a significant splash hazard.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are generally recommended for corrosive substances.[6] Always inspect gloves for integrity before use and wash hands after removal.[7] |
| Body Protection | Chemical-Resistant Apron or Lab Coat | A lab coat should be worn to protect against minor splashes. For tasks with a higher risk of spills, a chemical-resistant apron is necessary.[4][6][8] |
| Respiratory Protection | Respirator (if necessary) | Use a NIOSH/MSHA approved respirator if working in an area with insufficient ventilation or if there is a risk of inhaling vapors, fumes, or mists.[4][7] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring safety. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water.[9] Remove contaminated clothing. Wash the affected area with soap and water.[5] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Considerations:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9][11]
-
Do not mix with other waste.[11]
-
Handle uncleaned containers as you would the product itself.[11]
-
For small spills, the residue may be neutralized with a dilute solution of sodium carbonate.[9]
By implementing these safety and logistical protocols, you can foster a secure research environment and build a culture of safety within your organization.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 812-00-0 [chemicalbook.com]
- 4. sc.edu [sc.edu]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. echemi.com [echemi.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. hmdb.ca [hmdb.ca]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
